Ac-D-DGla-LI-Cha-C
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56)/t18-,22-,23-,24+,25-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYQOVYBVHBDGP-XKQRCBBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N6O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Acetylated D-Amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of acetylated D-amino acid peptides, molecules of significant interest in modern drug discovery and development. The incorporation of D-amino acids enhances peptide stability against enzymatic degradation, while N-terminal acetylation can modify their physicochemical properties and biological activity. This document details the chemical strategies, experimental protocols, and analytical techniques essential for the successful production and validation of these valuable compounds.
Introduction: The Significance of Acetylated D-Amino Acid Peptides
Peptides are crucial signaling molecules in a vast array of biological processes. However, the therapeutic potential of natural L-amino acid peptides is often limited by their rapid degradation by proteases in the body. The substitution of L-amino acids with their D-enantiomers is a key strategy to overcome this limitation, as D-amino acids are not readily recognized by endogenous proteases, leading to a significantly longer in-vivo half-life.[1]
N-terminal acetylation, the addition of an acetyl group to the N-terminal amine of a peptide, is another critical modification. This modification neutralizes the positive charge of the N-terminus, which can influence the peptide's overall charge, hydrophobicity, and ability to cross cell membranes.[2] Furthermore, acetylation can mimic the natural state of many intracellular proteins and enhance the stability and biological activity of peptides.[3][4] The combination of D-amino acid incorporation and N-terminal acetylation yields peptides with enhanced stability and potentially novel biological activities, making them attractive candidates for therapeutic development.[5]
Synthesis of Acetylated D-Amino Acid Peptides
The most common and efficient method for synthesizing acetylated D-amino acid peptides is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts by simple filtration and washing.
Overall Synthesis Workflow
The general workflow for the synthesis of an acetylated D-amino acid peptide via Fmoc-SPPS is depicted below.
Caption: General workflow for the solid-phase synthesis of acetylated D-amino acid peptides.
Detailed Experimental Protocols
The following protocols are generalized for the manual synthesis of a generic acetylated D-amino acid peptide on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and scale of synthesis.
2.2.1. Resin Preparation and Loading of the First D-Amino Acid
-
Resin Swelling: Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a peptide synthesis vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes. Drain the DMF.
-
First Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the first Fmoc-protected D-amino acid and a coupling agent (e.g., HCTU) in DMF.
-
Add a base such as Diisopropylethylamine (DIEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin multiple times with DMF and Dichloromethane (DCM).
-
2.2.2. Peptide Chain Elongation
This process involves repeating a cycle of Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes, then drain.
-
Repeat the piperidine treatment for another 10-20 minutes.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
-
D-Amino Acid Coupling:
-
Activate the next Fmoc-protected D-amino acid as described in section 2.2.1.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Continue this cycle of deprotection and coupling for each D-amino acid in the sequence.
2.2.3. N-Terminal Acetylation
This step is performed on-resin after the final Fmoc deprotection.
-
After removing the Fmoc group from the N-terminal D-amino acid, wash the resin thoroughly with DMF.
-
Prepare a solution of 10% acetic anhydride (B1165640) in DMF.
-
Add the acetylation solution to the peptide-resin and agitate for 30-60 minutes at room temperature.
-
Wash the resin with DMF and DCM and dry the resin under vacuum.
2.2.4. Cleavage and Global Deprotection
This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Characterization of Acetylated D-Amino Acid Peptides
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization Workflow
Caption: Workflow for the purification and characterization of synthetic acetylated D-amino acid peptides.
Experimental Protocols and Data Interpretation
3.2.1. Purification and Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for both purifying the crude peptide and assessing the purity of the final product.
-
Protocol:
-
Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.
-
Monitor the elution profile using UV detection at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
-
-
Data Interpretation: A pure peptide should appear as a single, sharp peak in the analytical HPLC chromatogram. The retention time can provide information about the peptide's hydrophobicity; acetylation typically increases the retention time due to the addition of a nonpolar acetyl group.
3.2.2. Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been synthesized and that the N-terminal acetylation has occurred.
-
Protocol:
-
Prepare a dilute solution of the purified peptide.
-
Analyze the sample using a mass spectrometer, typically with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum.
-
-
Data Interpretation: The observed molecular weight should match the calculated theoretical molecular weight of the acetylated D-amino acid peptide. The addition of an acetyl group will increase the mass of the peptide by 42.04 Da. Tandem MS (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence.
3.2.3. Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.
-
Protocol:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., TOCSY, NOESY).
-
-
Data Interpretation:
-
1D ¹H NMR: Provides a fingerprint of the peptide, with distinct chemical shifts for different protons.
-
2D TOCSY: Used to identify the spin systems of individual amino acid residues.
-
2D NOESY: Provides information about through-space interactions between protons, which is crucial for determining the peptide's secondary and tertiary structure. The introduction of D-amino acids and N-terminal acetylation can induce specific conformational preferences, such as stabilizing β-hairpins.
-
Data Presentation: Quantitative Analysis
The following table summarizes the expected quantitative data from the characterization of a synthesized acetylated D-amino acid peptide.
| Parameter | Technique | Expected Result | Significance |
| Purity | Analytical RP-HPLC | >95% (single peak) | Confirms the homogeneity of the synthesized peptide. |
| Molecular Weight | Mass Spectrometry | Observed mass = Theoretical mass ± 0.5 Da | Confirms the correct sequence and the presence of the acetyl group (+42.04 Da). |
| Sequence Confirmation | Tandem MS (MS/MS) | Fragmentation pattern matches the expected sequence | Verifies the correct order of amino acids. |
| Conformation | NMR Spectroscopy | Specific chemical shifts and NOE patterns | Provides insight into the 3D structure adopted by the peptide in solution. |
| Yield | Gravimetric Analysis | Varies depending on sequence and scale | Indicates the efficiency of the synthesis process. |
Biological Significance and Signaling Pathways
The enhanced stability and modified physicochemical properties of acetylated D-amino acid peptides make them promising candidates for modulating biological pathways implicated in various diseases. For instance, D-amino acid-containing peptides have been investigated for their antimicrobial and anticancer activities. N-terminal acetylation can influence peptide-receptor interactions and cellular uptake, potentially altering the signaling cascade initiated by the peptide.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical mechanism by which an acetylated D-amino acid peptide could act as an antagonist to a G-protein coupled receptor (GPCR), a common target for peptide drugs.
Caption: Hypothetical antagonism of a GPCR signaling pathway by an acetylated D-amino acid peptide.
In this model, the acetylated D-amino acid peptide binds to the GPCR but does not induce the conformational change required for G-protein activation. This blocks the binding of the endogenous ligand and inhibits the downstream signaling cascade, ultimately preventing a specific cellular response. The increased stability of the D-peptide ensures a prolonged antagonistic effect.
Conclusion
The synthesis and characterization of acetylated D-amino acid peptides represent a sophisticated yet powerful approach in peptide-based drug discovery. The methodologies outlined in this guide, from solid-phase synthesis to comprehensive analytical characterization, provide a robust framework for researchers to produce and validate these promising therapeutic agents. The unique properties conferred by D-amino acids and N-terminal acetylation offer exciting opportunities to develop novel drugs with enhanced stability and tailored biological activities.
References
The Strategic Incorporation of Non-Standard Amino Acids to Enhance Peptide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by limitations such as poor metabolic stability and constrained structural diversity. The incorporation of non-standard amino acids (nAAs) into peptide sequences has emerged as a powerful strategy to overcome these challenges. This technical guide provides an in-depth overview of the biological activities of novel peptides containing nAAs, with a focus on antimicrobial, anticancer, and G-protein coupled receptor (GPCR) modulating activities. It details the experimental protocols for peptide synthesis, structural characterization, and biological evaluation, and presents quantitative data to illustrate the impact of nAA incorporation. Furthermore, this guide includes visualizations of key experimental workflows and signaling pathways to provide a comprehensive resource for the design and development of next-generation peptide therapeutics.
Introduction: Expanding the Chemical Space of Peptides
Peptides are highly specific and potent modulators of biological processes, making them attractive therapeutic candidates. However, their utility is often limited by susceptibility to proteolytic degradation and a restricted range of physicochemical properties dictated by the 20 canonical amino acids.[1][2] Non-standard amino acids (nAAs), also referred to as unnatural or non-canonical amino acids (ncAAs), offer a solution by expanding the chemical diversity available for peptide design.[3][4][5]
The integration of nAAs can confer numerous advantages:
-
Enhanced Proteolytic Stability: The introduction of D-amino acids, β-amino acids, or other nAAs can render peptide bonds unrecognizable to endogenous proteases, significantly increasing the peptide's half-life in biological systems.[6][7][8]
-
Improved Conformational Control: nAAs can be used to induce or stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for target binding and biological activity.[8]
-
Novel Functionalities: nAAs can introduce new chemical moieties, such as unique side chains, altered charges, or increased hydrophobicity, leading to improved target affinity, selectivity, and novel mechanisms of action.[1][7][9]
This guide explores the application of these principles in key therapeutic areas and provides the technical framework for their practical implementation.
Biological Activities and Applications
The modification of peptides with nAAs has led to significant advancements in various fields, particularly in the development of antimicrobial and anticancer agents, and in modulating complex cell signaling pathways.
Antimicrobial Peptides (AMPs)
The rise of antimicrobial resistance is a critical global health issue, driving the development of novel antibiotics.[3][4] AMPs represent a promising class of therapeutics, and the incorporation of nAAs has been shown to enhance their efficacy. For instance, replacing L-amino acids with their D-enantiomers can improve stability against bacterial proteases.[6] Furthermore, introducing nAAs with unique side chains, such as 2-amino-3-(1H-imidazol-1-yl)propanoic acid, can enhance antimicrobial properties while increasing resistance to degradation.[10]
Anticancer Peptides (ACPs)
ACPs can selectively target and kill cancer cells, often by disrupting their cell membranes.[7] The introduction of nAAs can improve the therapeutic index of ACPs by increasing their selectivity for cancer cells over healthy cells and enhancing their stability.[7] For example, substituting natural amino acids with non-natural hydrophobic residues in the anticancer peptide LfcinB has been shown to increase resistance to proteolytic degradation while maintaining or enhancing cytotoxic activity against breast cancer cell lines.[11] Similarly, the use of D-amino acids can reduce the hemolytic activity of ACPs against normal cells, thereby improving their safety profile.[7]
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of human transmembrane proteins and are major drug targets.[8][12] Peptides are natural ligands for many GPCRs, but their therapeutic use is often limited by poor stability. Incorporating nAAs is a common strategy to develop more drug-like peptide-based GPCR modulators.[8] These modifications can stabilize bioactive conformations, improve receptor affinity and selectivity, and confer resistance to proteolysis, making them powerful tools for interfering with GPCR oligomerization or modulating receptor signaling.[8][13]
Quantitative Analysis of nAA-Containing Peptides
The inclusion of nAAs can profoundly impact the biological activity of a peptide. The following table summarizes representative quantitative data from studies on antimicrobial and anticancer peptides, illustrating the effects of specific nAA substitutions.
| Peptide Name/Variant | Sequence (nAA in bold) | Target Organism/Cell Line | Biological Activity Metric | Value | Reference |
| E2-53R | Ac-RR[Tic]R [Nva]R [Nva]R [Tic]R [Nva]R [Nva]R [Tic]R [Nva] R-NH₂ | E. coli (Gram-negative) | MIC (μg/mL) | 8 | [14] |
| LE-54R | Ac-K[Nva]K [Tic]K [Nva]K [Tic]K [Nva]K [Tic]K [Nva] K-NH₂ | S. aureus (Gram-positive) | MIC (μg/mL) | 16 | [14] |
| Melitin (Parent) | GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ | Hepatoma Cells | IC₅₀ (μM) | 11.09 | [7] |
| MEL-pep (Variant) | GIGAVLKK LTTGLPK LISWIKRKRQQ-NH₂ | Hepatoma Cells | IC₅₀ (μM) | 4.44 | [7] |
| Peptide 26[F] | (RRWQWRF KKLG)₂-K-Ahx | MDA-MB-231 (Breast Cancer) | IC₅₀ (μM) | ~20 | [11] |
| Peptide 26[Cha ] | (RRWQWR[Cha] KKLG)₂-K-Ahx | MDA-MB-231 (Breast Cancer) | IC₅₀ (μM) | ~15 | [11] |
Abbreviations: Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; Nva = Norvaline; Cha = Cyclohexylalanine; MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration.
Key Experimental Protocols
A systematic workflow is essential for the design, synthesis, and evaluation of novel peptides containing nAAs.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The process involves assembling amino acids in a stepwise fashion on a solid resin support.[15][16]
Methodology:
-
Resin Preparation: Select a suitable resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Attach the C-terminal Fmoc-protected amino acid (standard or non-standard) to the resin using a coupling agent (e.g., HBTU, DIC/HOBt).
-
Deprotection: Remove the temporary N-terminal Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF to expose the free amine for the next coupling step.
-
Peptide Chain Elongation (Cycle):
-
Wash the resin thoroughly with DMF.
-
Couple the next Fmoc-protected amino acid by activating its carboxyl group with a coupling agent and adding it to the resin. Allow the reaction to proceed to completion.
-
Wash the resin to remove excess reagents.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[16]
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides in solution by measuring the differential absorption of circularly polarized light.[17][18][19]
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.1-0.5 mg/mL.[20] The buffer should not have significant absorbance in the far-UV region.
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[20]
-
Set the data acquisition parameters:
-
-
Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue molar ellipticity ([θ]). Analyze the resulting spectrum for characteristic signals: α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm.[19]
Biological Activity Assays
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[21][22] It is widely used to determine the IC₅₀ of anticancer peptides.
Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[22]
-
Peptide Treatment: Prepare serial dilutions of the peptide in serum-free medium. Replace the old medium with 100 µL of the peptide solutions at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the peptide concentration to determine the IC₅₀ value using non-linear regression.[22]
This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of a peptide against a target enzyme using a colorimetric substrate.[23]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the peptide inhibitor in an appropriate assay buffer. Prepare solutions of the enzyme and its chromogenic substrate at optimal concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the peptide inhibitor at various concentrations, and the enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Pre-incubate the enzyme with the peptide inhibitor for 15-30 minutes to allow for binding.[23]
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing Molecular Mechanisms: GPCR Signaling
Peptides containing nAAs are frequently designed to target GPCRs. The diagram below illustrates a canonical Gs-coupled GPCR signaling pathway that is often modulated by such peptides.
References
- 1. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 7. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel unnatural amino acid as a building block and its incorporation into an antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
"discovery and initial investigation of short modified peptides"
An In-depth Technical Guide to the Discovery and Initial Investigation of Short Modified Peptides
Introduction
Short peptides, typically comprising 2 to 50 amino acids, are crucial signaling molecules in a vast range of biological processes, acting as hormones, neurotransmitters, and growth factors.[1][2] Their unique position between small molecules and large biologics offers distinct advantages in drug development, including high target specificity, efficacy, and biocompatibility.[3] However, natural peptides often suffer from poor metabolic stability and low oral bioavailability.[3][4] Chemical modifications are therefore essential to overcome these limitations, transforming promising peptide leads into robust therapeutic candidates.[2][5] This guide provides a comprehensive technical overview of the modern workflow for discovering and performing the initial investigation of novel short modified peptides, from library generation and computational design to physicochemical characterization and foundational in vitro testing.
Discovery Strategies for Novel Peptide Hits
The discovery phase aims to identify initial "hit" peptides that exhibit desired activity towards a biological target. This is primarily achieved through the screening of large, diverse peptide libraries or through rational, computer-aided design.
Combinatorial Library Synthesis and Screening
Combinatorial methods allow for the simultaneous synthesis and testing of millions of unique peptide sequences.[6]
-
Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone of chemical peptide synthesis where an amino acid is attached to a solid support resin, followed by the sequential addition of protected amino acids to build the peptide chain.[6] The "split-and-pool" method is often used with SPPS to generate vast libraries; the resin beads are split into multiple vessels for the coupling of one amino acid, then pooled, mixed, and split again for the next coupling step.[7]
-
One-Bead-One-Compound (OBOC): The OBOC technique is an evolution of the split-and-pool method, resulting in each bead carrying a unique peptide sequence.[6][8] These beads can then be screened directly for binding to a labeled target protein, with positive beads being isolated for sequence identification.[7]
-
Phage Display: This is a biological library method where a gene encoding a unique peptide is incorporated into the DNA of a bacteriophage, which then "displays" the peptide on its coat protein.[6][9] The entire library of phages can be screened for binding to a target, and the phages that bind can be isolated and amplified in bacteria to identify the effective peptide sequence.
Computational and Rational Design
Computational approaches accelerate peptide discovery by using computer simulations to predict promising candidates, reducing the need for extensive experimental screening.[10][11]
-
Virtual Screening: This involves computationally screening large virtual libraries of peptides against a 3D model of the target protein to predict binding affinity and conformation.[4] This is particularly effective for structurally constrained molecules like cyclic peptides.[4][12]
-
De Novo Design: When a template is unavailable, de novo methods design a peptide sequence from scratch based on the physicochemical properties of the target's binding site.[10] These methods often use algorithms to "grow" a peptide within the binding pocket, optimizing its sequence and conformation.[10][13]
Peptide Modification Strategies for Enhanced Properties
Once initial hits are identified, chemical modifications are introduced to improve their drug-like properties. The primary goals are to increase stability against enzymatic degradation, enhance membrane permeability, and improve target affinity.
| Modification Strategy | Description | Primary Purpose(s) |
| N-Terminal Acetylation | Addition of an acetyl group to the N-terminus. | Increase stability by blocking aminopeptidases; remove charge. |
| C-Terminal Amidation | Conversion of the C-terminal carboxylic acid to an amide. | Increase stability by blocking carboxypeptidases; mimic native protein C-termini.[14] |
| Cyclization | Forming a covalent bond between the N- and C-termini or between amino acid side chains. | Improve proteolytic stability; constrain conformation to increase receptor affinity and selectivity.[2] |
| D-Amino Acid Substitution | Replacing natural L-amino acids with their D-isomers. | Confer resistance to proteolysis, as proteases are stereospecific for L-amino acids.[2][15] |
| Inclusion of Non-Proteinogenic Amino Acids | Incorporating amino acids not found in the standard 20, such as beta-amino acids. | Enhance stability; introduce novel side-chain functionalities.[3] |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. | Increase solubility and hydrodynamic size, prolonging circulation half-life.[5] |
| Lipidation | Attachment of a fatty acid chain to the peptide. | Enhance binding to plasma proteins like albumin, extending half-life; improve cell membrane interaction. |
Physicochemical Characterization of Modified Peptides
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of a newly synthesized modified peptide before proceeding with biological assays.[16][17]
| Analytical Technique | Abbreviation | Primary Application(s) in Peptide Analysis |
| High-Performance Liquid Chromatography | HPLC | The gold standard for determining peptide purity and quantifying impurities.[17][18] Reverse-phase HPLC (RP-HPLC) is most common.[16] |
| Mass Spectrometry | MS | Confirms the molecular weight (identity) of the peptide.[17] Tandem MS (MS/MS) is used for de novo sequencing and identifying modification sites.[1][18] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed 3D structural information, including peptide conformation in solution and distinguishing between isomers.[16][18] |
| Circular Dichroism | CD | Used to analyze the secondary structure of peptides (e.g., α-helices, β-sheets) and assess conformational changes.[17][18] |
| Amino Acid Analysis | AAA | Quantifies the amino acid composition of the peptide to confirm it matches the expected sequence.[17] |
Experimental Protocol 1: Purity and Identity Verification by LC-MS
Objective: To determine the purity of a synthetic peptide sample and confirm its molecular weight.
Materials and Reagents:
-
Synthesized peptide, lyophilized powder
-
Milli-Q or HPLC-grade water
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC-grade
-
Analytical C18 reverse-phase HPLC column
-
HPLC system coupled to an electrospray ionization (ESI) mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a stock concentration of 1 mg/mL.
-
HPLC Method Setup:
-
Mobile Phase A: Water with 0.1% TFA (or 0.1% FA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (or 0.1% FA)
-
Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 30 minutes. This must be optimized for the specific peptide's hydrophobicity.
-
Flow Rate: ~1 mL/min for analytical columns.
-
Detection: UV detector set to 214 nm and 280 nm.
-
-
MS Method Setup:
-
Ionization Mode: ESI positive mode is standard for peptides.
-
Scan Range: Set a mass range that includes the expected m/z values for the peptide's various possible charge states (e.g., [M+H]+, [M+2H]2+, [M+3H]3+).
-
-
Analysis:
-
Inject 10-20 µL of the peptide solution into the LC-MS system.
-
Acquire both UV chromatogram and mass spectrometry data.
-
Purity Assessment: Integrate the area of the main peptide peak in the UV chromatogram and express it as a percentage of the total area of all peaks. A purity of >95% is typically required for biological assays.[19]
-
Identity Confirmation: Deconvolute the mass spectrum from the main peak to determine the experimental molecular weight. Compare this to the theoretical molecular weight of the modified peptide.
-
Initial In Vitro Investigation
Once a peptide is confirmed to be pure and correct, its biological properties are assessed through a series of foundational in vitro assays.
Experimental Protocol 2: Proteolytic Stability Assay
Objective: To evaluate the stability of a modified peptide in the presence of proteases or serum.
Materials and Reagents:
-
Purified modified peptide and an unmodified control peptide.
-
Relevant protease (e.g., trypsin, chymotrypsin) or human/rat serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., 10% TFA).
-
LC-MS system.
Procedure:
-
Prepare a solution of the peptide (e.g., 100 µM) in PBS.
-
Add the protease solution or an equal volume of serum to the peptide solution.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time.
Experimental Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the concentration at which a peptide becomes toxic to cells.
Materials and Reagents:
-
HEK 293 cells (or another relevant cell line).[19]
-
Complete culture medium (e.g., DMEM with 10% FBS).[19]
-
96-well cell culture plates.
-
Peptide stock solution.
-
MTT or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo).
Procedure:
-
Seed cells onto a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 20-24 hours to allow for attachment.[19]
-
Prepare serial dilutions of the peptide in complete medium.
-
Remove the old medium from the cells and add the peptide dilutions (final concentrations typically ranging from 0.1 µM to 100 µM). Include a "no peptide" control.
-
Incubate for a specified period (e.g., 24 or 48 hours).[19]
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
After incubation with the reagent, measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate cell viability as a percentage relative to the control wells and determine the CC50 (the concentration that causes 50% cytotoxicity).
Data Presentation: Summary of Initial Investigation
Quantitative data from these initial assays should be summarized for clear comparison between different modified peptides.
| Peptide ID | Modification(s) | Purity (%) | Serum Half-Life (h) | CC50 on HEK293 (µM) | Target Binding IC50 (nM) |
| Pep-01 | None (Linear) | 98.2 | 0.2 | > 100 | 1500 |
| Pep-02 | Cyclized (Head-to-Tail) | 96.5 | 8.5 | > 100 | 75 |
| Pep-03 | D-Arg at P2 | 99.1 | 12.1 | 95 | 450 |
| Pep-04 | Cyclized + D-Arg at P2 | 97.8 | > 24 | > 100 | 30 |
Elucidating Mechanism of Action: Signaling Pathways
Understanding how a lead peptide exerts its effect is crucial. Peptides often function by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and modulating their downstream signaling pathways. Visualizing these pathways helps to form hypotheses about the peptide's mechanism of action.
The discovery and initial investigation of short modified peptides is a systematic, multi-disciplinary process. It begins with the large-scale screening or rational design of peptide sequences, followed by strategic chemical modifications to instill drug-like properties. A rigorous cascade of analytical characterization and in vitro assays is then employed to select lead candidates with optimal profiles of stability, safety, and activity. This foundational dataset is critical for making informed decisions to advance a modified peptide into more complex preclinical and clinical development.
References
- 1. Peptide Characterization | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 3. Nature-inspired and medicinally relevant short peptides [explorationpub.com]
- 4. Computational approaches to developing short cyclic peptide modulators of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-assembled short peptides: Recent advances and strategies for potential pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of peptide libraries with free C-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and screening of peptide libraries with free C-termini. | Semantic Scholar [semanticscholar.org]
- 10. arts.units.it [arts.units.it]
- 11. geneonline.com [geneonline.com]
- 12. Computational Approaches to Developing Short Cyclic Peptide Modulators of Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unveiling the Diversity and Modifications of Short Peptides in Buthus martensii Scorpion Venom through Liquid Chromatography-High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 19. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N-Terminal Acetylation on the Physicochemical Properties of Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal acetylation, the covalent addition of an acetyl group to the α-amino group of the N-terminal amino acid of a peptide or protein, is a widespread post-translational modification in eukaryotes, affecting an estimated 80% of all human proteins.[1] In the realm of peptide drug development, N-terminal acetylation is a key chemical modification strategy employed to enhance the therapeutic potential of peptide candidates. This modification significantly alters the physicochemical properties of peptides, leading to improved stability, modified solubility and lipophilicity, and altered biological activity. This technical guide provides an in-depth exploration of the core physicochemical changes induced by N-terminal acetylation, supported by quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways.
Core Physicochemical Effects of N-Terminal Acetylation
The introduction of an acetyl group at the N-terminus of a peptide brings about several fundamental changes to its chemical nature. These alterations are the primary drivers of the observed changes in the peptide's overall behavior.
-
Charge Neutralization: The primary effect of N-terminal acetylation is the neutralization of the positive charge of the N-terminal amine group.[1] At physiological pH, the free α-amino group is protonated (-NH3+), contributing to the overall positive charge of the peptide. The addition of an acetyl group (CH₃CO-) converts this primary amine into a neutral amide linkage, thereby reducing the peptide's net positive charge.[2]
-
Increased Hydrophobicity: The addition of the methyl group from the acetyl moiety and the neutralization of the positive charge both contribute to an increase in the overall hydrophobicity of the peptide.[1] This can have significant implications for the peptide's interaction with biological membranes and its solubility in aqueous environments.
-
Steric Hindrance: The acetyl group provides a steric block at the N-terminus, which can physically hinder the approach of enzymes, particularly exopeptidases.[3]
These fundamental changes collectively influence the following key physicochemical properties of peptides.
Enhanced Proteolytic Stability
One of the most significant advantages of N-terminal acetylation in peptide drug development is the substantial increase in stability against enzymatic degradation. The free N-terminus is a primary target for aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminal end of a peptide. By "capping" the N-terminus, acetylation renders the peptide resistant to this major degradation pathway, thereby extending its half-life in biological fluids.
Quantitative Data on Peptide Stability
The following tables summarize representative quantitative data from studies comparing the stability of non-acetylated and N-terminally acetylated peptides in biological media.
| Peptide Sequence | Modification | Biological Medium | Half-life (t½) | Reference |
| Lfc (RRWQWR-NH₂) | None | Human Serum | 0.5 hours | |
| Lfc (RRWQWR-NH₂) | N-terminal Acetylation | Human Serum | 1.5 hours | |
| Anionic Peptide (Ac-AD) | N-terminal Acetylation | Human Plasma | 8.64 hours | |
| Anionic Peptide (Ac-PD) | N-terminal Acetylation | Human Plasma | 20.7 hours | |
| Calcitermin | None | Human Plasma | 18 ± 3 min | |
| Calcitermin (L1) | N-terminal Acetylation | Human Plasma | 135 min |
Note: The half-life of peptides is highly sequence-dependent and the values presented here are for illustrative purposes.
Altered Solubility
The effect of N-terminal acetylation on peptide solubility is nuanced. The neutralization of the N-terminal positive charge can lead to a decrease in solubility in aqueous solutions, particularly for peptides that are already hydrophobic. However, for peptides with a high overall positive charge, the reduction of this charge can sometimes mitigate aggregation and improve solubility in certain buffer systems. The overall solubility of an acetylated peptide will depend on the balance of hydrophilic and hydrophobic residues in its sequence.
General Guidelines for Solubilizing N-terminally Acetylated Peptides:
-
Initial Assessment: First, attempt to dissolve a small amount of the peptide in sterile, distilled water or a standard buffer (e.g., PBS).
-
Acidic Peptides: For peptides with a net negative charge, dissolution in a dilute basic solution (e.g., 10% ammonium (B1175870) bicarbonate) may be effective.
-
Basic Peptides (with reduced positive charge due to acetylation): For peptides that are still basic after acetylation, a dilute acidic solution (e.g., 10% acetic acid) can aid in solubilization.
-
Hydrophobic/Neutral Peptides: For peptides that are hydrophobic or have a neutral overall charge, the use of organic co-solvents is often necessary. A common approach is to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and then slowly add the aqueous buffer to the desired concentration. Sonication can also be beneficial in dissolving hydrophobic peptides.
Increased Lipophilicity
As a direct consequence of charge neutralization and the addition of a hydrophobic acetyl group, N-terminal acetylation generally increases the lipophilicity of a peptide. Lipophilicity is a critical parameter in drug development, as it influences a drug's ability to cross biological membranes, its volume of distribution, and its interaction with plasma proteins. The lipophilicity of a compound is often expressed as its partition coefficient (LogP) or distribution coefficient (LogD) between an organic and an aqueous phase. An increase in lipophilicity is indicated by a higher LogP/LogD value.
Quantitative Data on Lipophilicity
While direct comparative LogP/LogD data for acetylated vs. non-acetylated peptides is not as commonly tabulated as stability data, the trend of increased retention time in reverse-phase high-performance liquid chromatography (RP-HPLC) is a strong indicator of increased lipophilicity. In RP-HPLC, a non-polar stationary phase is used, and more hydrophobic molecules interact more strongly with the column, resulting in longer retention times.
| Peptide Property | Effect of N-terminal Acetylation | Method of Measurement |
| Lipophilicity | Generally Increased | Reverse-Phase HPLC (longer retention time), Shake-Flask Method (higher LogP/LogD) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of N-terminally acetylated peptides.
Solid-Phase Peptide Synthesis (SPPS) with N-terminal Acetylation
This protocol describes the synthesis of a peptide on a solid support using Fmoc chemistry, followed by on-resin N-terminal acetylation.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Acetic Anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
Procedure:
-
Resin Preparation and First Amino Acid Coupling: Swell the 2-chlorotrityl chloride resin in DCM. Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt as coupling reagents in DMF.
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HOBt, and DIC in DMF. Add this activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed.
-
Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. Repeat the coupling step if necessary.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF.
-
Prepare a solution of 10% acetic anhydride in DMF.
-
Add the acetylation solution to the peptide-resin and agitate for 1 hour at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the acetylated peptide-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude acetylated peptide under vacuum.
-
Purify the peptide using preparative RP-HPLC.
-
Peptide Stability Assay in Human Plasma
This protocol assesses the enzymatic stability of a peptide in a physiologically relevant medium.
Materials:
-
N-terminally acetylated peptide and non-acetylated control peptide
-
Human Plasma (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or Acetonitrile (B52724) (ACN) with 1% TFA for protein precipitation
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC system with a C18 column
-
LC-MS system for identification of degradation products (optional)
Procedure:
-
Peptide Stock Solution Preparation: Prepare stock solutions of the acetylated and non-acetylated peptides in an appropriate solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
To stop the enzymatic reaction, add 2-3 volumes of a precipitating agent (e.g., cold acetonitrile with 1% TFA or 10% TCA) to the aliquot.
-
Vortex vigorously and incubate on ice for at least 20 minutes to precipitate the plasma proteins.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Determination of Peptide Lipophilicity by RP-HPLC
This method provides an estimation of the peptide's partition coefficient (LogP) based on its retention time in RP-HPLC.
Materials:
-
N-terminally acetylated peptide and non-acetylated control peptide
-
A set of standard compounds with known LogP values
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Standard Curve Generation:
-
Inject each of the standard compounds with known LogP values onto the RP-HPLC system under isocratic elution conditions (a fixed percentage of Mobile Phase B).
-
Record the retention time (t_R_) for each standard.
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Plot the LogP values of the standards against their corresponding log(k) values to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve the acetylated and non-acetylated peptides in the mobile phase.
-
Inject each peptide onto the RP-HPLC system using the same isocratic conditions as for the standards.
-
Record the retention time (t_R_) for each peptide.
-
-
LogP Estimation:
-
Calculate the retention factor (k) for each peptide.
-
Using the calibration curve, determine the LogP value for each peptide based on its calculated log(k).
-
A longer retention time and thus a higher calculated LogP value for the acetylated peptide compared to the non-acetylated version indicates increased lipophilicity.
-
Peptide Solubility Assay (Turbidity Method)
This is a straightforward method to assess the solubility of a peptide in a given solvent.
Materials:
-
Lyophilized peptide
-
A range of solvents (e.g., water, PBS, 10% acetic acid, DMSO)
-
Spectrophotometer or plate reader capable of measuring absorbance at a high wavelength (e.g., 600 nm)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a solvent in which it is known to be highly soluble (e.g., DMSO for hydrophobic peptides).
-
Serial Dilutions: In a microplate, perform serial dilutions of the peptide stock solution into the test solvent (e.g., PBS) to create a range of concentrations.
-
Equilibration: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide itself does not absorb (e.g., 600 nm). An increase in absorbance indicates the formation of insoluble particles (turbidity).
-
Solubility Determination: The solubility of the peptide in the test solvent is the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.
Visualization of Affected Signaling Pathways and Workflows
N-terminal acetylation can influence protein-protein interactions and subcellular localization, thereby affecting signaling pathways. The following diagrams, generated using Graphviz, illustrate two such examples.
References
An In-depth Technical Guide on the Exploratory Studies of Peptides Incorporating Cyclohexylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the diverse array of unnatural amino acids, Cyclohexylalanine (Cha) has emerged as a particularly valuable building block. Its unique structural feature, a bulky and hydrophobic cyclohexyl side chain, imparts a range of desirable properties to peptides, including enhanced resistance to enzymatic degradation, improved receptor affinity, and modulated pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of peptides incorporating Cyclohexylalanine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties of Cyclohexylalanine Derivatives
The strategic incorporation of Cyclohexylalanine begins with an understanding of its fundamental physicochemical properties. The tert-butoxycarbonyl (Boc) protected form of D-Cyclohexylalanine is a commonly used derivative in solid-phase peptide synthesis.
| Property | Value |
| Molecular Formula | C14H25NO4[1] |
| Molecular Weight | 271.35 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Predicted Boiling Point | 420.4 ± 28.0 °C[1] |
| Predicted Density | 1.083 ± 0.06 g/cm³[1] |
| Predicted pKa | 4.02 ± 0.10[1] |
Enhancing Peptide Stability and Potency
The primary rationale for incorporating Cyclohexylalanine into peptide sequences is to enhance their therapeutic potential. The bulky cyclohexyl group provides steric hindrance, protecting the peptide backbone from cleavage by proteolytic enzymes.[4] This steric shield is effective against both exopeptidases and endopeptidases.[4] Furthermore, the use of the D-isomeric form of Cyclohexylalanine (D-Cha) confers additional resistance to degradation, as most naturally occurring proteases are stereospecific for L-amino acids.[4]
The benefits of Cha incorporation extend beyond stability. The hydrophobicity of the cyclohexyl moiety can facilitate favorable interactions with hydrophobic pockets within target receptors, potentially leading to increased binding affinity and selectivity.[3] Moreover, the conformational rigidity imposed by the cyclohexyl group can lock the peptide into a bioactive conformation, further enhancing its interaction with its biological target.[5]
Applications in Drug Development
The advantageous properties conferred by Cyclohexylalanine have been exploited in the development of novel therapeutics across various disease areas.
-
Metabolic Diseases: Apelin analogues incorporating L-Cyclohexylalanine have demonstrated a significantly increased plasma half-life, showing promise for the treatment of cardiovascular diseases.[4][6] These analogues have been shown to be potent activators of the apelin receptor, leading to prolonged blood pressure-lowering effects.[1][6]
-
Pain Management: The incorporation of Cha into opioid peptide analogues has been shown to increase their potency and selectivity as antagonists for the delta-opioid receptor, a key target for the development of novel analgesics.[4][7]
-
Oncology: The enhanced stability of Cha-containing peptides can improve their penetration and residence time in tumors, making them attractive candidates for targeting cancer-related pathways.[4]
-
Antimicrobials: The stability of antimicrobial peptides can be augmented by the inclusion of unnatural amino acids like Cyclohexylalanine, leading to more potent and durable antimicrobial agents.[4]
-
Mitochondrial Dysfunction: The peptide CMP3013, which contains Cyclohexylalanine residues, has been designed to target cardiolipin (B10847521) in the inner mitochondrial membrane and has shown efficacy in rescuing mitochondrial function in preclinical models.[8][9][10]
Quantitative Data on Cyclohexylalanine-Containing Peptides
The following tables summarize key quantitative data from studies on peptides incorporating Cyclohexylalanine, providing a basis for comparison and further research.
Table 1: In Vitro Efficacy of CMP3013 vs. SS-31 in Cellular Models of Mitochondrial Dysfunction[8]
| Parameter | CMP3013 | SS-31 | Experimental Model |
| Inhibition of Total ROS Production | Dose-dependent inhibition | Reduces mitochondrial ROS | H2O2-treated HeLa cells |
| Inhibition of Mitochondrial ROS Production | Dose-dependent inhibition | Reduces mitochondrial ROS | H2O2-treated HeLa cells |
| Restoration of ATP Production | Dose-dependent restoration | Restores ATP levels | H2O2-treated HeLa cells |
| Preservation of Mitochondrial Membrane Potential | Dose-dependent preservation | Preserves mitochondrial membrane potential | H2O2-treated HeLa cells |
Table 2: In Vivo Efficacy of Apelin Analogues Incorporating L-Cyclohexylalanine[6]
| Peptide ID | Sequence Modification(s) | Plasma Half-life (t1/2) |
| Native Apelin-13 | - | ~2 min |
| Apelin-13 Analogue 3 | pGlu, hArg(9), Cha(10) | ~80 min |
| Native Apelin-17 | - | ~5 min |
| Apelin-17 Analogue 8 | hArg(9) | ~1700 min |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of Cyclohexylalanine-containing peptides. The following sections provide protocols for key experimental procedures.
Synthesis of Peptides Incorporating Cyclohexylalanine via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for preparing these modified peptides. Both Boc and Fmoc protection strategies can be employed.
-
Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc-Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 2 minutes, drain, and repeat for 20 minutes. Wash the resin with DCM (5 times).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash with DCM (3 times).
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid (e.g., Boc-cyclohexyl-D-Ala-OH) and 3 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) in DMF. Add 3 equivalents of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (HBTU) and 6 equivalents of DIEA. Allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Boc-deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., HF/anisole) for 2-3 hours at room temperature.[3]
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet.
-
Resin Preparation: Deprotect Rink amide MBHA resin using a 20% (v/v) solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple Fmoc-protected amino acids, including Fmoc-Cyclohexylalanine-OH, to the resin in the presence of DIEA and a coupling reagent such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to allow for the coupling of the next amino acid.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
A Technical Guide to the Structural Elucidation of Peptides with C-Terminal Cysteine
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of peptides is a cornerstone of proteomics and drug development. Peptides featuring a C-terminal cysteine residue present a unique set of challenges and opportunities due to the reactive nature of the thiol group. This guide provides an in-depth overview of the core methodologies employed to characterize these molecules, from primary sequence determination to the analysis of post-translational modifications and higher-order structure.
Introduction: The Significance of C-Terminal Cysteine
Cysteine residues, particularly at the C-terminus, are pivotal in peptide structure and function. The thiol side chain can form disulfide bonds, crucial for protein folding and stability, and can be a site for various post-translational modifications (PTMs) that modulate biological activity.[1] Furthermore, the C-terminal carboxyl group influences the peptide's overall charge and interactions. However, the very reactivity that makes cysteine functionally important also complicates its analysis. Challenges include the lability of modifications, the potential for side reactions during synthesis and analysis, and difficulties in sequencing.[1][2]
Methodologies for Primary Structure Determination
Determining the amino acid sequence of a peptide with a C-terminal cysteine requires a multi-faceted approach, often combining chemical degradation, enzymatic digestion, and mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of modern peptide sequencing.[3] For C-terminal analysis, several strategies are employed, often in combination.
2.1.1. Carboxypeptidase Digestion Coupled with MALDI-MS
A common approach involves the sequential cleavage of amino acids from the C-terminus using carboxypeptidases, followed by analysis of the resulting peptide ladder by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[4] However, carboxypeptidases Y and P are often unable to cleave peptides containing underivatized cystine, cysteic acid, or (carboxymethyl)cysteine.[4]
To overcome this, chemical derivatization of the cysteine residue is necessary. One effective method is the conversion of cysteine to 4-thialaminine via (trimethylamino)-ethylation. This modification not only facilitates enzymatic digestion but also enhances ionization in MALDI-MS.[4]
Experimental Protocol: C-Terminal Sequencing using Carboxypeptidase Digestion and MALDI-MS
-
Peptide Derivatization (Aminoethylation of Cysteine):
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce any disulfide bonds.
-
Add 2-bromoethylamine (B90993) hydrobromide to a final concentration of 50 mM and incubate in the dark at room temperature for 1.5 hours.
-
Quench the reaction by adding a small amount of a thiol-containing reagent like β-mercaptoethanol.
-
Purify the derivatized peptide using reverse-phase HPLC.
-
-
Carboxypeptidase Digestion:
-
Dissolve the derivatized peptide in a digestion buffer appropriate for the chosen carboxypeptidase (e.g., 0.1 M pyridine-acetate buffer, pH 5.5 for carboxypeptidase Y).
-
Add the carboxypeptidase at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the progress of the digestion.
-
Stop the reaction in each aliquot by adding an acid, such as 10% trifluoroacetic acid (TFA).
-
-
MALDI-MS Analysis:
-
Mix each time-point aliquot with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire mass spectra for each time point in positive ion mode.
-
The C-terminal sequence is deduced by identifying the mass differences between the peaks in the successive time-point spectra, which correspond to the masses of the cleaved amino acids.
-
2.1.2. Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for de novo sequencing of peptides.[3] Peptides are ionized, selected in the first mass analyzer, fragmented, and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern reveals the amino acid sequence.[5] For peptides with C-terminal cysteine, specific fragmentation behaviors can be observed, and derivatization can be used to enhance ionization and direct fragmentation.[6]
Experimental Protocol: Peptide Sequencing by LC-MS/MS
-
Sample Preparation:
-
The peptide sample is typically purified by HPLC.
-
For complex mixtures, an initial enzymatic digestion (e.g., with trypsin) may be performed to generate smaller peptides suitable for MS/MS analysis.[3]
-
-
Liquid Chromatography (LC) Separation:
-
The peptide mixture is loaded onto a reverse-phase LC column (e.g., a C18 column).
-
Peptides are separated using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
The eluting peptides are introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where a full scan MS spectrum is acquired, followed by MS/MS spectra of the most intense precursor ions.
-
Fragmentation is typically achieved through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
The resulting MS/MS spectra are analyzed to determine the amino acid sequence. This can be done manually or using automated sequencing software that matches the experimental fragmentation pattern to theoretical patterns generated from a protein sequence database.[3]
-
| Parameter | Carboxypeptidase + MALDI-MS | LC-MS/MS |
| Principle | Sequential enzymatic cleavage from C-terminus | Fragmentation of peptide backbone |
| Read Length | Typically up to 20 residues[4] | Dependent on peptide length and composition |
| Throughput | Lower | Higher |
| Primary Data | Mass ladder of truncated peptides | Fragment ion spectrum (b- and y-ions)[5] |
| Cysteine Handling | Often requires derivatization[4] | Can be analyzed directly or derivatized |
Table 1: Comparison of Mass Spectrometry-Based C-Terminal Sequencing Methods.
Edman Degradation (N-Terminal Sequencing)
Edman degradation is a classic method for sequencing peptides from the N-terminus.[7] It involves the sequential removal and identification of N-terminal amino acids.[8] While it does not directly sequence from the C-terminus, it is a valuable complementary technique. For a peptide with a known C-terminal cysteine, Edman degradation can confirm the sequence of the rest of the peptide. However, it has limitations, including a finite read length (typically 30-60 residues) and the inability to proceed if the N-terminus is chemically modified.[7][9]
Logical Workflow for Combining Sequencing Methods
Caption: Combined approach for peptide sequencing.
Analysis of Cysteine Modifications and Disulfide Bonds
The thiol group of cysteine is susceptible to a wide range of oxidative post-translational modifications, including S-nitrosylation, S-glutathionylation, and the formation of sulfenic, sulfinic, and sulfonic acids.[2] These modifications can be critical for biological function.
Proteomic Strategies for Cysteine PTMs
Redox proteomics aims to identify and quantify cysteine PTMs.[10] A common strategy involves a "biotin switch" assay, where free thiols are first blocked, then specific modifications are reversed, and the newly exposed thiols are labeled with a biotin (B1667282) tag for enrichment and subsequent MS analysis.[10]
Experimental Workflow for Biotin Switch Assay
References
- 1. Site-Specific Proteomic Mapping of Modified Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 2. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Terminal Protein Sequencing: Methods, Applications, and Significance - Creative Proteomics [creative-proteomics.com]
- 4. C-terminal sequence analysis of peptides and proteins using carboxypeptidases and mass spectrometry after derivatization of Lys and Cys residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Durability: An In-depth Technical Guide to the In Vitro Stability of D-amino Acid Containing Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often challenged by their inherent instability in biological environments. Susceptibility to rapid enzymatic degradation significantly limits their bioavailability and in vivo half-life, thereby hindering their clinical efficacy. A principal strategy to overcome this obstacle is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the principles, methodologies, and implications of utilizing D-amino acids to enhance the in vitro stability of therapeutic peptides, offering a critical resource for researchers in drug discovery and development.
The Chirality Advantage: How D-amino Acids Confer Stability
Proteins and naturally occurring peptides are exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide degradation, have evolved active sites with a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition. The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage. This steric hindrance is the fundamental reason for the enhanced stability of D-amino acid-containing peptides.[1]
The strategic placement of D-amino acids can significantly increase a peptide's half-life in various biological media, including plasma and in the presence of specific proteases like trypsin and chymotrypsin (B1334515).[2] This enhanced stability is a critical attribute for the development of effective peptide-based therapeutics.
Quantitative Assessment of In Vitro Stability
The stabilizing effect of D-amino acid incorporation is quantified by measuring the peptide's half-life (t½) under specific in vitro conditions. This is typically achieved by incubating the peptide in a relevant biological matrix (e.g., human plasma, serum) or with isolated proteases and monitoring the concentration of the intact peptide over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: In Vitro Plasma Stability of D-amino Acid-Containing Peptides
| Peptide ID | Sequence | Modification(s) | Matrix | Half-life (t½) | Reference(s) |
| Peptide 1 | (Sequence not specified) | Tam-labeled at Lys4 | Human Blood Plasma | 43.5 h (95% CI = 39.2–48.5 h) | [3][4] |
| Peptide 2 | (Sequence not specified) | Tam-labeled | Human Blood Plasma | 3.2 h (95% CI = 2.6–4.1 h) | [3] |
| Peptide 3 | (Sequence not specified) | Tam-labeled | Human Blood Plasma | 50.5 h (95% CI = 39.8–66.7 h) | |
| Peptide 4 | (Sequence not specified) | Tam-labeled, Odd attachment | Human Blood Plasma | > 72 h (~90% intact) | |
| RD2 | D-enantiomeric peptide | 3H-labeled | Mouse Plasma | > 2 days | |
| Onc72 | VDKPPYLPRPRPPRRIYNR-NH2 | Arg15,19 -> Orn | Mouse Serum | 3 h | |
| Onc112 | VDKPPYLPRPRPPRRIYNR-NH2 | Arg15,19 -> d-Arg | Mouse Serum | > 8 h | |
| cVc1.1 | Backbone cyclized Vc1.1 | - | Simulated Intestinal Fluid (SIF) | 1.5 ± 0.1 h | |
| Desmopressin | (Sequence with D-Arg) | D-amino acid | Simulated Intestinal Fluid (SIF) | 2.8 ± 0.2 h |
Table 2: In Vitro Enzymatic Stability of D-amino Acid-Containing Peptides
| Peptide ID | Sequence | Enzyme | Key Finding | Reference(s) |
| OM19D | (Sequence with D-Arg and D-Lys) | Trypsin | Maintained high antibacterial activity after 8h incubation with 10 mg/mL trypsin. | |
| OM19R | (All L-amino acid parent of OM19D) | Trypsin | Lost antibacterial activity at 5 mg/mL trypsin. | |
| MUC2 epitope | TPTPTGTQTPT | Human Serum (10% and 50%) | C-terminal D-amino acid substitution (TPTPTGTQtpt) showed similar stability to the all-L peptide. | |
| MUC2 epitope | tptPTGTQTPT | Human Serum (10% and 50%) | N-terminal D-amino acid substitution showed slightly increased stability. | |
| MUC2 epitope | tptPTGTQtpt | Human Serum (10% and 50%) | N- and C-terminal D-amino acid substitutions showed the highest stability. |
Experimental Protocols for In Vitro Stability Assessment
Accurate and reproducible in vitro stability data is paramount for the selection and optimization of therapeutic peptide candidates. The following sections provide detailed methodologies for key experiments.
Plasma Stability Assay using RP-HPLC
This protocol outlines a general procedure for determining the stability of a peptide in human plasma.
Materials:
-
Test peptide
-
Human plasma (pooled, anticoagulated)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Precipitating solution (e.g., 2x ACN/EtOH (1:1, v/v) or 3% w/v Trichloroacetic acid (TCA))
-
Incubator (37°C)
-
Centrifuge
-
RP-HPLC system with UV detector
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water, DMSO) at a known concentration.
-
Incubation:
-
Thaw human plasma at 37°C.
-
Spike the plasma with the peptide stock solution to a final desired concentration (e.g., 10-100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing the cold precipitating solution to stop enzymatic activity.
-
Vortex thoroughly and incubate on ice for at least 10-20 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC. A typical mobile phase system is:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Use a suitable gradient to achieve separation of the intact peptide from any degradation products.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) using appropriate software.
-
Enzymatic Stability Assay (Trypsin/Chymotrypsin)
This protocol describes a method to assess peptide stability in the presence of specific proteases.
Materials:
-
Test peptide
-
Trypsin or Chymotrypsin solution of known activity
-
Appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂)
-
Quenching solution (e.g., 5% perchloric acid or 1% TFA)
-
Incubator (37°C)
-
RP-HPLC system
Procedure:
-
Reaction Setup:
-
Prepare a solution of the test peptide in the appropriate buffer at a defined concentration.
-
Add the trypsin or chymotrypsin solution to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:60 w/w for chymotrypsin).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by RP-HPLC as described in the plasma stability protocol.
-
-
Data Analysis:
-
Quantify the decrease in the intact peptide peak area over time to determine the rate of degradation and half-life.
-
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides and how D-amino acid substitution may impact it.
Materials:
-
Test peptide
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
Instrument Setup:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Set the acquisition parameters, typically:
-
Wavelength range: 190-260 nm
-
Bandwidth: 1.0 nm
-
Scanning speed: 50 nm/min
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record the CD spectrum of the peptide solution.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data to molar ellipticity.
-
Analyze the spectrum to determine the predominant secondary structural elements (α-helix, β-sheet, random coil).
-
Visualizing Mechanisms and Workflows
Experimental Workflow for In Vitro Stability Testing
The following diagram illustrates the general workflow for assessing the in vitro stability of a therapeutic peptide.
Signaling Pathway: Inhibition of the p53-MDM2 Interaction by a D-peptide
The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis. Its activity is negatively regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. D-peptide inhibitors have been developed to block this interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.
Mechanism of Action: Antimicrobial Peptide (AMP) Membrane Disruption
Many antimicrobial peptides, including those containing D-amino acids, exert their bactericidal effects by disrupting the integrity of the bacterial cell membrane. This can occur through various models, such as the barrel-stave or toroidal pore model, leading to leakage of cellular contents and cell death.
Conclusion
The incorporation of D-amino acids is a robust and effective strategy to enhance the in vitro stability of therapeutic peptides against enzymatic degradation. This technical guide has provided a foundational understanding of the principles underlying this stability enhancement, detailed experimental protocols for its quantification, and illustrative diagrams of relevant biological pathways and experimental workflows. By applying these methodologies, researchers can more effectively design and screen for peptide-based drug candidates with improved pharmacokinetic profiles, ultimately accelerating their path toward clinical development.
References
A Technical Guide to the Preliminary Screening of Novel Peptide Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel peptide therapeutics represent a promising frontier in medicine. Peptides offer high specificity and potency with potentially lower toxicity compared to small molecules. However, the path from a vast library of peptide candidates to a viable drug requires a rigorous and systematic screening process. This guide provides an in-depth overview of the core methodologies and workflows essential for the preliminary screening of novel peptide drug candidates, with a focus on data-driven decision-making.
Chapter 1: The Peptide Screening Funnel: An Overview
The preliminary screening of peptide drug candidates is a multi-stage process designed to efficiently identify lead compounds with the desired biological activity and drug-like properties. This process can be visualized as a funnel, where a large number of initial candidates are progressively narrowed down based on a series of increasingly stringent experimental evaluations.
The initial stages involve high-throughput screening (HTS) of peptide libraries to identify "hits" that interact with the target of interest. These hits then undergo further characterization to confirm their activity, assess their functional effects, and evaluate their initial safety profile. Promising candidates from these initial screens are then advanced to more complex and resource-intensive preclinical studies.
Below is a diagram illustrating a typical workflow for the preliminary screening of novel peptide drug candidates.
Chapter 2: Core Experimental Assays
A robust preliminary screening cascade relies on a battery of well-defined in vitro and cell-based assays. These assays are designed to assess the binding characteristics, functional activity, and potential toxicity of the peptide candidates.
Binding Assays: Quantifying Target Engagement
Binding assays are fundamental to understanding the interaction between a peptide candidate and its biological target.[1] These assays provide quantitative data on binding affinity and kinetics, which are critical for ranking and prioritizing candidates.
Table 1: Comparison of Common Binding Assays
| Assay Type | Principle | Typical Quantitative Data | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[2] | KD (Equilibrium Dissociation Constant), ka (Association Rate Constant), kd (Dissociation Rate Constant) | Label-free, real-time kinetic data.[3] | Requires specialized equipment, potential for non-specific binding. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immobilized antigen is detected by an antibody conjugated to an enzyme that produces a detectable signal.[1] | EC50 (Half-maximal Effective Concentration) | High-throughput, sensitive, and cost-effective.[4] | Indirect measurement of binding, requires labeled reagents. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target molecule. | KD, ΔH (Enthalpy Change), ΔS (Entropy Change) | Label-free, provides thermodynamic data. | Low-throughput, requires large amounts of sample. |
This protocol outlines the general steps for determining the binding kinetics of a peptide to a target protein using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target protein (ligand)
-
Peptide candidate (analyte)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the peptide analyte over the immobilized ligand surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine KD, ka, and kd.
Functional Assays: Assessing Biological Activity
Functional assays are crucial for determining whether the binding of a peptide to its target translates into a desired biological response. These assays are typically cell-based and measure a specific cellular event downstream of target engagement.
Table 2: Examples of Cell-Based Functional Assays
| Assay Type | Principle | Typical Quantitative Data | Common Applications |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration using fluorescent indicators upon GPCR activation. | EC50 or IC50 | Screening for GPCR agonists and antagonists. |
| Reporter Gene Assay | Measures the activity of a reporter gene (e.g., luciferase, GFP) linked to a specific signaling pathway. | EC50 or IC50 | Assessing the activation or inhibition of a signaling pathway. |
| Cell Proliferation/Viability Assay (e.g., MTT) | Measures the metabolic activity of cells as an indicator of viability and proliferation. | IC50 | Screening for cytotoxic or cytostatic peptides. |
This protocol describes a method for measuring the activation of a Gq-coupled G-Protein Coupled Receptor (GPCR) by a peptide agonist.
Materials:
-
Host cell line expressing the target GPCR (e.g., HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Peptide agonist
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the GPCR-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
-
Agonist Addition:
-
Prepare serial dilutions of the peptide agonist in assay buffer.
-
Place the cell plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject the peptide agonist into the wells.
-
-
Signal Detection: Immediately measure the change in fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the peptide concentration and fitting the data to a dose-response curve.
Initial Toxicity Screening: Early Safety Assessment
Early assessment of potential toxicity is critical to de-risk peptide drug candidates. In vitro toxicity assays provide a rapid and cost-effective means of identifying candidates with unfavorable safety profiles.
Table 3: Common In Vitro Toxicity Assays
| Assay Type | Principle | Typical Quantitative Data | Purpose |
| Hemolysis Assay | Measures the lysis of red blood cells (hemolysis) caused by the peptide. | HC50 (50% Hemolytic Concentration) | Assesses membrane-disrupting activity. |
| Cytotoxicity Assay (e.g., MTT, LDH) | Measures cell death or metabolic impairment in a cell line. | IC50 | Evaluates general cytotoxicity. |
| Immunogenicity Prediction | In silico or in vitro assays to predict the potential for a peptide to elicit an immune response. | T-cell epitope prediction, HLA binding affinity | Assesses the risk of immunogenicity. |
This protocol details a method for determining the hemolytic activity of a peptide.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Peptide candidate
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
96-well plate
-
Spectrophotometer
Procedure:
-
RBC Preparation:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS multiple times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Add the positive and negative controls to separate wells.
-
Add the RBC suspension to all wells.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. Determine the HC50 value from a dose-response curve.
Chapter 3: Signaling Pathways in Peptide Drug Action
Many peptide drugs exert their effects by modulating intracellular signaling pathways. Understanding these pathways is crucial for interpreting functional assay data and for rational drug design. A common target for peptide therapeutics is the G-Protein Coupled Receptor (GPCR) family.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes. Upon binding of an agonist peptide, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein. The activated G protein then initiates a downstream signaling cascade.
The following diagram illustrates a simplified Gq-coupled GPCR signaling pathway leading to an increase in intracellular calcium, a common mechanism of action for many peptide hormones and neurotransmitters.
Chapter 4: Data Interpretation and Candidate Selection
The data generated from the preliminary screening assays must be carefully analyzed and integrated to make informed decisions about which peptide candidates to advance.
Table 4: Representative Data for a Hypothetical Peptide Candidate
| Parameter | Value | Interpretation |
| Binding Affinity (KD) | 10 nM | High affinity for the target. |
| Functional Potency (EC50) | 50 nM | Potent agonist activity in a cell-based assay. |
| Hemolytic Activity (HC50) | >100 µM | Low potential for membrane disruption. |
| Cytotoxicity (IC50) | >100 µM | Low general cytotoxicity. |
A desirable peptide drug candidate will typically exhibit high binding affinity and functional potency (low KD and EC50/IC50 values), coupled with low toxicity (high HC50 and cytotoxicity IC50 values). The specific criteria for advancing a candidate will depend on the therapeutic indication and the target product profile.
Conclusion
The preliminary screening of novel peptide drug candidates is a critical and multifaceted process that requires a systematic and data-driven approach. By employing a well-designed screening cascade of binding, functional, and toxicity assays, researchers can efficiently identify and prioritize promising lead compounds for further development. The methodologies and workflows outlined in this guide provide a solid foundation for a successful peptide drug discovery program.
References
- 1. affbiotech.cn [affbiotech.cn]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Unseen Architects: A Technical Guide to the Role of Non-Coded Amino Acids in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide science and drug discovery, the 20 proteinogenic amino acids have long been the primary building blocks. However, the exploration of non-coded amino acids (ncAAs), also known as non-proteinogenic or unnatural amino acids, has unveiled a new frontier in peptide design and engineering. These unique residues, not encoded in the universal genetic code, offer a diverse chemical toolkit to modulate peptide structure, stability, and function in ways unattainable with their canonical counterparts. This in-depth technical guide delves into the core principles of how non-coded amino acids influence peptide structure, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their application, supported by quantitative data and detailed experimental methodologies.
The incorporation of ncAAs into a peptide sequence can induce profound changes in its conformational preferences, leading to the stabilization of specific secondary structures such as α-helices and β-sheets.[1][2][3] This structural control is paramount in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced therapeutic properties.[4] Key advantages conferred by ncAAs include increased resistance to proteolytic degradation, improved bioavailability, and enhanced target affinity and selectivity.[1] This guide will explore the diverse classes of ncAAs and their specific impacts on peptide architecture, offering insights into their rational application in modern drug discovery.
Classification and Structural Impact of Key Non-Coded Amino Acids
The diverse array of non-coded amino acids can be broadly categorized based on their structural modifications. Understanding these classifications is crucial for predicting and engineering their effects on peptide conformation.
Stereochemical Variants: D-Amino Acids
The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful strategy to enhance peptide stability against enzymatic degradation. Proteases are stereospecific enzymes that recognize and cleave peptide bonds formed by L-amino acids; the presence of a D-amino acid disrupts this recognition, rendering the peptide bond resistant to cleavage.
While single D-amino acid substitutions can disrupt α-helical structures, strategic placement, particularly at the termini, can improve stability with minimal impact on the overall conformation. In some cases, multiple D-amino acid substitutions can even induce the formation of left-handed α-helices.
| Peptide Modification | Secondary Structure | Helicity (%) | Stability Enhancement | Reference |
| Parent Peptide (V681) | α-helix | 45% (in buffer) | - | |
| Single D-amino acid substitution | Disrupted α-helix | Generally lower than L-diastereomers | Increased proteolytic resistance | |
| Multiple D-amino acid substitutions (polar face) | α-helix (reduced) | 39-77% | Significant increase in serum stability | |
| Multiple D-amino acid substitutions (non-polar face) | α-helix (reduced) | 36-71% | Significant increase in serum stability |
Table 1: Impact of D-Amino Acid Substitution on Peptide Helicity and Stability.
Backbone Modified Amino Acids
Modifications to the peptide backbone introduce significant conformational constraints and can lead to the formation of novel secondary structures.
-
α,α-Disubstituted Amino Acids (e.g., α-Aminoisobutyric Acid - Aib): Aib, with its gem-dimethyl group at the α-carbon, sterically restricts the available conformational space, strongly promoting helical structures, particularly the 310-helix. Even a single Aib residue can induce helical folding in otherwise flexible peptides.
| Peptide Sequence | Dominant Conformation | Helical Content | Method | Reference |
| Ac-Ala-Ala-Aib-OMe | Multiple conformations (310-helix, PPII) | - | VCD, NMR, MD | |
| Ac-Aib-Ala-Ala-OMe | Shift towards helical conformations | - | VCD, NMR, MD | |
| Boc-(L-Leu-L-Leu-Aib)₂-OMe | (P) 3₁₀-helix | High | CD, X-ray | |
| Boc-(L-Leu-L-Leu-Aib)₃-OMe | (P) 3₁₀-helix | High | CD, X-ray |
Table 2: Conformational Effects of α-Aminoisobutyric Acid (Aib) Incorporation.
-
β- and γ-Amino Acids: The insertion of additional methylene (B1212753) groups into the amino acid backbone to create β- or γ-amino acids expands the range of accessible secondary structures. β-peptides are known to form stable helices (such as the 14-helix) and sheets, often with greater stability than their α-peptide counterparts. The combination of α- and β-amino acids in α/β-peptides can also lead to well-defined folded structures with enhanced proteolytic resistance. Similarly, γ-peptides can adopt unique helical conformations.
| Peptide Type | Secondary Structure | Key Features | Reference |
| β-peptides | 14-helix, 12-helix, sheets | Proteolytically stable, can form helices with few residues. | |
| α/β-peptides | Mimics of bioactive α-peptides | More resistant to degradation than α-peptides. | |
| α/γ-peptides | 12/10-helix | Alternating H-bond directionality. |
Table 3: Secondary Structures of Peptides Containing β- and γ-Amino Acids.
Side-Chain Modified Amino Acids
-
N-methylated Amino Acids: The methylation of the backbone amide nitrogen introduces steric hindrance and removes the hydrogen bond donor capability of the amide proton. This modification can destabilize α-helical structures but is a valuable tool for increasing metabolic stability and cell permeability. The destabilization energy due to N-methylation has been quantified and is position-dependent.
| Modification | Position in Helix | Destabilization Energy (kcal/mol at 0°C) | Reference |
| N-methylation | Various | 0.3 to 1.7 |
Table 4: Destabilizing Effect of N-methylation on α-Helical Peptides.
-
Fluorinated Amino Acids: The incorporation of fluorine into amino acid side chains can significantly alter the physicochemical properties of a peptide, including its hydrophobicity, conformational preferences, and metabolic stability. Fluorination can enhance thermal stability and influence protein-protein interactions. For instance, replacing isoleucine with fluorinated analogues in an HIV fusion inhibitor did not significantly perturb the α-helical structure and in some cases slightly increased helicity.
| Peptide | Helical Content (%) | IC50 (nM) against HIV-1 | Reference |
| C31 (parent peptide) | 68% | 1.9 | |
| C31 with fluorinated Ile | 72-73% | 1.8 - 4.2 |
Table 5: Impact of Fluorinated Amino Acids on the Structure and Activity of an HIV Fusion Inhibitor.
Experimental Protocols
The successful incorporation and characterization of non-coded amino acids in peptides rely on robust experimental methodologies.
Solid-Phase Peptide Synthesis (SPPS) for Incorporating Non-Coded Amino Acids
SPPS is the standard method for chemically synthesizing peptides, including those containing ncAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Detailed Methodology:
-
Resin Selection and Swelling: Choose a suitable solid support (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides). Swell the resin in an appropriate solvent (e.g., dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)) for 30-60 minutes.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid (including ncAAs) to the resin. Use a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and a base like diisopropylethylamine (DIPEA) in DMF. The reaction is typically carried out for 2-4 hours.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with an acetylating agent like acetic anhydride.
-
Fmoc Deprotection: Remove the temporary Fmoc protecting group from the N-terminus by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent and base as in step 2. Monitor the completion of the reaction using a colorimetric test such as the Kaiser test.
-
Repeat Synthesis Cycle: Repeat steps 4-6 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm).
-
Determine the precise peptide concentration, as this is critical for calculating molar ellipticity. A typical concentration range is 0.1-0.2 mg/mL.
-
Ensure the sample is free of aggregates by centrifugation or filtration.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas to remove oxygen.
-
Calibrate the instrument using a standard like camphor-10-sulfonic acid.
-
Set the data acquisition parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 1 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same quartz cuvette (typically 0.1 cm pathlength) that will be used for the sample.
-
Acquire the CD spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the resulting spectrum to estimate the secondary structure content. Characteristic CD signals for common secondary structures are:
-
α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band near 195 nm.
-
Random coil: A strong negative band near 200 nm.
-
-
Use deconvolution software (e.g., DichroWeb) to quantify the percentage of each secondary structure element.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Detailed Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a known amount of a reference standard like DSS or TSP for chemical shift referencing.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and folding.
-
Acquire two-dimensional (2D) NMR spectra, such as:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N), to correlate the chemical shifts of protons with their directly attached heteroatoms.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific atoms in the peptide sequence.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Use molecular dynamics and structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental restraints.
-
Analyze the resulting structures to determine the peptide's conformation.
-
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography can provide a static, high-resolution three-dimensional structure of a peptide in its crystalline state.
Detailed Methodology:
-
Peptide Synthesis and Purification: Synthesize and purify the peptide to >95% purity. For phase determination, it may be necessary to incorporate a heavy atom, such as selenium (in selenomethionine) or bromine/iodine on an aromatic side chain.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) to find conditions that yield well-ordered crystals. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. The crystal will diffract the X-rays, producing a pattern of spots that is recorded on a detector.
-
Data Processing and Phase Determination:
-
Process the diffraction data to determine the intensities and positions of the diffraction spots.
-
Determine the phases of the diffracted X-rays. This can be done using methods like molecular replacement (if a homologous structure is known) or experimental phasing techniques such as MAD (Multi-wavelength Anomalous Diffraction) or SAD (Single-wavelength Anomalous Diffraction) if heavy atoms are present.
-
-
Model Building and Refinement:
-
Use the intensity and phase information to calculate an electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model to improve its fit to the experimental data.
-
-
Structure Validation: Assess the quality of the final model using various geometric and statistical criteria. The validated structure is then typically deposited in the Protein Data Bank (PDB).
Conclusion
The incorporation of non-coded amino acids represents a paradigm shift in peptide science, offering unprecedented control over the structural and functional properties of peptides. From enhancing proteolytic stability with D-amino acids and N-methylation to inducing specific secondary structures with α,α-disubstituted and β/γ-amino acids, the possibilities for creating novel peptide-based therapeutics and research tools are vast. A thorough understanding of the structural implications of these modifications, coupled with robust experimental methodologies for their synthesis and characterization, is essential for harnessing their full potential. This guide provides a foundational framework for researchers and drug developers to navigate this exciting field, paving the way for the design of next-generation peptides with tailored structures and enhanced therapeutic efficacy.
References
- 1. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
"mass spectrometry for novel peptide molecular weight determination"
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fields of therapeutic development and biomedical research, the precise characterization of novel peptides is paramount. A foundational step in this process is the accurate determination of their molecular weight. Mass spectrometry (MS) has become the definitive technology for this task, offering exceptional accuracy, sensitivity, and speed.[1] This guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis workflows for determining the molecular weight of novel peptides using mass spectrometry.
Core Principles of Mass Spectrometry
A mass spectrometer functions by measuring the mass-to-charge ratio (m/z) of ions.[2][3] The entire process can be segmented into three critical stages: ionization, mass analysis, and detection.[2][4] For peptide analysis, two soft ionization techniques are predominantly employed to ensure the peptide remains intact during ionization.
2.1 Ionization Techniques
-
Electrospray Ionization (ESI): ESI is a soft ionization method that generates gaseous ions directly from a liquid solution. A high voltage is applied to the sample solution as it flows through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on these droplets increases, ultimately resulting in the formation of gas-phase peptide ions. A significant advantage of ESI is its ability to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of large peptides on mass spectrometers with a limited m/z range.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide sample is co-crystallized with an energy-absorbing matrix compound on a target plate. A pulsed laser is directed at these crystals; the matrix absorbs the laser energy, leading to the desorption and ionization of the peptide molecules. MALDI typically produces singly charged ions ([M+H]⁺), which simplifies the resulting mass spectrum.
2.2 Mass Analyzers
Once ionized, the peptides are guided into a mass analyzer, which separates the ions based on their m/z ratio. The choice of analyzer significantly impacts the resolution, mass accuracy, and sensitivity of the measurement.
-
Time-of-Flight (TOF): In a TOF analyzer, ions are accelerated by an electric field and travel down a flight tube to the detector. The time it takes for an ion to reach the detector is proportional to the square root of its m/z ratio, allowing for their separation.
-
Quadrupole: This analyzer uses a combination of radio frequency (RF) and direct current (DC) voltages applied to four parallel rods to create an electric field. Only ions with a specific m/z ratio can pass through to the detector at a given time.
-
Ion Trap: An ion trap uses electric or magnetic fields to capture and hold ions. The trapped ions can then be selectively ejected to a detector based on their m/z ratio. Ion traps are known for their high sensitivity and ability to perform multiple stages of fragmentation (MSn).
-
Orbitrap: The Orbitrap analyzer traps ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the ion's m/z ratio. This analyzer is renowned for its very high resolution and mass accuracy.
Data Presentation: Performance of Common Mass Analyzers
The performance characteristics of different mass analyzers are critical when selecting an instrument for peptide analysis.
| Mass Analyzer | Mass Resolution (FWHM) | Mass Accuracy (ppm) | Mass Range (m/z) | Key Strengths |
| Time-of-Flight (TOF) | 10,000 - 40,000 | < 5 | > 10,000 | High mass range, fast acquisition speed. |
| Quadrupole | ~1,000 | ~100 | 50 - 4,000 | Good for scanning, robust, cost-effective. |
| Ion Trap | 2,000 - 8,000 | < 10 | 50 - 6,000 | High sensitivity, MSn fragmentation capabilities. |
| Orbitrap | 60,000 - >240,000 | < 2 | 50 - 6,000 | Extremely high resolution and mass accuracy. |
Experimental Protocols and Workflows
Rigorous adherence to experimental protocols is essential for acquiring high-quality, reproducible mass spectrometry data.
Caption: High-level workflow from sample preparation to molecular weight determination.
4.1 Protocol 1: General Sample Preparation for Peptides
The goal of sample preparation is to isolate the peptide of interest and remove contaminants like salts, detergents, and polymers that can interfere with ionization.
-
Solubilization: Dissolve the novel peptide in a solvent compatible with the chosen ionization method.
-
For ESI: A mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) is common.
-
For MALDI: The solvent must be compatible with the chosen matrix (e.g., a similar water/acetonitrile mixture).
-
-
Detergent and Salt Removal: Detergents and salts must be removed as they can suppress the peptide signal.
-
Use C18 solid-phase extraction (SPE) tips (e.g., ZipTips) or columns for desalting and concentrating the peptide sample.
-
If the sample is complex, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for purification prior to MS analysis.
-
-
Quantification: Before analysis, it can be useful to quantify the peptide concentration using a suitable assay, such as the Pierce Quantitative Fluorometric Peptide Assay.
4.2 Protocol 2: Molecular Weight Determination using MALDI-TOF MS
This protocol is well-suited for relatively pure peptide samples and provides simple, easy-to-interpret spectra.
-
Matrix Selection & Preparation:
-
Choose an appropriate matrix. For peptides under 5 kDa, α-cyano-4-hydroxycinnamic acid (HCCA) is a common choice. For larger peptides (>5 kDa), sinapinic acid (SA) is often used.
-
Prepare a saturated solution of the matrix in a solvent like 50% acetonitrile, 0.1% trifluoroacetic acid (TFA) in water.
-
-
Sample Spotting (Dried-Droplet Method):
-
Mix the prepared peptide sample (typically ~1 µM) with the matrix solution in a 1:1 ratio.
-
Spot 0.5 - 1.0 µL of this mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing the peptide to co-crystallize with the matrix.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights. This should be done in the same mass range as the expected novel peptide.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum by firing the laser at the sample spot. Adjust laser power to achieve optimal signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will typically show a prominent peak corresponding to the singly charged ion ([M+H]⁺).
-
Calculate the molecular weight (M) by subtracting the mass of a proton (~1.007 Da) from the measured m/z value of this peak.
-
4.3 Protocol 3: Molecular Weight Determination using ESI-MS
ESI is often coupled with liquid chromatography (LC-MS) and is ideal for analyzing complex mixtures and obtaining high-accuracy mass measurements.
-
Mobile Phase Preparation:
-
Prepare mobile phases compatible with ESI-MS. Typically:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Avoid non-volatile salts (e.g., phosphates) and detergents (e.g., Triton-X), as they interfere with the electrospray process.
-
-
LC-MS System Setup:
-
Equilibrate the LC column (typically a C18 reversed-phase column) with the initial mobile phase conditions.
-
Set up a gradient to elute the peptide from the column into the mass spectrometer.
-
-
Instrument Calibration:
-
Perform an external mass calibration by infusing a standard calibration mixture under the same instrumental conditions to be used for the sample.
-
-
Data Acquisition:
-
Inject the prepared peptide sample into the LC-MS system.
-
Acquire data as the peptide elutes. Set the mass spectrometer to scan over a relevant m/z range (e.g., 300-1800 m/z).
-
-
Data Analysis:
-
An ESI spectrum of a peptide typically shows a series of peaks, forming a charge state envelope where each peak represents the peptide with a different number of charges (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Use deconvolution software to process this charge envelope. The software algorithm calculates the underlying molecular mass (M) that corresponds to the observed series of m/z values, resulting in a single, accurate molecular weight determination.
-
System Architecture and Logical Relationships
Understanding the logical flow of components within a mass spectrometer is key to appreciating how the data is generated.
Caption: The sequential relationship of core components in a mass spectrometer.
Conclusion
Mass spectrometry is an indispensable tool for the determination of novel peptide molecular weights, providing a powerful combination of accuracy, sensitivity, and versatility. By selecting the appropriate ionization technique (MALDI or ESI) and mass analyzer (TOF, Orbitrap, etc.), researchers can obtain precise molecular weight information that is fundamental to all subsequent structural and functional characterization. The successful application of this technology relies on careful sample preparation to remove interfering contaminants and a thorough understanding of the principles of data acquisition and interpretation.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Complex Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast array of research and therapeutic applications. However, the synthesis of "difficult" or complex sequences—often characterized by hydrophobicity, length, or a tendency to form secondary structures on the resin—presents significant challenges.[1][2] On-resin aggregation of the growing peptide chain is the most common hurdle, leading to incomplete deprotection and coupling reactions, which in turn results in truncated or deletion sequences and low purity of the final product.[3][4][5]
These application notes provide a detailed overview of advanced strategies and protocols to overcome the challenges associated with the synthesis of complex peptide sequences. The focus is on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.
Understanding and Identifying Difficult Sequences
Difficult sequences often share common characteristics:
-
High Hydrophobicity: A high content of hydrophobic amino acids can lead to poor solvation and aggregation.
-
β-Sheet Formation: Certain sequences are prone to forming β-sheet secondary structures, which causes the peptide chains to aggregate.
-
Steric Hindrance: Bulky amino acid residues can sterically hinder the coupling of the next amino acid.
Several computational tools can predict potentially difficult sequences by analyzing their primary structure. However, empirical evidence during synthesis, such as a sluggish or incomplete reaction as indicated by a positive Kaiser test after prolonged coupling times, is a definitive sign of a difficult sequence.
Strategies for Overcoming Aggregation in SPPS
A multi-pronged approach is often necessary to successfully synthesize complex peptide sequences. The following strategies can be employed individually or in combination:
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Microwave energy has emerged as a powerful tool to enhance SPPS. By rapidly and efficiently heating the reaction mixture, microwaves can disrupt the secondary structures responsible for aggregation. This leads to:
-
Faster reaction times: Both coupling and deprotection steps are accelerated.
-
Improved coupling efficiency: Increased kinetic energy overcomes the energy barrier for amide bond formation.
-
Higher purity and yield: By minimizing aggregation, the number of deletion and truncated sequences is reduced.
Backbone Modifications
Introducing modifications to the peptide backbone can effectively disrupt the hydrogen bonding patterns that lead to aggregation.
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr where the side chain is cyclized with the backbone amide nitrogen. This introduces a "kink" in the peptide chain, disrupting the formation of β-sheets. Pseudoproline dipeptides are incorporated as a dipeptide unit and the native structure is restored during the final cleavage from the resin.
-
N-(2-hydroxy-4-methoxybenzyl) (Hmb) and N-(2,4-dimethoxybenzyl) (Dmb) Protected Amino Acids: These protecting groups on the backbone amide nitrogen prevent interchain hydrogen bonding.
Optimized Synthesis Conditions
-
Elevated Temperatures: Conventional heating can also be used to disrupt aggregation, although microwave heating is generally more efficient.
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the reaction mixture can help to break up aggregates.
-
Special Solvents: While DMF is the most common solvent in SPPS, for difficult sequences, more polar solvents like N-methyl-2-pyrrolidone (NMP) or the use of "magic mixtures" (e.g., a 1:1:1 mixture of DCM, DMF, and NMP) can improve solvation of the peptide-resin matrix. The use of greener solvent alternatives is also an area of active research.
Resin Selection
The choice of solid support can significantly impact the success of the synthesis. For long or hydrophobic peptides, a low-loading resin or a resin with a polyethylene (B3416737) glycol (PEG) core can improve solvation and reduce steric hindrance.
Quantitative Data on Synthesis Strategies
The following table summarizes a comparison of different heating methods for the synthesis of four different peptides.
| Peptide Length | Synthesis Method | Crude Purity (%) |
| 18-mer | Conduction Heating (90°C) | 52.0 |
| Microwave Heating (90°C) | 51.7 | |
| 19-mer | Conduction Heating (90°C) | 49.0 |
| Microwave Heating (90°C) | 57.3 | |
| 20-mer (Bivalirudin) | Conduction Heating (90°C) | 62.8 |
| Microwave Heating (90°C) | 57.1 | |
| 39-mer (Exenatide) | Conduction Heating (90°C) | 37.0 |
| Microwave Heating (90°C) | 30.5 |
Data adapted from a comparative study of microwave and conduction heating in SPPS.
Experimental Protocols
Protocol 1: Standard Manual Fmoc-SPPS Cycle
This protocol outlines a standard cycle for the addition of a single amino acid.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in DMF for at least 1 hour.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes.
- Drain the reaction vessel.
- Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
- Perform a Kaiser test to confirm the presence of a free amine.
3. Amino Acid Coupling:
- In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF for 5-10 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
4. Capping (Optional):
- To block any unreacted free amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
5. Repeat:
- Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Microwave-Assisted SPPS for a Difficult Sequence
This protocol provides a general guideline for using a microwave peptide synthesizer. Specific parameters may need to be optimized for the instrument and the specific peptide sequence.
1. Resin and Amino Acid Preparation:
- Load the appropriate resin into the reaction vessel of the microwave synthesizer.
- Prepare solutions of Fmoc-amino acids, activators, and bases according to the manufacturer's instructions.
2. Deprotection Cycle:
- The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel.
- Apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.
- The vessel is drained, and the resin is washed with DMF.
3. Coupling Cycle:
- The pre-activated Fmoc-amino acid solution is delivered to the reaction vessel.
- Apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.
- The vessel is drained, and the resin is washed with DMF.
4. Final Cleavage and Deprotection:
- After the synthesis is complete, the peptide-resin is transferred to a cleavage vessel.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizing SPPS Workflows and Logic
Standard SPPS Cycle Workflow
Caption: Standard workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Logic for Overcoming On-Resin Aggregation
Caption: Key strategies to mitigate on-resin aggregation during SPPS.
Conclusion
The successful synthesis of complex peptides requires a proactive and informed approach. By anticipating potential difficulties and employing advanced strategies such as microwave-assisted synthesis, backbone modifications, and optimized reaction conditions, researchers can significantly improve the purity, yield, and overall success rate of their peptide synthesis endeavors. The protocols and strategies outlined in these application notes provide a robust framework for tackling the challenges of synthesizing complex peptide sequences, ultimately enabling the advancement of research and drug development.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 3D Structure Determination of Peptides in Solution by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and small proteins in solution, mimicking their native environment.[1][2][3][4] This is a significant advantage over methods like X-ray crystallography, which require the molecules to be crystallized.[1] For peptides, which are often flexible and may not readily form crystals, NMR is an indispensable tool. These application notes provide a detailed overview and step-by-step protocols for the determination of peptide structures in solution using NMR. The process involves meticulous sample preparation, acquisition of various NMR spectra, resonance assignment, extraction of structural restraints, and finally, calculation and validation of the 3D structure.
Part 1: Overall Experimental Workflow
The determination of a peptide's 3D structure by NMR follows a systematic workflow, from sample preparation to the final validation of the structural ensemble. The key stages are outlined in the diagram below.
Part 2: Detailed Protocols
Protocol 1: Peptide Sample Preparation
Meticulous sample preparation is critical for acquiring high-quality NMR data. The peptide sample must be pure and at a suitable concentration in an appropriate buffer system.
Methodology:
-
Purity Check: Ensure the peptide is of high purity, typically >95%, to avoid spectral contamination from impurities.
-
Solvent Selection: Dissolve the lyophilized peptide in a deuterated solvent (e.g., D2O or 9:1 H2O/D2O) to minimize the solvent signal. The use of 9:1 H2O/D2O is necessary to observe exchangeable amide protons, which are crucial for sequential assignments. Approximately 5% D2O is also required for the spectrometer's field locking and shimming functions.
-
Concentration: The peptide concentration should be optimized to maximize the signal-to-noise ratio without causing aggregation. Typical concentrations for peptides range from 0.1 to 5 mM.
-
Buffer and pH: Use a suitable buffer system, such as phosphate-buffered saline (PBS). The total salt concentration should generally be kept below 300 mM to avoid signal broadening. Adjust the pH, as it influences chemical shifts and peptide folding. A pH below 7.5 is recommended for observing amide hydrogens.
-
Volume: The final sample volume should be between 450 µL and 500 µL for standard NMR tubes.
-
Stability: The sample should be stable for at least a week under the chosen experimental conditions to ensure consistent measurements.
Table 1: Typical Sample Conditions for Peptide NMR
| Parameter | Recommended Value/Condition | Rationale |
| Peptide Purity | >95% | Minimizes spectral overlap and artifacts from impurities. |
| Concentration | 0.5 - 5 mM | Optimizes signal-to-noise; higher concentrations can lead to aggregation. |
| Solvent | 90% H₂O / 10% D₂O or 100% D₂O | Allows observation of amide protons (in H₂O) and provides a lock signal (D₂O). |
| pH | < 7.5 | Slows down the exchange rate of amide protons with the solvent, making them observable. |
| Buffer | Phosphate-buffered saline (PBS) or similar | Maintains a stable pH throughout the experiment. |
| Salt Concentration | < 300 mM | High ionic strength can cause signal broadening. |
| Volume | 450 - 500 µL | Standard volume for most solution-state NMR probes. |
Protocol 2: NMR Data Acquisition
A series of 1D and 2D NMR experiments are required to obtain the necessary information for structure determination. For peptides, homonuclear experiments are often sufficient.
Methodology:
-
1D ¹H NMR: Acquire a simple 1D proton spectrum to check sample quality, concentration, and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue (a spin system). By observing correlations between the amide proton and side-chain protons, entire amino acid spin systems can be assigned.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 bonds, which is useful for identifying adjacent protons in amino acid side chains and the backbone.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment for 3D structure determination. It identifies protons that are close in space (< 5-6 Å), regardless of whether they are bonded. This provides the distance restraints necessary for calculating the 3D structure.
-
2D ¹H-¹⁵N or ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹⁵N or ¹³C), this experiment correlates protons with their directly attached heteronuclei. This greatly simplifies resonance assignment by spreading out crowded proton signals into a second dimension.
Table 2: Key 2D NMR Experiments for Peptide Structure Determination
| Experiment | Purpose | Information Obtained |
| COSY | Identifies scalar (through-bond) coupled protons. | Correlations between protons separated by 2-3 bonds (e.g., Hα-Hβ). |
| TOCSY | Identifies all protons within a spin system (amino acid residue). | Correlations between all protons within a single residue. |
| NOESY | Identifies protons that are close in space (< 5-6 Å). | Through-space correlations providing inter-proton distance restraints. |
| HSQC | Correlates protons to their directly bonded heteronuclei (¹⁵N/¹³C). | ¹H-¹⁵N or ¹H-¹³C one-bond correlations (requires isotopic labeling). |
Protocol 3: Resonance Assignment
Resonance assignment is the process of identifying the specific NMR signal for each proton in the peptide sequence. This is a prerequisite for interpreting NOESY data and calculating the structure.
Methodology:
-
Spin System Identification: Use the 2D TOCSY spectrum to identify groups of correlated protons that belong to the same amino acid residue. Different amino acids have characteristic patterns of cross-peaks in the TOCSY spectrum.
-
Sequential Assignment: Use the 2D NOESY spectrum to link the identified spin systems in the correct order. This is achieved by observing NOEs between the amide proton (NH) of one residue (i) and protons of the preceding residue (i-1), such as the α-proton (Hα), β-protons (Hβ), or amide proton (NH). This "sequential walk" connects adjacent residues along the peptide backbone.
-
Confirmation: The known amino acid sequence of the peptide is used to confirm the assignments.
Protocol 4: Extraction of Structural Restraints
Once resonances are assigned, the NMR data is converted into geometric constraints that will be used to calculate the 3D structure.
Methodology:
-
Distance Restraints: The primary source of distance restraints is the NOESY experiment. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶).
-
Cross-peaks are integrated and classified as strong, medium, or weak.
-
These classifications are converted into upper distance bounds (e.g., strong ≈ 1.8-2.7 Å, medium ≈ 1.8-3.3 Å, weak ≈ 1.8-5.0 Å).
-
-
Dihedral Angle Restraints:
-
Backbone φ (phi) angles can be restrained by measuring the ³J(HN,Hα) coupling constant from high-resolution 1D or 2D spectra. The Karplus equation relates this coupling constant to the dihedral angle.
-
Side-chain χ (chi) angles can be estimated from J-couplings and intra-residue NOE patterns.
-
-
Hydrogen Bond Restraints: Slowly exchanging amide protons (identified by H/D exchange experiments) in regular secondary structures (α-helices, β-sheets) can be inferred to be involved in hydrogen bonds. These can be included as distance restraints between the donor and acceptor atoms.
Table 3: Types of Structural Restraints from NMR Data
| Restraint Type | NMR Experiment Source | Structural Information |
| Distance | NOESY | Inter-proton distances (< 5-6 Å). |
| Dihedral Angle (φ) | COSY-type experiments (J-coupling) | Backbone conformation. |
| Dihedral Angle (χ) | TOCSY, NOESY (J-coupling, NOEs) | Side-chain rotameric states. |
| Hydrogen Bonds | H/D Exchange, Temperature Coefficients | Location of stable hydrogen bonds in secondary structures. |
Protocol 5: Structure Calculation and Refinement
The collected restraints are used in computational algorithms to generate a family of structures consistent with the experimental data.
Methodology:
-
Structure Calculation: A common approach is to use software like CYANA, XPLOR-NIH, or CNS. These programs typically employ simulated annealing protocols.
-
An initial, randomized or extended peptide structure is generated.
-
The structure is subjected to molecular dynamics (MD) simulations at high temperatures to overcome local energy barriers and explore conformational space.
-
The temperature is slowly cooled, allowing the structure to fold into a low-energy conformation that satisfies the experimental NMR restraints.
-
-
Ensemble Generation: This process is repeated many times (e.g., 100-200 calculations) starting from different random structures to ensure a thorough search of the conformational space.
-
Refinement: The resulting structures are often refined, for example, in a water box using molecular dynamics, to improve their stereochemical quality and physical realism. The final output is an ensemble of the 20-30 lowest-energy structures that best fit the experimental data.
Protocol 6: Structure Quality Assessment
The final ensemble of structures must be validated to ensure it is of high quality and accurately represents the NMR data.
Methodology:
-
Restraint Violations: Check for the number and magnitude of violations of the experimental distance and dihedral angle restraints. A well-calculated structure should have very few significant violations.
-
Stereochemical Quality: Use programs like PROCHECK-NMR or MolProbity to assess parameters such as bond lengths, bond angles, and Ramachandran plot statistics. The Ramachandran plot shows the distribution of backbone φ and ψ angles; for a good quality structure, most residues should fall within the most favored or additionally allowed regions.
-
Precision of the Ensemble: The precision is evaluated by calculating the root-mean-square deviation (RMSD) among the structures in the final ensemble. A low backbone RMSD (< 1 Å) for well-structured regions indicates a high-precision structure.
Table 4: Key Metrics for Peptide Structure Quality Assessment
| Metric | Acceptable Value | Description |
| NOE Restraint Violations | < 0.2 Å for most restraints | Measures how well the structure fits the experimental distance data. |
| Dihedral Angle Violations | < 5° for most restraints | Measures how well the structure fits the experimental angle data. |
| Ramachandran Plot Statistics | > 90% in favored/allowed regions | Assesses the stereochemical quality of the peptide backbone. |
| Backbone RMSD | < 1.0 Å (for well-defined regions) | Indicates the precision of the calculated structural ensemble. |
The determination of the 3D structure of peptides in solution by NMR spectroscopy is a multi-step process that provides invaluable insights into their conformation and dynamics. By following rigorous protocols for sample preparation, data acquisition, and computational analysis, researchers can obtain high-resolution structures that are crucial for understanding biological function and for guiding the development of new peptide-based therapeutics. The combination of through-bond (TOCSY, COSY) and through-space (NOESY) correlation experiments provides the necessary information to piece together the molecular puzzle, resulting in a detailed atomic-level picture of the peptide in its solution environment.
References
- 1. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
Application Notes and Protocols: Mass Spectrometry Analysis for Peptide Sequencing and Modification Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry (MS) has become an indispensable tool in proteomics for the detailed characterization of proteins.[1] This document provides comprehensive application notes and detailed protocols for the use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), in peptide sequencing and the mapping of post-translational modifications (PTMs). The "bottom-up" or "shotgun" proteomics approach is the most common strategy, involving the enzymatic digestion of proteins into smaller peptides prior to MS analysis.[2][3] These peptides are more amenable to separation, ionization, and fragmentation, enabling high-throughput identification and quantification of proteins from complex biological samples.[4][5] Understanding the precise amino acid sequence and identifying any modifications are critical for elucidating protein function, investigating cellular signaling pathways, discovering biomarkers, and developing therapeutic drugs.
Application Notes
Principles of Peptide Sequencing by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a powerful technique for determining the amino acid sequence of a peptide. The process involves multiple stages of mass analysis. Initially, peptides are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and their mass-to-charge (m/z) ratio is measured in the first mass analyzer. A specific peptide ion (precursor ion) is then selected and subjected to fragmentation in a collision cell through techniques like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).
The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. Fragmentation predominantly occurs at the peptide bonds, generating a series of ions, most commonly b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide's sequence. This experimental fragmentation pattern is then compared against theoretical spectra generated from protein sequence databases to identify the peptide and, by extension, the protein it originated from.
Mapping Post-Translational Modifications (PTMs)
Post-translational modifications are covalent modifications to proteins that occur after their synthesis and are crucial for regulating cellular processes. PTMs can be detected by mass spectrometry as a mass shift relative to the unmodified peptide. Tandem mass spectrometry is instrumental in not only detecting the presence of a PTM but also in pinpointing its exact location on the peptide sequence.
The presence of a PTM alters the mass of the modified amino acid residue. Consequently, any fragment ions containing the modified residue will also exhibit a corresponding mass shift. By analyzing the pattern of mass shifts in the MS/MS spectrum, the specific site of modification can be determined. For certain labile PTMs, such as phosphorylation, specific "neutral loss" events can also be monitored as a diagnostic indicator of the modification. Due to the often low abundance of modified peptides, enrichment strategies are frequently employed prior to MS analysis to increase the likelihood of their detection.
Experimental Workflows and Protocols
A generalized workflow for peptide sequencing and PTM mapping is illustrated below. This is followed by detailed protocols for each major step.
Protocol 1: In-Solution Tryptic Digestion
This protocol is suitable for purified protein samples or protein mixtures of low to moderate complexity.
Materials:
-
Ammonium (B1175870) Bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Mass Spectrometry Grade Trypsin
-
Formic Acid (FA)
-
HPLC-grade water and acetonitrile (B52724) (ACN)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (15-100 µg) in 8 M urea in 50 mM NH4HCO3.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add IAA to a final concentration of 20-25 mM.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to below 2 M, as high concentrations of urea can inhibit trypsin activity.
-
Add mass spectrometry grade trypsin to the protein mixture at a ratio of 1:20 to 1:100 (enzyme:protein, w/w).
-
Incubate overnight at 37°C with gentle shaking.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.
-
Proceed with peptide desalting using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with MS analysis.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Materials:
-
Desalted peptide sample
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
LC column (e.g., C18 reversed-phase)
-
Mass spectrometer equipped with a nanospray ESI source
Procedure:
-
Sample Loading:
-
Reconstitute the desalted peptide sample in Mobile Phase A.
-
Inject the sample onto the LC system.
-
-
Chromatographic Separation:
-
Peptides are separated based on their hydrophobicity using a gradient of increasing Mobile Phase B. A typical gradient might run from 2% to 40% B over 60-120 minutes.
-
-
Mass Spectrometry Analysis:
-
The LC eluent is introduced into the mass spectrometer via an ESI source.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.
-
A full MS1 scan is performed to detect the m/z of intact peptide ions.
-
The most intense precursor ions from the MS1 scan are sequentially selected for fragmentation (MS/MS).
-
MS/MS spectra are acquired for the fragment ions.
-
Protocol 3: PTM Enrichment (Phosphopeptide Enrichment)
This protocol describes the enrichment of phosphorylated peptides using Titanium Dioxide (TiO2) beads.
Materials:
-
Digested and desalted peptide mixture
-
TiO2 beads
-
Loading Buffer: 80% ACN, 6% Trifluoroacetic acid (TFA)
-
Wash Buffer 1: 30% ACN, 3% TFA
-
Wash Buffer 2: 80% ACN, 0.1% TFA
-
Elution Buffer: 10% ammonia (B1221849) solution or 5% ammonium hydroxide
Procedure:
-
Bead Equilibration:
-
Wash the TiO2 beads with Elution Buffer followed by Loading Buffer.
-
-
Peptide Binding:
-
Resuspend the peptide sample in Loading Buffer and incubate with the equilibrated TiO2 beads for 30 minutes with gentle agitation.
-
-
Washing:
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound, non-phosphorylated peptides.
-
-
Elution:
-
Elute the bound phosphopeptides from the beads by incubating with Elution Buffer.
-
Collect the supernatant containing the enriched phosphopeptides.
-
-
Sample Preparation for MS:
-
Acidify the eluted sample with formic acid and desalt using a C18 tip before LC-MS/MS analysis.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and organized manner. The following tables provide templates for summarizing peptide sequencing and PTM analysis results.
Table 1: Peptide Sequencing Summary
| Protein Accession | Protein Description | Sequence Coverage (%) | # Peptides Identified | # Unique Peptides |
| P02768 | Serum albumin | 75 | 45 | 38 |
| P68871 | Hemoglobin subunit beta | 82 | 12 | 12 |
| P01966 | Ig gamma-1 chain C region | 60 | 25 | 21 |
Table 2: Post-Translational Modification Mapping Summary
| Protein Accession | Modified Peptide Sequence | Modification | Position | Precursor m/z | Mass Error (ppm) |
| P04049 | YK(ac)AAVQLVDSTVPER | Acetylation | K25 | 789.42 | 1.2 |
| Q9Y243 | TLADpYSR | Phosphorylation | Y238 | 487.21 | -0.8 |
| P62937 | RPTGGK(ub)K(ub)RKR | Ubiquitination | K12, K14 | 1123.56 | 2.5 |
Sequence format indicates the modified residue with a specific abbreviation (e.g., pY for phosphotyrosine, K(ac) for acetylated lysine).
Visualization of PTM Analysis Workflow
The logical flow for identifying and localizing a PTM is crucial for data interpretation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 4. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Site-Specific Conjugation of C-Terminal Cysteine Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of peptides and proteins is a cornerstone of modern drug development, diagnostics, and biomedical research. The introduction of functional moieties such as fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) can significantly enhance the therapeutic and diagnostic properties of biomolecules. The C-terminal cysteine residue offers a unique and highly reactive handle for such modifications due to the nucleophilic nature of its thiol group. This document provides detailed application notes and protocols for the most common and effective methods for site-specific conjugation to C-terminal cysteine peptides.
The primary challenge in working with C-terminal cysteine peptides is the propensity for epimerization at the Cα-carbon during solid-phase peptide synthesis (SPPS)[1][2]. Specialized synthetic strategies are often required to mitigate this side reaction[1][3]. Once the peptide is synthesized, several chemoselective ligation strategies can be employed to achieve high yields of homogeneously conjugated products.
Key Conjugation Chemistries
The most prevalent methods for C-terminal cysteine conjugation leverage the unique reactivity of the thiol side chain. These include the formation of stable thioether bonds via Michael addition and the creation of reversible disulfide linkages. For larger, semi-synthetic proteins, Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) are powerful techniques.
Diagram of General Workflow
Caption: General experimental workflow for C-terminal cysteine peptide conjugation.
Thiol-Maleimide Conjugation
The reaction between a thiol and a maleimide (B117702) is one of the most widely used bioconjugation methods due to its high selectivity and efficiency under mild conditions[4]. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of the cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.
Diagram of Thiol-Maleimide Reaction
Caption: Thiol-Maleimide conjugation via Michael addition.
Quantitative Data for Thiol-Maleimide Conjugation
| Parameter | Value/Condition | Notes | Reference |
| pH Range | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reaction with amines (e.g., lysine) becomes competitive. | |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Reaction times can vary based on reactant concentrations and the specific biomolecules. | |
| Stoichiometry | 10-20 fold molar excess of maleimide-functionalized molecule | This ensures complete conjugation of the peptide. Excess reagent is removed during purification. | |
| Solvent | Aqueous buffers (PBS, Tris, HEPES) | Organic co-solvents like DMSO or DMF may be needed to dissolve hydrophobic maleimide reagents. | |
| Reducing Agents | TCEP or DTT | Required if the cysteine is in a disulfide bond. TCEP is often preferred as it does not need to be removed prior to conjugation. |
Experimental Protocol for Thiol-Maleimide Conjugation
This protocol is a general guideline for the conjugation of a maleimide-activated molecule to a C-terminal cysteine peptide.
Materials:
-
C-terminal cysteine-containing peptide
-
Maleimide-functionalized molecule (e.g., fluorescent dye, PEG, drug)
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Anhydrous DMSO or DMF (for dissolving the maleimide reagent)
-
Purification system (e.g., HPLC, gel filtration)
Procedure:
-
Peptide Preparation: Dissolve the C-terminal cysteine peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the peptide may have formed disulfide dimers, add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature.
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide reagent.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is light-sensitive, protect the reaction from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to consume any unreacted maleimide.
-
Purification: Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and unconjugated peptide.
-
Analysis: Characterize the purified conjugate by mass spectrometry to confirm the molecular weight and by HPLC or SDS-PAGE to assess purity.
Native Chemical Ligation (NCL)
Native Chemical Ligation is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. While this method doesn't directly target a C-terminal cysteine for conjugation in the traditional sense, it is a critical method for synthesizing a larger peptide where one of the building blocks contains a C-terminal cysteine that might be modified prior to ligation or be part of the final folded protein. A related technique, Expressed Protein Ligation (EPL), utilizes recombinant protein expression to generate the C-terminal thioester fragment.
Diagram of Native Chemical Ligation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Biological Vigor of Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed framework for evaluating the biological activity of synthetic peptides, a critical phase in therapeutic development and biomedical research. The following protocols outline robust in vitro assays essential for characterizing peptide efficacy, mechanism of action, and potential toxicity.
Introduction
Synthetic peptides have surfaced as a highly specific and potent class of molecules with vast therapeutic potential.[1] Their ability to modulate biological processes makes them promising candidates for a range of applications.[1] A thorough assessment of their biological activity is paramount to advancing them through the development pipeline.[1] This document details standardized protocols for key biochemical and cell-based assays designed to quantify the bioactivity of synthetic peptides.
General Workflow for Assessing Peptide Bioactivity
The initial assessment of a synthetic peptide's biological activity typically follows a tiered approach, beginning with fundamental cytotoxicity screening, followed by more specific functional assays based on the peptide's intended target.
Caption: General workflow for assessing synthetic peptide bioactivity.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Cell viability assays are crucial for determining the effect of a synthetic peptide on cell health and proliferation.[2] The MTT assay is a widely used colorimetric method for this purpose.[2] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free cell culture medium.[2] Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations.[2] Include a vehicle control (medium without peptide) and a positive control for cytotoxicity.[2]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2] Mix gently on an orbital shaker for 15 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1] Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide that causes 50% inhibition of cell viability.[2]
Receptor Binding Assay (ELISA-based)
Receptor binding assays are essential for characterizing peptides that function by interacting with specific cell surface or intracellular receptors.[2] The Enzyme-Linked Immunosorbent Assay (ELISA) provides a versatile platform for this.[2]
Protocol:
-
Receptor Coating: Coat the wells of a 96-well plate with 100 µL of the recombinant receptor protein (1-10 µg/mL in coating buffer).[2] Incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.[2]
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at room temperature.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Peptide Incubation: Add 100 µL of serial dilutions of the biotinylated synthetic peptide to the wells and incubate for 2 hours at room temperature.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[2]
-
Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Plot the absorbance values against the peptide concentration to determine the half-maximal effective concentration (EC₅₀), which is the peptide concentration that gives half-maximal binding.[2]
Enzyme Inhibition Assay
Many synthetic peptides are designed to inhibit the activity of specific enzymes.[2] Enzyme inhibition assays are performed to determine the inhibitory potency of these peptides, typically by measuring the IC₅₀ value.[1]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the synthetic peptide inhibitor in the assay buffer.[2] Prepare solutions of the target enzyme and its substrate at optimal concentrations.[2]
-
Assay Setup: In a microplate, add the assay buffer, the synthetic peptide inhibitor at various concentrations, and the enzyme solution.[2] Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.[2]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[2]
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.[2]
-
Data Analysis: Determine the initial reaction rates from the kinetic curves. Calculate the percentage of enzyme inhibition for each peptide concentration relative to the control with no inhibitor. Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC₅₀ value.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for straightforward comparison.
Table 1: Cytotoxicity of Synthetic Peptides
| Peptide ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Peptide-A | HeLa | 24 | 15.2 |
| Peptide-B | A549 | 24 | >100 |
| Peptide-C | Jurkat | 48 | 5.8 |
Table 2: Receptor Binding Affinity of Synthetic Peptides
| Peptide ID | Receptor | EC₅₀ (nM) |
| Peptide-D | EGFR | 8.3 |
| Peptide-E | VEGFR2 | 22.1 |
| Peptide-F | CXCR4 | 12.5 |
Table 3: Enzyme Inhibition Potency of Synthetic Peptides
| Peptide ID | Target Enzyme | IC₅₀ (µM) |
| Peptide-G | MMP-9 | 2.1 |
| Peptide-H | Cathepsin B | 0.8 |
| Peptide-I | Caspase-3 | >50 |
Visualization of a Representative Signaling Pathway
Synthetic peptides often exert their biological effects by modulating specific signaling pathways. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be activated or inhibited by a synthetic peptide.
Caption: A simplified RTK signaling pathway modulated by a synthetic peptide.
References
Applications of Acetylated Peptides in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylation, the addition of an acetyl group, is a key post-translational modification that significantly impacts the therapeutic potential of peptides. N-terminal acetylation, in particular, has emerged as a crucial strategy in drug discovery to enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. This document provides a detailed overview of the applications of acetylated peptides in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this promising field.
The acetylation of a peptide's N-terminus neutralizes its positive charge, which can have profound effects on its structure and function.[1][2] This modification can mimic the natural state of many eukaryotic proteins, where approximately 85% are N-terminally acetylated.[2] By resembling native proteins, acetylated peptides can exhibit improved biological relevance and interactions.[3][4]
Core Applications in Drug Discovery
The strategic acetylation of peptides offers several advantages in the development of novel therapeutics:
-
Enhanced Proteolytic Stability: A primary challenge in peptide drug development is their rapid degradation by exopeptidases in vivo.[5] N-terminal acetylation effectively blocks this degradation pathway by capping the free amino terminus, making the peptide more resistant to aminopeptidases.[6][7] This increased stability prolongs the peptide's half-life in biological systems, enhancing its therapeutic window.[1]
-
Improved Cellular Permeability and Uptake: The neutralization of the N-terminal charge can facilitate the passage of peptides across cell membranes.[2] By reducing electrostatic repulsion with the negatively charged lipid bilayers, acetylation can enhance the cellular uptake of peptides, which is particularly beneficial for intracellular drug targets.[2] This has been demonstrated with cell-penetrating peptides (CPPs) like Tat (48-60), where acetylation leads to enhanced cytosolic delivery.[2]
-
Mimicking Native Protein Structures: As many native proteins are acetylated, synthetic acetylated peptides can more closely mimic their endogenous counterparts.[3][8] This can be critical for maintaining the peptide's natural conformation and biological activity, leading to improved receptor binding and specificity.[1]
-
Targeted Drug Delivery: Acetylated peptides can be incorporated into drug delivery systems to enhance their stability and targeting capabilities.[5][9] For instance, N-acetylated supramolecular peptide nanofilaments have been shown to selectively enhance proteolytic stability for the targeted delivery of anticancer agents.[5]
-
Modulation of Epigenetic Targets: Peptides and their modifications play a significant role in epigenetics.[10][11] Acetylated peptides can be designed to interact with and modulate the activity of epigenetic enzymes like histone deacetylases (HDACs) and histone acetyltransferases (HATs).[10][12][13] For example, Lunasin, a soybean-derived polypeptide, inhibits core histone acetylation.[10] Romidepsin, an FDA-approved peptide-based drug, is a broad-spectrum HDAC inhibitor.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of acetylation on peptide properties.
Table 1: Enhancement of Proteolytic Stability
| Peptide Sequence | Modification | Biological Medium | Half-life (t½) | Fold Increase in Stability | Reference |
| H-Gly-Ala-Tyr-OH | None | Simulated Gastric Fluid | ~ 15 min | - | [7] |
| Ac-Gly-Ala-Tyr-OH | N-terminal Acetylation | Simulated Gastric Fluid | > 120 min | > 8 | [7] |
| Anionic Peptide (PD) | None | Human Plasma | ~ 50% degradation at 12h | - | [5] |
| Ac-PD | N-terminal Acetylation | Human Plasma | ~ 20% degradation at 12h | ~ 2.5 | [5] |
Table 2: Effect on Cellular Viability (Anticancer Peptides)
| Cell Line | Peptide Formulation | Concentration (µM) | Cell Viability (%) | Reference |
| Caki-1 (Cancerous) | Au-1 (Gold-based drug) | 10 | ~ 60% | [5] |
| Caki-1 (Cancerous) | Ac-PD + Au-1 | 10 | ~ 40% | [5] |
| IMR-90 (Non-cancerous) | Ac-PD + Au-1 | 10 | ~ 80% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving acetylated peptides.
Protocol 1: On-Resin N-Terminal Acetylation of Peptides
This protocol describes the N-terminal acetylation of a peptide synthesized on a solid support using Fmoc chemistry.[14][15]
Materials:
-
Resin-bound peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or Diisopropylethylamine (DIEA) (optional, as a base)
-
Kaiser test kit
Procedure:
-
Resin Washing: Following the final Fmoc deprotection step of solid-phase peptide synthesis (SPPS), thoroughly wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to remove residual piperidine.[14]
-
Preparation of Acetylation Solution: Prepare a solution of 10% acetic anhydride in DMF. For example, add 1 mL of acetic anhydride to 9 mL of DMF.[14] A base such as pyridine or DIEA can be added to scavenge the resulting acid.[14]
-
Acetylation Reaction: Add the acetylation solution to the resin, ensuring the resin is fully solvated. Allow the reaction to proceed for 30-60 minutes at room temperature with gentle mixing.[15]
-
Monitoring the Reaction: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the complete acetylation of the N-terminal amine.[14]
-
Final Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents.
-
Cleavage and Deprotection: The acetylated peptide is now ready for cleavage from the resin and subsequent purification.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol assesses the enzymatic stability of acetylated and non-acetylated peptides in human plasma.[5][7]
Materials:
-
Acetylated and non-acetylated peptides
-
Human plasma (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system
Procedure:
-
Peptide Incubation: Prepare a solution of the peptide in PBS at a final concentration of 1 mg/mL. Add 100 µL of the peptide solution to 900 µL of human plasma pre-warmed to 37°C.
-
Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), withdraw 100 µL aliquots of the reaction mixture.
-
Quenching the Reaction: Immediately quench the enzymatic degradation by adding 200 µL of ACN containing 1% FA to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples at 15,000 rpm for 5 minutes to precipitate plasma proteins.[5] Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the supernatant using a reverse-phase LC-MS system. Use a C18 column and a gradient of water with 0.1% FA (Solvent A) and ACN with 0.1% FA (Solvent B).[5]
-
Data Analysis: Quantify the amount of remaining intact peptide at each time point by measuring the peak area from the extracted ion chromatogram. Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
Protocol 3: Cell Viability Assay
This protocol determines the cytotoxicity of acetylated peptide-drug conjugates on cancer and non-cancerous cell lines using a fluorometric-based assay.[5]
Materials:
-
Cancerous cell lines (e.g., Caki-1, MDA-MB-231)
-
Non-cancerous cell line (e.g., IMR-90)
-
Complete cell culture media
-
96-well flat-bottom microplates
-
Acetylated peptide-drug conjugate
-
Free drug (as a control)
-
Cell viability reagent (e.g., Resazurin-based)
-
Plate reader (fluorometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-6,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Treatment: Prepare serial dilutions of the acetylated peptide-drug conjugate and the free drug in complete media. Remove the old media from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the treated plates for 72 hours at 37°C.[5]
-
Viability Measurement: Add 10 µL of the cell viability reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the concentration of the treatment to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the application of acetylated peptides in drug discovery.
Caption: Acetylation blocks aminopeptidase-mediated degradation.
Caption: Workflow for developing acetylated peptide drug conjugates.
Caption: Acetylated peptides can inhibit HDACs, leading to gene activation.
References
- 1. biosynth.com [biosynth.com]
- 2. lifetein.com [lifetein.com]
- 3. Acetylated Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. lifetein.com [lifetein.com]
- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vliz.be [vliz.be]
- 11. Peptides as epigenetic modulators: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the development of peptide-based inhibitors targeting epigenetic readers of histone lysine acetylation and methylation marks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptides | EpigenTek [epigentek.com]
- 14. benchchem.com [benchchem.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols: Enhancing Peptide Stability and Potency with Non-Standard Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor in vivo stability and rapid clearance.[1][2][3] A primary reason for this is their susceptibility to degradation by proteases.[1][4] The incorporation of non-standard amino acids (nsAAs) has emerged as a powerful strategy to overcome these limitations, offering enhanced proteolytic resistance, improved conformational stability, and increased potency. These modifications can significantly improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for utilizing nsAAs to enhance peptide stability and potency.
Advantages of Incorporating Non-Standard Amino Acids
The introduction of nsAAs into a peptide sequence can confer several advantages:
-
Increased Proteolytic Stability: nsAAs can disrupt the recognition sites for proteases, thereby preventing enzymatic cleavage and prolonging the peptide's half-life in biological fluids.
-
Enhanced Potency: By constraining the peptide's conformation, nsAAs can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity for its target receptor.
-
Improved Bioavailability: Enhanced stability and resistance to degradation can lead to improved absorption and overall bioavailability of peptide drugs.
-
Novel Functionalities: nsAAs can introduce novel chemical functionalities, enabling the development of peptides with unique properties and mechanisms of action.
Common Strategies for Incorporating Non-Standard Amino Acids
Several strategies can be employed to introduce nsAAs into a peptide sequence:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers is a common and effective method to increase resistance to proteolysis, as proteases are stereospecific for L-amino acids.
-
N-Methylation: Methylation of the amide nitrogen in the peptide backbone can prevent hydrogen bond formation, restrict conformational flexibility, and block protease access.
-
Incorporation of β-Amino Acids: The inclusion of β-amino acids, which have an additional carbon in their backbone, can alter the peptide's secondary structure and make it resistant to standard proteases.
-
Side-Chain Modifications: Introducing modifications to the amino acid side chains, such as halogenation or the use of bulky groups, can enhance binding affinity and stability.
-
Cyclization: Head-to-tail or side-chain cyclization, often facilitated by nsAAs, can significantly improve stability by reducing the peptide's flexibility and protecting it from exopeptidases.
Data Presentation: Impact of Non-Standard Amino Acids on Peptide Properties
The following tables summarize quantitative data from various studies, illustrating the impact of nsAA incorporation on peptide stability and potency.
Table 1: Enhancement of Peptide Stability through nsAA Incorporation
| Peptide/Analog | Modification | Stability Metric (Half-life) | Fold Improvement | Reference |
| Parent Peptide 1 | - | ~1 hour (in Pronase) | - | |
| Analog 7ca | Dehydroamino acid incorporation | ~7 hours (in Pronase) | 7 | |
| [F7,P34]-pNPY | - | 3.2 hours (in human blood plasma) | - | |
| Peptide 2 (modified [F7,P34]-pNPY) | Fatty acid modification | 23.3 hours (in HEK-293 supernatant) | 7.3 | |
| Peptide 3 | - | 50.5 hours (in human blood plasma) | - | |
| Peptide 4 (modified Peptide 3) | Octadecadienoic acid attachment | >90% intact after 72 hours | >43 | |
| G6K-Temporin F | L- to D-amino acid substitution | Higher resistance to enzymatic degradation | Not quantified |
Table 2: Enhancement of Peptide Potency through nsAA Incorporation
| Peptide/Analog | Modification | Potency Metric (e.g., IC50, EC50) | Fold Improvement | Reference |
| Wild-type peptide | - | Not specified | - | |
| NS-Pep designed peptide | nsAA incorporation | 5.12% improved binding affinity | Not applicable | |
| Yaku'amide analog | Dehydroamino acid substitution | Retained cytotoxic properties | Not applicable |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the stability and potency of peptides containing nsAAs.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum/Plasma
This protocol outlines a general procedure for determining the half-life of a peptide in human serum or plasma.
Workflow for In Vitro Peptide Stability Assay
Caption: Workflow for in vitro peptide stability assay.
Materials:
-
Test peptide and control peptide
-
Human serum or plasma (e.g., from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or acetonitrile (B52724) with 1% formic acid)
-
Internal standard (for LC-MS/MS analysis)
-
HPLC-grade water and acetonitrile
-
Formic acid
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide at a concentration of 1 mg/mL in an appropriate solvent (e.g., water or DMSO).
-
Serum/Plasma Preparation: Thaw frozen human serum or plasma at 37°C. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Incubation:
-
Pre-warm the serum or plasma to 37°C.
-
Add the peptide stock solution to the serum/plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of cold acetonitrile with 1% formic acid and the internal standard). This will precipitate the serum proteins and stop the enzymatic degradation.
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of remaining intact peptide.
-
The use of isotopically labeled peptides can provide more reliable data.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the peptide's half-life (t½) by fitting the data to a first-order decay curve.
-
Protocol 2: Cell-Based Potency Assay
This protocol describes a general method for assessing the biological activity of a peptide therapeutic using a cell-based assay. The specific details will vary depending on the peptide's mechanism of action.
General Workflow for a Cell-Based Potency Assay
Caption: General workflow for a cell-based potency assay.
Materials:
-
Target cell line expressing the receptor of interest
-
Cell culture medium and supplements
-
Test peptide and a reference standard
-
96-well cell culture plates
-
Assay-specific reagents (e.g., CellTiter-Glo® for proliferation, Caspase-Glo® for apoptosis)
-
Plate reader capable of measuring luminescence, fluorescence, or absorbance
Procedure:
-
Cell Culture: Culture the target cells under appropriate conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a series of dilutions of the test peptide and the reference standard in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the peptide dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for a period determined by the specific assay (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
Perform the specific assay according to the manufacturer's instructions. This could involve measuring:
-
Cell proliferation
-
Cytotoxicity
-
Apoptosis
-
Reporter gene expression
-
Second messenger levels (e.g., cAMP)
-
-
-
Data Analysis:
-
Plot the response (e.g., luminescence, fluorescence) against the logarithm of the peptide concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 (effective concentration, 50%) or IC50 (inhibitory concentration, 50%).
-
Compare the potency of the test peptide to the reference standard.
-
Signaling Pathway Example: GPCR Signaling
Many therapeutic peptides target G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling pathway that can be modulated by a peptide agonist.
Caption: Simplified GPCR signaling pathway.
Conclusion
The incorporation of non-standard amino acids is a validated and powerful approach for enhancing the stability and potency of therapeutic peptides. By carefully selecting the appropriate nsAAs and employing robust analytical and biological assays, researchers can develop next-generation peptide drugs with significantly improved therapeutic profiles. The protocols and information provided in this document serve as a guide for scientists and drug developers in this exciting and rapidly advancing field.
References
- 1. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes and Protocols for Peptide Synthesis and Purity Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental workflow for synthesizing and validating the purity of peptides, primarily focusing on the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the production of peptides by offering a more efficient and automated alternative to solution-phase synthesis.[1][2][3] The core principle of SPPS involves assembling a peptide chain sequentially while it is anchored to an insoluble solid support (resin).[3][4] This approach simplifies the purification process as excess reagents and byproducts can be easily washed away after each reaction step.[4] The most common strategy employed today is the Fmoc/tBu approach, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[2]
The general SPPS cycle involves:
-
Resin Selection and Preparation : Choosing an appropriate resin based on the desired C-terminal functionality (acid or amide) and swelling it in a suitable solvent.[1][5]
-
First Amino Acid Coupling : Attaching the C-terminal amino acid to the functionalized resin.[3]
-
Deprotection : Removing the temporary Nα-Fmoc protecting group to expose a free amine for the next coupling reaction.[1]
-
Amino Acid Coupling : Activating the next Fmoc-protected amino acid and coupling it to the free amine on the growing peptide chain.[5]
-
Iteration : Repeating the deprotection and coupling steps until the desired peptide sequence is assembled.[4]
-
Cleavage and Deprotection : Releasing the synthesized peptide from the resin and simultaneously removing the permanent side-chain protecting groups.[3]
-
Purification and Analysis : Purifying the crude peptide and verifying its identity and purity.
Experimental Workflow for Peptide Synthesis and Purity Validation
The following diagram illustrates the overall workflow from synthesis to a validated pure peptide.
Caption: Overall workflow for peptide synthesis and validation.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
1. Resin Preparation:
-
Materials : Rink amide resin (for C-terminal amide) or Wang resin (for C-terminal acid), N,N-Dimethylformamide (DMF).[1][5]
-
Procedure :
2. Nα-Fmoc Deprotection:
-
Materials : 20% (v/v) piperidine (B6355638) in DMF.
-
Procedure :
3. Amino Acid Coupling:
-
Materials : Fmoc-protected amino acid, HCTU (coupling agent), N,N-Diisopropylethylamine (DIPEA), DMF.
-
Procedure :
-
In a separate tube, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of HCTU in DMF.
-
Add 6-8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.[1]
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
4. Peptide Chain Elongation:
-
Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the desired sequence.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Materials : Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water, cold diethyl ether.
-
Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[6] CAUTION : Handle TFA in a well-ventilated fume hood.
-
Procedure :
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of resin).
-
Incubate at room temperature with occasional swirling for 2-4 hours.[6]
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
In a centrifuge tube, add 40 mL of cold diethyl ether.[6]
-
Slowly add the TFA filtrate dropwise into the cold ether to precipitate the crude peptide.[6]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[6]
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[7][8]
-
Materials : Crude peptide, HPLC-grade water, HPLC-grade acetonitrile (B52724) (ACN), TFA.
-
Mobile Phases :
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Procedure :
-
Dissolve the crude peptide in a minimal amount of Buffer A or a suitable solvent.
-
Filter the sample through a 0.2 µm filter before injection.[9]
-
Equilibrate a C18 reverse-phase column with the initial gradient conditions (e.g., 95% Buffer A, 5% Buffer B).
-
Inject the sample and run a linear gradient to elute the peptide (e.g., 5% to 65% Buffer B over 30 minutes).
-
Monitor the elution profile at 214-220 nm, which is optimal for detecting the peptide bond.[7]
-
Collect fractions corresponding to the major peak, which should be the target peptide.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>95% is common for research-grade peptides) and lyophilize to obtain a purified peptide powder.[10]
-
Purity and Identity Validation
Accurate determination of peptide purity and identity is crucial for reliable research and therapeutic applications.[11] A combination of analytical techniques is typically employed.[10][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing peptide purity.[7][10] The purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[13]
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming the molecular identity of a peptide by measuring its molecular weight with high precision.[10][12] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used.[11] Tandem mass spectrometry (MS/MS) can be used for peptide sequencing.[12]
Amino Acid Analysis (AAA)
Amino acid analysis verifies the amino acid composition of the peptide and is the most accurate method for determining the net peptide content.[7][14] The peptide is hydrolyzed into its constituent amino acids, which are then quantified.[15]
Data Presentation
The following tables summarize typical quantitative data obtained during peptide synthesis and validation.
Table 1: Summary of Synthesis and Purification Yields
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Varies by resin type. |
| Crude Peptide Yield | > 90% | Based on initial resin loading. |
| Purified Peptide Yield | 10 - 40% | Highly dependent on sequence and purity requirements. |
| Final Purity (by HPLC) | > 95% or > 98% | Common purity grades for research and preclinical studies.[10] |
Table 2: Purity Validation and Identity Confirmation Data
| Analysis Method | Parameter Measured | Expected Result |
| Analytical HPLC | Peak Area Percentage | > 95% for the main peak. |
| Mass Spectrometry | Molecular Weight (m/z) | Observed mass should match the theoretical mass ± 0.5 Da.[10] |
| Amino Acid Analysis | Amino Acid Ratios | Relative ratios should match the theoretical composition. |
Visualizing the Key Processes
The SPPS Cycle
The core of solid-phase peptide synthesis is a repetitive cycle of deprotection and coupling reactions.
Caption: The iterative cycle of Fmoc-based SPPS.
Purity Validation Workflow
After synthesis and purification, the peptide undergoes rigorous analytical validation.
Caption: Analytical workflow for peptide purity and identity validation.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Amino Acid Analysis Overview [biosyn.com]
- 15. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Unnatural Amino Acids into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (Uaas) into peptide sequences offers a powerful strategy to enhance their therapeutic properties, metabolic stability, and conformational characteristics. This document provides detailed application notes and protocols for the three primary methods of Uaa incorporation: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and Enzymatic Peptide Synthesis.
Methods Overview
The selection of an appropriate method for Uaa incorporation depends on several factors, including the desired peptide length, the specific Uaa to be incorporated, the required purity, and the desired scale of synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): A versatile and widely used method for the chemical synthesis of peptides, including those containing Uaas. It involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support.
-
Native Chemical Ligation (NCL): A powerful technique for joining two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine (or a cysteine surrogate). This method is particularly useful for the synthesis of large peptides and proteins.
-
Enzymatic Peptide Synthesis: Utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. This method offers high stereoselectivity and can be performed under mild reaction conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data for each method, providing a basis for comparison. Please note that actual yields and purities can vary significantly depending on the specific peptide sequence, the unnatural amino acid, and the optimization of the experimental conditions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Performance
| Unnatural Amino Acid Type | Coupling Efficiency (%) | Crude Purity (%) | Isolated Yield (%) | Reference(s) |
| Simple Aliphatic/Aromatic Uaas | >99 | 70-90 | 10-40 | [1] |
| Bulky/Sterically Hindered Uaas | 95-99 | 50-80 | 5-25 | [2] |
| Uaas with Reactive Side Chains | 90-98 | 40-70 | 5-20 | [2] |
Table 2: Native Chemical Ligation (NCL) Performance
| Ligation Site (X-Cys) | Ligation Time (h) | Ligation Yield (%) | Isolated Yield (%) | Reference(s) |
| Gly-Cys | 1-4 | >95 | 60-80 | [3] |
| Ala-Cys (via desulfurization) | 2-8 | >90 | 50-70 | [4] |
| Uaa-Cys | 4-24 | 70-95 | 40-60 | [5][6] |
| Ligation at non-Cys via auxiliary | 12-48 | 50-80 | 30-50 | [6] |
Table 3: Enzymatic Peptide Synthesis Performance
| Enzyme | Unnatural Amino Acid Substrate | Reaction Time (h) | Conversion/Yield (%) | Reference(s) |
| Thermolysin | N-Cbz-L-Phe + L-Leu-NH2 | 5 | ~80 | [7] |
| Papain | Z-Gly-OBzl + D-Pro-OBzl | 24-72 | 45-75 | [8] |
| Chymotrypsin | Cbz-L-Phe + DL-allylglycine ethyl ester | - | - | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Uaa Incorporation (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing an unnatural amino acid using Fmoc/tBu chemistry.
1. Resin Swelling:
- Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. First Amino Acid Coupling (if not pre-loaded):
- Dissolve the first Fmoc-protected amino acid (0.5 mmol) and a coupling reagent such as HCTU (0.45 mmol) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Wash the resin with DMF (3x).
3. Fmoc Deprotection:
- Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add fresh 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5x).
4. Unnatural Amino Acid Coupling:
- Dissolve the Fmoc-protected unnatural amino acid (0.5 mmol) and a coupling reagent (e.g., HATU, 0.45 mmol) in DMF. For sterically hindered Uaas, more potent coupling reagents like HATU or HCTU are recommended.[2][6]
- Add DIPEA (1.0 mmol) and pre-activate for 1-2 minutes.
- Add the activated Uaa solution to the resin and agitate. Coupling times may need to be extended for bulky Uaas (2-4 hours).
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
- Wash the resin with DMF (3x).
5. Subsequent Amino Acid Couplings:
- Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) (3x).
- Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide under vacuum.
7. Purification:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
- Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: Native Chemical Ligation (NCL) with a Uaa
This protocol describes the ligation of two peptide fragments, where one contains a C-terminal thioester and the other contains an N-terminal cysteine. A Uaa can be present in either fragment.
1. Peptide Fragment Synthesis:
- Synthesize the peptide fragment with the C-terminal thioester using appropriate SPPS methods (e.g., on a thioester-generating resin).
- Synthesize the peptide fragment with the N-terminal cysteine using standard SPPS.
- Purify both peptide fragments to >95% purity by RP-HPLC.[3]
2. Ligation Reaction:
- Dissolve the two peptide fragments in equimolar amounts (e.g., 1-5 mM) in a ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0-7.5).
- Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) (20-30 mM), to the reaction mixture.
- Incubate the reaction at room temperature or 37°C.
- Monitor the reaction progress by analytical RP-HPLC. Ligation is typically complete within 1-24 hours.[3]
3. Purification:
- Once the ligation is complete, purify the full-length peptide by preparative RP-HPLC.
- Lyophilize the pure fractions.
Protocol 3: Enzymatic Dipeptide Synthesis with a Uaa using Thermolysin
This protocol outlines the synthesis of a dipeptide containing a Uaa catalyzed by thermolysin.
1. Substrate Preparation:
- Prepare a solution of the N-terminally protected amino acid or Uaa (carboxyl component, e.g., Cbz-L-Uaa-OH) at a final concentration of 0.05 M in a suitable buffer (e.g., Tris-HCl, pH 7.0).
- Prepare a solution of the C-terminally protected amino acid or Uaa (amine component, e.g., H-L-Amino Acid-NH2) at a final concentration of 0.05 M in the same buffer.
2. Enzymatic Reaction:
- Combine the two substrate solutions.
- Add thermolysin to a final concentration of 10 µM.[7]
- Incubate the reaction mixture at 37°C for 5 hours with gentle agitation.[7]
- Monitor the formation of the dipeptide product by analytical RP-HPLC or thin-layer chromatography (TLC).
3. Product Isolation and Purification:
- Stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate the enzyme.
- Centrifuge to remove the enzyme.
- Purify the dipeptide product from the supernatant by preparative RP-HPLC.
- Lyophilize the pure fractions.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Native Chemical Ligation (NCL).
Caption: Mechanism of Native Chemical Ligation.
Caption: Workflow for Enzymatic Dipeptide Synthesis.
References
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. davidlindberg.co [davidlindberg.co]
- 7. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
"optimizing HPLC purification for co-eluting peptide impurities"
Welcome to the Technical Support Center for HPLC Purification. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) for resolving co-eluting peptide impurities.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting peptide impurities?
Co-eluting peptide impurities are unwanted peptide-related substances that elute from the HPLC column at the same or very similar retention times as the main peptide product or other impurities, resulting in overlapping chromatographic peaks.[1][2] These can include isomers, degradation products, or synthetic by-products with physicochemical properties very similar to the target peptide.[3][4]
Q2: Why is the separation of co-eluting impurities critical?
The presence of impurities, even in small amounts, can have significant consequences in drug development and research. Peptide-related impurities carry the risk of triggering immunogenic reactions in therapeutic products.[1][3] Therefore, regulatory agencies require strict control and characterization of any impurity present at levels of 0.5% or higher.[3] Accurate separation is essential for ensuring product safety, efficacy, and for meeting regulatory standards.[5]
Q3: What are the primary causes of co-elution in reversed-phase HPLC (RP-HPLC)?
Co-elution in RP-HPLC typically occurs when impurities have very similar hydrophobicity and structural characteristics to the target peptide. Since RP-HPLC separates primarily based on hydrophobicity, subtle differences in amino acid sequence, such as single substitutions or isomeric forms, may not be sufficient to achieve baseline resolution under standard conditions.[4][6]
Q4: I suspect I have a co-eluting impurity. What are the first analytical steps?
When co-elution is suspected, the first step is to confirm peak purity. The recommended approach is to use an orthogonal method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] MS detection can reveal the presence of multiple species with different molecular weights under a single chromatographic peak, confirming co-elution.[5][6] High-resolution mass spectrometry (HRMS) is particularly effective for identifying and characterizing low-abundance co-eluting impurities.[1]
Troubleshooting Guide for Co-eluting Impurities
Q5: My main peptide peak has a shoulder or appears broad. How can I improve the separation?
A common first step to improve the resolution of closely eluting species is to adjust the gradient slope.[6][7] A shallower gradient, meaning a slower rate of increase in the organic mobile phase, generally improves the separation between components.[6][8]
-
Action: Decrease the gradient slope. For example, if your initial gradient is 1% per minute, try reducing it to 0.5% or even 0.25% per minute over the elution range of the target peak.[6][8] This provides more time for the stationary phase to interact differently with the target peptide and its impurities, enhancing resolution.
Q6: I've flattened the gradient, but the peaks are still not resolved. What is the next parameter to modify?
If optimizing the gradient is insufficient, the next step is to alter the separation selectivity by modifying the mobile phase or changing the column temperature.[9]
-
Change Mobile Phase Additive/pH: The choice of acidic modifier (ion-pairing agent) in the mobile phase significantly impacts selectivity.[10][11] While Trifluoroacetic Acid (TFA) is common for UV detection, alternatives like Formic Acid (FA) or Difluoroacetic Acid (DFA) can offer unique selectivity and are more compatible with MS detection.[10][12] Altering the mobile phase pH can change the ionization state of the peptide and its impurities, which can dramatically affect retention and elution order.[13][14]
-
Adjust Column Temperature: Temperature affects both retention and selectivity. Increasing the column temperature often leads to sharper peaks and can change the elution order of peptides, potentially resolving co-eluting species.[15][16] However, the effect can vary; sometimes a decrease in temperature may improve resolution for a specific pair of peptides. It is crucial to experiment with different temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimal condition.[15][17][18]
Q7: How do different mobile phase additives compare for peptide separations?
The choice of additive affects ion-pairing, retention, peak shape, and MS signal intensity.
| Mobile Phase Additive | Common Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing, leading to sharp peaks and good resolution for UV detection.[10][12] | Strong ion suppression in ESI-MS.[12][19] |
| Formic Acid (FA) | 0.1% | Good MS compatibility with minimal signal suppression.[10][12] | Weaker ion-pairing can lead to broader peaks and lower resolution compared to TFA.[10] |
| Difluoroacetic Acid (DFA) | 0.1% | Acts as a compromise, offering better chromatographic performance than FA and less MS suppression than TFA.[10][12] | Performance can be analyte-dependent.[10] |
Q8: What should I do if modifying the method parameters on my C18 column is not enough?
When a standard C18 column cannot provide resolution, consider changing the stationary phase chemistry or employing an alternative or multi-dimensional chromatographic mode.
-
Change Stationary Phase: Different stationary phases (e.g., C8, C4, Phenyl-Hexyl) offer different hydrophobic selectivity.[14] For very hydrophobic peptides, a C4 column may be more suitable.[14] The purity of the silica (B1680970) used in the column is also important, as high-purity silica minimizes peak tailing, especially at low TFA concentrations.[6]
-
Use Alternative Chromatography Modes: For peptides with significant charge differences, Ion-Exchange Chromatography (IEX) can be highly effective and is orthogonal to RP-HPLC.[20][21][22] Other modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Size-Exclusion Chromatography (SEC) can also be used.[20][21][22]
-
Implement Two-Dimensional LC (2D-LC): 2D-LC is a powerful technique that significantly increases peak capacity by combining two different separation mechanisms.[23][24] A common approach is to collect a fraction containing the co-eluting peaks from the first dimension (e.g., RP-HPLC at low pH) and re-inject it onto a second dimension column with a different selectivity (e.g., RP-HPLC at high pH or IEX).[3][24][25]
Visualizing Troubleshooting Logic
The following diagram outlines a logical workflow for addressing co-eluting peptide impurities.
Caption: A logical workflow for troubleshooting co-eluting peptides.
Key Experimental Protocols
Protocol 1: Optimizing the Gradient Slope
This protocol is designed to improve the resolution of closely eluting peptides by creating a shallower, more focused gradient.
-
Initial Scouting Run: Perform an initial rapid gradient run (e.g., 5% to 95% acetonitrile (B52724) in 20 minutes) to determine the approximate retention time of your target peptide.[26]
-
Calculate Elution %B: Note the percentage of mobile phase B (organic solvent) at which your target peptide elutes.
-
Design the Focused Gradient: Create a new gradient that is much shallower around the elution point of the target.
-
Start the gradient approximately 5-10% below the elution percentage.
-
Set the gradient slope to 0.25-0.5% change in organic solvent per minute.[6]
-
End the shallow portion of the gradient 5-10% above the elution percentage.
-
Follow this with a rapid, steep gradient to wash the column of any remaining highly hydrophobic compounds.
-
-
Analyze Results: Compare the chromatogram from the focused gradient to the initial scouting run. Assess the resolution between the target peak and the co-eluting impurity.
Protocol 2: Implementing 2D-LC via Heart-Cutting
This protocol describes how to use 2D-LC to resolve impurities that co-elute in the first dimension. This requires an HPLC system with 2D-LC capabilities.
-
First Dimension (1D) Separation: Develop and run an optimized 1D method (e.g., RP-HPLC with a TFA-based mobile phase).
-
Identify the Target Fraction: From the 1D chromatogram, identify the retention time window that contains the co-eluting target peptide and impurity.
-
Set Up Heart-Cutting: Program the 2D-LC system to automatically collect the fraction ("heart-cut") corresponding to this retention time window from the 1D effluent into a sample loop.[24][27]
-
Second Dimension (2D) Separation: Transfer the collected fraction from the loop onto a second column with an orthogonal chemistry (e.g., a column with a different stationary phase or using a mobile phase at a different pH).[3][24]
-
Elute and Detect: Elute the sample from the 2D column, typically using a new gradient, and monitor the effluent with the detector (UV and/or MS). The orthogonal separation mechanism in the second dimension should resolve the previously co-eluting peaks.[24]
Caption: Experimental workflow for a 2D-LC heart-cutting analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detection of co-eluted peptides using database search methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pekcuralabs.com [pekcuralabs.com]
- 5. lcms.cz [lcms.cz]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. scholar.usuhs.edu [scholar.usuhs.edu]
- 12. waters.com [waters.com]
- 13. biotage.com [biotage.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. mdpi.com [mdpi.com]
- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. almacgroup.com [almacgroup.com]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. peptide.com [peptide.com]
- 27. researchgate.net [researchgate.net]
"improving the solubility of difficult-to-synthesize peptides"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with difficult-to-synthesize and poorly soluble peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of my peptide?
A1: The solubility of a peptide is determined by several key factors:
-
Amino Acid Composition: The proportion of hydrophobic (water-fearing) and hydrophilic (water-loving) amino acids is a primary determinant. Peptides with a high percentage of hydrophobic residues like Leucine, Valine, Isoleucine, and Phenylalanine will likely have poor aqueous solubility.[1][2] Conversely, a higher content of charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) enhances solubility in aqueous solutions.[1][3]
-
Peptide Length: Longer peptides, especially those rich in hydrophobic amino acids, have a greater tendency to aggregate and precipitate.[3]
-
Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[1] Adjusting the pH of the solution away from the pI increases the net charge and generally improves solubility.[1][4]
-
Secondary Structure: The formation of stable secondary structures, such as beta-sheets, can lead to aggregation and reduced solubility.[1]
Q2: My peptide won't dissolve in water. What should be my first step?
A2: Before attempting to dissolve the entire sample, always test the solubility on a small aliquot.[3][5][6] If your peptide is short (less than 5-6 amino acids), it is often soluble in sterile distilled water or a standard buffer like phosphate-buffered saline (PBS).[2][3] For longer or more complex peptides, the first step is to analyze its amino acid sequence to determine its overall charge.[5][7]
-
To calculate the net charge:
Based on the net charge, you can select an appropriate solvent.
Q3: How do I dissolve a charged (acidic or basic) peptide?
A3:
-
Basic Peptides (net positive charge): These peptides are generally more soluble in acidic conditions.[8] Start by trying to dissolve the peptide in sterile water. If that fails, add a small amount of 10% aqueous acetic acid.[3][7][9] For very difficult peptides, a small amount of trifluoroacetic acid (TFA) can be used, but be aware that TFA is not compatible with most cell-based assays.[7]
-
Acidic Peptides (net negative charge): These peptides are more soluble in basic solutions.[3] Begin with sterile water. If solubility is an issue, add a small amount of 10% ammonium (B1175870) bicarbonate or 1% ammonium hydroxide.[3][9] Be cautious when using basic solutions with peptides containing Cysteine, as it can promote disulfide bond formation.[7]
Q4: My peptide is hydrophobic and uncharged. What are my options?
A4: For hydrophobic peptides, direct dissolution in aqueous solutions is often unsuccessful. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent to create a concentrated stock solution.[3][5][8][10]
-
Recommended Organic Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in biological assays.[3][8] Note: Avoid using DMSO with peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, as it can cause oxidation.[3][8][11]
-
Dimethylformamide (DMF) is a good alternative to DMSO, especially for peptides with Cys, Met, or Trp.[3][10][12]
-
Other options include acetonitrile (B52724) (ACN), methanol, ethanol, or isopropanol.[10]
-
Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer of choice to the peptide stock solution drop-by-drop while vortexing.[2][8] If the solution becomes cloudy, you have exceeded the solubility limit.[2][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot peptide solubility issues.
Initial Solubility Test Workflow
Caption: Initial workflow for testing peptide solubility.
Advanced Troubleshooting Techniques
If the initial attempts fail, consider the following advanced strategies.
| Issue | Recommended Action | Data Summary & Considerations |
| Peptide precipitates upon adding aqueous buffer to organic stock | The solubility limit in the final solution has been exceeded.[6] Try preparing a more dilute final solution. Alternatively, lyophilize the peptide to remove the solvent and start over with a different solvent system.[6] | The final concentration of organic solvent should be compatible with your assay. For most cell-based assays, the final DMSO concentration should be kept below 1%.[3] |
| Peptide "gels" or forms a viscous solution | This may be due to the formation of hydrogen-bonded networks. The use of chaotropic agents like 6M Guanidine Hydrochloride or 6M Urea can disrupt these interactions.[5] | Chaotropic agents will denature proteins and are generally not compatible with biological assays.[5][10] |
| Solution remains cloudy after initial dissolution | The peptide may not be fully dissolved. Sonication can help break up small particles and increase the rate of dissolution.[3][4][5] Gentle warming (<40°C) can also improve solubility for some peptides.[3][4] | Be cautious with sonication and heating as they can potentially degrade the peptide.[4][5] Always centrifuge the final solution to pellet any undissolved material before use.[3][4] |
Solvent Selection Guide for Hydrophobic Peptides
| Solvent/Additive | Primary Use | Cautions |
| DMSO (Dimethyl sulfoxide) | General-purpose organic solvent for hydrophobic peptides.[3][8] | Can oxidize Cys, Met, and Trp residues.[3][8] Keep final concentration low in cell-based assays (<1%).[3] |
| DMF (Dimethylformamide) | Alternative to DMSO, especially for peptides with Cys, Met, or Trp.[3][10] | More toxic than DMSO.[12] |
| Acetonitrile, Methanol, Ethanol, Isopropanol | Alternative organic solvents.[10] | Compatibility with the specific assay must be verified. |
| Acetic Acid (10%) | For basic peptides.[3][7] | Will lower the pH of the final solution. |
| Ammonium Bicarbonate (10%) | For acidic peptides.[3] | Will raise the pH of the final solution. Avoid with Cys-containing peptides.[7] |
| Guanidine-HCl, Urea | For peptides that aggregate or form gels.[5] | Denaturing agents, not suitable for most biological assays.[5][10] |
Experimental Protocols
Protocol 1: Dissolving a Hydrophobic Peptide using an Organic Solvent
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom of the tube.[5]
-
Initial Dissolution: Add a small, precise volume of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.[8]
-
Dilution: While gently vortexing your desired aqueous buffer, slowly add the concentrated peptide stock solution drop-by-drop.[2][8]
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, the solubility limit has been exceeded.[2]
-
Centrifugation: Before use in an assay, centrifuge the peptide solution to pellet any undissolved material.[3][4]
Logical Flow for Peptide Modification Strategies
For peptides that remain insoluble despite the above methods, sequence modification may be necessary.
Caption: Strategies for peptide sequence modification to improve solubility.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biobasic.com [biobasic.com]
- 8. benchchem.com [benchchem.com]
- 9. biocat.com [biocat.com]
- 10. bachem.com [bachem.com]
- 11. News - How to increase the solubility of peptides? [gtpeptide.com]
- 12. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Refining Cleavage Protocols to Minimize Peptide Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide cleavage from solid-phase resins. Our goal is to help you refine your cleavage protocols to minimize peptide degradation and improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a cleavage cocktail and why is it important?
A cleavage cocktail is a reagent mixture used in the final step of solid-phase peptide synthesis (SPPS). Its primary purpose is to simultaneously cleave the synthesized peptide from the resin support and remove the side-chain protecting groups from the amino acid residues. The composition of the cleavage cocktail is critical as it must be strong enough for efficient cleavage and deprotection while being selective enough to prevent degradation of the peptide.
Q2: What are the most common types of peptide degradation during cleavage?
The most common degradation pathways include:
-
Oxidation: Particularly problematic for methionine (Met) and cysteine (Cys) residues.[1]
-
Alkylation: Tryptophan (Trp), Met, Cys, and Tyrosine (Tyr) are susceptible to modification by reactive carbocations generated from protecting groups.[2]
-
Aspartimide Formation: Peptides containing aspartic acid (Asp) can form a cyclic imide, leading to side products that are difficult to separate from the desired peptide.[2][3]
-
Hydrolysis: Can occur at acid-labile peptide bonds, such as Asp-Pro, especially under harsh acidic conditions.[4]
Q3: What is the role of scavengers in a cleavage cocktail?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench reactive cationic species generated from the removal of protecting groups (e.g., tert-butyl cations).[2][5] By reacting with these cations, scavengers prevent them from modifying sensitive amino acid residues in the peptide, thereby minimizing the formation of degradation byproducts.[2]
Q4: How long should a typical cleavage reaction be carried out?
For most standard linkers and protecting groups, a cleavage time of 2 to 4 hours at room temperature is generally sufficient.[6] However, the optimal time can vary depending on the peptide sequence, the specific protecting groups used, and the linker. It is highly recommended to perform a small-scale trial cleavage on a small amount of resin (20-50 mg) to determine the ideal conditions for your specific peptide.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: My peptide shows an unexpected +16 Da mass increase, especially if it contains Methionine.
-
Question: My mass spectrometry analysis shows a peak with a +16 Da mass shift from the expected molecular weight of my peptide, which contains a methionine residue. What is the likely cause and how can I fix it?
-
Answer: A +16 Da mass increase is a strong indication of the oxidation of a single methionine residue to methionine sulfoxide (B87167) (Met(O)).[1]
Solutions:
-
Optimize Cleavage Conditions: Use a freshly prepared cleavage cocktail containing reducing agents. A combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) or trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) has been shown to be effective in preventing methionine oxidation.[1][8][9][10] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Post-Cleavage Reduction: If oxidation has already occurred, the purified peptide can be treated to reduce the methionine sulfoxide back to methionine. A common method involves treatment with ammonium iodide and dimethyl sulfide.[8]
-
Problem 2: I'm observing significant byproducts with a +56 Da or +242 Da mass increase in my Trp- or His-containing peptide.
-
Question: My HPLC and MS data show significant impurity peaks corresponding to +56 Da or +242 Da additions to my peptide, which contains tryptophan or histidine. What are these modifications?
-
Answer: These mass additions are characteristic of alkylation side reactions. A +56 Da increase often corresponds to tert-butylation, while a +242 Da increase is indicative of tritylation.[6] These occur when the reactive tert-butyl or trityl cations, generated from the cleavage of protecting groups like Boc and Trt respectively, react with nucleophilic residues.
Solutions:
-
Use an Effective Scavenger Cocktail: Incorporate scavengers that are efficient at trapping these carbocations. Triisopropylsilane (TIS) is an excellent scavenger for both tert-butyl and trityl cations.[6] For tryptophan-containing peptides, using scavengers like 1,2-ethanedithiol (B43112) (EDT) or protecting the indole (B1671886) nitrogen with a Boc group during synthesis can prevent alkylation.[5]
-
Optimize Scavenger Concentration: Ensure a sufficient concentration of scavengers in your cleavage cocktail. A common recommendation is to use at least 5% TIS.
-
Problem 3: My peptide contains an Asp-Gly or Asp-Ser sequence and the purification is very difficult due to closely eluting impurities.
-
Question: I am struggling to purify my peptide which has an Asp-Gly sequence. The HPLC profile shows multiple peaks that are very close to my main product peak. Could this be aspartimide formation?
-
Answer: Yes, this is a classic sign of aspartimide formation. During Fmoc deprotection with piperidine (B6355638), the backbone amide nitrogen can attack the side-chain carbonyl of aspartic acid, forming a succinimide (B58015) ring. This can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[3]
Solutions:
-
Modify Fmoc Deprotection Conditions: Adding an acidic additive to the piperidine solution can significantly reduce aspartimide formation. For example, adding 0.1 M HOBt or small amounts of an organic acid to the piperidine solution has been shown to be effective.[1][11][12]
-
Use a Sterically Hindered Protecting Group: Employing a bulkier protecting group on the aspartic acid side chain can sterically hinder the formation of the succinimide ring.[13]
-
Utilize Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid can completely prevent this side reaction.[1]
-
Data Presentation: Quantitative Analysis of Side Reactions
The following tables summarize quantitative data on the effectiveness of different strategies to minimize common side reactions.
Table 1: Comparison of Aspartimide Formation with Different Asp Protecting Groups and Deprotection Conditions.
| Peptide Sequence | Asp Protecting Group | Deprotection Conditions (200 min) | Target Peptide (%) | Aspartimide-Related Products (%) | Reference |
| VKDG YI | OtBu | 20% Piperidine/DMF | 15.1 | 84.9 | [2] |
| VKDG YI | OMpe | 20% Piperidine/DMF | 48.7 | 51.3 | [2] |
| VKDG YI | OBno | 20% Piperidine/DMF | 89.5 | 10.5 | [2] |
| VKDN YI | OtBu | 20% Piperidine/DMF | 68.2 | 31.8 | [2] |
| VKDN YI | OBno | 20% Piperidine/DMF | 99.2 | 0.8 | [2] |
| VKDR YI | OtBu | 20% Piperidine/DMF | 88.9 | 11.1 | [2] |
| VKDR YI | OBno | 20% Piperidine/DMF | 99.4 | 0.6 | [2] |
Table 2: Effect of Different Bases on Aspartimide Formation in the Synthesis of Hexapeptide 1.
| Deprotection Reagent | Desired Product (%) | Aspartimide (%) | Other Byproducts (%) | Reference |
| Piperidine (PPR) | 83 | 17 | 0 | [14] |
| Dipropylamine (DPA) | 96 | 4 | 0 | [14] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 52 | 25 | 23 | [14] |
| Piperazine/DBU (PZ/DBU) | 0 | 0 | 100 | [14] |
Table 3: Efficacy of Different Cleavage Cocktails in Minimizing Methionine Oxidation and S-alkylation.
| Cleavage Cocktail Composition (v/v/v) | Target Peptide (%) | Met(O) (%) | S-alkylated Met (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 84.6 | 10.2 | 5.2 | [10] |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | 95.2 | 0 | 4.8 | [10] |
| TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | 92.4 | 0 | 7.6 | [10] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, TMSCl: Trimethylsilyl chloride, Me₂S: Dimethylsulfide, PPh₃: Triphenylphosphine.
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides without Sensitive Residues
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Peptide Collection: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two to three times.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Optimized Cleavage for Methionine-Containing Peptides
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/Anisole/TMSCl/Me₂S (85:5:5:5) containing 1 mg of PPh₃ per mL of the cocktail.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the resin under an inert atmosphere. Agitate the mixture at room temperature for 1-2 hours.
-
Work-up: Follow steps 4-6 from Protocol 1 for peptide precipitation, collection, and drying.
Protocol 3: Cleavage of Peptides with Multiple Sensitive Residues (Trp, Cys, Met)
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare fresh "Reagent K" which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.
-
Work-up: Follow steps 4-6 from Protocol 1 for peptide precipitation, collection, and drying.
Visualizations
Caption: General workflow for peptide cleavage and purification.
Caption: Troubleshooting decision tree for peptide degradation.
References
- 1. biotage.com [biotage.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Production and Decay Rates Affect the Quantitative Accuracy of Protein Cleavage Isotope Dilution Mass Spectrometry (PC-IDMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Coupling Reagents for Hindered Amino Acids
Welcome to the technical support center for optimizing coupling reagents in peptide synthesis, with a special focus on sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the synthesis of peptides containing challenging residues.
Frequently Asked Questions (FAQs)
Q1: What are sterically hindered amino acids and why are they challenging to couple?
A1: Sterically hindered amino acids are residues with bulky side chains or structural features that physically obstruct the formation of a peptide bond.[1] This steric hindrance can be due to:
-
α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib), which has two substituents on the α-carbon, severely limiting access to the amine group.[1]
-
β-branched amino acids: Amino acids like Valine (Val) and Isoleucine (Ile) have bulky side chains branching at the β-carbon, which can impede the approach to the peptide backbone.[1]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making coupling more difficult.[1]
-
Bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, particularly in the synthesis of long peptides where the density of these groups on the solid support increases.[1]
The bulky nature of these residues can impede reaction kinetics, leading to low yields, incomplete couplings, and an increased risk of racemization.
Q2: How can I identify if a low coupling yield is due to steric hindrance?
A2: Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is key. Indicators that steric hindrance is the primary cause include:
-
Persistent unreacted amines: A positive Kaiser test (for primary amines) after a standard coupling reaction suggests that the coupling is incomplete.
-
Success with more powerful reagents: If switching from a standard coupling reagent (e.g., HBTU) to a more reactive one (like HATU or COMU) significantly improves the yield for a specific difficult coupling, it strongly suggests that steric hindrance is being overcome by a more potent activation.
-
Sequence-dependent difficulty: If you observe consistently low yields when coupling a specific bulky amino acid, regardless of its position in the sequence, steric hindrance is a likely culprit.
Q3: What are "difficult sequences" and how do they relate to steric hindrance?
A3: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to on-resin aggregation. This aggregation is frequently caused by intermolecular hydrogen bonding between peptide chains, which can be exacerbated by hydrophobic and sterically hindered residues. The collapsed peptide-resin matrix limits the diffusion of reagents, leading to incomplete deprotection and coupling steps. While steric hindrance directly affects a single coupling step, it can also contribute to the formation of secondary structures that lead to broader aggregation issues.
Q4: What is "double coupling" and when should it be employed?
A4: "Double coupling" is the practice of repeating the coupling step for a specific amino acid to drive the reaction to completion. After the first coupling and washing, a fresh solution of the activated amino acid and coupling reagents is added to the resin. This technique is particularly useful for:
-
Coupling sterically hindered residues.
-
Coupling an amino acid to another bulky residue.
-
When a positive Kaiser test indicates an incomplete reaction after the first coupling.
Troubleshooting Guide
Issue: Low or No Coupling Yield with a Sterically Hindered Residue
| Possible Cause | Solution |
| Insufficiently reactive coupling reagent | Switch to a more potent coupling reagent. For instance, if you are using a carbodiimide (B86325) like DIC, consider aminium/uronium salts like HATU or COMU, or phosphonium (B103445) salts like PyBOP. |
| Slow reaction kinetics | Increase the reaction time (e.g., 4-24 hours) and/or elevate the temperature (e.g., to 30-50°C), though be cautious of increased racemization risk with higher temperatures. |
| Suboptimal reagent concentration | Increase the equivalents of the amino acid and coupling reagent (e.g., 2-4 equivalents relative to the resin loading). |
| Peptide aggregation | Use a solvent mixture (e.g., DMF/DMSO) or add a chaotropic salt like LiCl (0.5 M) to disrupt secondary structures and improve reagent access. |
| Incomplete reaction | Perform a "double coupling" by repeating the coupling step with fresh reagents. |
Issue: High Levels of Racemization
| Possible Cause | Solution |
| Coupling reagent and additive choice | The choice of coupling reagent and additive significantly impacts racemization. OxymaPure® as an additive with DIC has been shown to reduce racemization compared to HOBt. |
| Base strength and concentration | Strong, non-hindered bases can increase the rate of racemization. Consider switching to a more sterically hindered and weaker base like sym-collidine, especially for sensitive amino acids like Cysteine. |
| Solvent polarity | More polar solvents can favor racemization. While DMF and NMP are common, consider alternatives for problematic couplings. |
| Extended reaction times at elevated temperatures | While sometimes necessary to overcome steric hindrance, prolonged reaction times at high temperatures can increase the risk of racemization. Optimize for the shortest time and lowest temperature that provides an acceptable yield. |
Data Presentation: Comparison of Coupling Reagents
Table 1: Quantitative Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Hindered Amino Acid | Yield (%) | Reaction Time | Racemization (%) | Reference |
| DIC/HOBt | Z-Phe-Val-OH + H-Pro-NH2 | - | - | 14.8 | |
| DIC/HOAt | Z-Phe-Val-OH + H-Pro-NH2 | - | - | 5.9 | |
| DIC/OxymaPure® | Z-Phe-Val-OH + H-Pro-NH2 | - | - | 4.4 | |
| HBTU | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant | Room Temp | - | |
| PyBroP | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant | Room Temp | - | |
| HATU | Aib-Aib | High | - | Low | |
| COMU | Aib-Aib | High | - | Low | |
| TFFH | Aib | High | - | - |
Note: This table is a synthesis of data from multiple sources, and reaction conditions may vary.
Experimental Protocols
Protocol 1: Standard Coupling with Uronium/Aminium Reagents (e.g., HATU) in SPPS
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents).
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours depending on the steric hindrance.
-
Monitoring: After the desired reaction time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (no blue color) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: High-Efficiency Coupling with DIC/OxymaPure® in SPPS
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
-
Amino Acid Solution: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Coupling: Add the carbodiimide (e.g., DIC, 3 equivalents) to the resin, followed by the pre-dissolved amino acid and additive solution. Agitate at room temperature. Reaction times are typically longer than with onium salts.
-
Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.
Protocol 3: Double Coupling for Highly Hindered Amino Acids
-
First Coupling: Perform a complete coupling cycle as described in Protocol 1 or 2.
-
Washing: After the first coupling, wash the resin thoroughly with DMF to remove all residual reagents and byproducts.
-
Second Coupling: Repeat the entire coupling procedure with a fresh solution of the activated amino acid and coupling reagents.
-
Monitoring and Washing: After the second coupling, perform a Kaiser test to confirm completion and then wash the resin as described previously.
Visualizations
References
Technical Support Center: Mass Spectrometry Troubleshooting for Ambiguous Peptide Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguities in peptide modification analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ambiguous peptide modification assignments in mass spectrometry?
A1: Ambiguity in assigning the precise location of a post-translational modification (PTM) on a peptide can arise from several factors:
-
Poor Fragmentation: Insufficient fragmentation of the peptide backbone during MS/MS analysis may not generate the necessary site-determining ions to pinpoint the modification's location.[1]
-
Co-elution of Isobaric Peptides: Peptides with the same mass (isobaric) but with the modification on different residues can co-elute during liquid chromatography, resulting in a chimeric MS/MS spectrum that is difficult to interpret.[1]
-
Multiple Potential Modification Sites: When a peptide contains multiple residues that could potentially be modified (e.g., multiple serines, threonines, or tyrosines for phosphorylation), distinguishing the true site becomes challenging without sufficient fragment ion evidence.
-
Labile Modifications: Some PTMs are unstable and can be lost during the fragmentation process, making it difficult to determine their original location.[2]
-
Limitations of Search Algorithms: Database search algorithms may not always be optimized for the identification of all types of modified peptides, leading to incorrect or ambiguous assignments.[3] Manual evaluation of the data is often necessary to validate algorithm-based identifications.[3]
Q2: What is a mass shift and how does it relate to peptide modifications?
A2: A mass shift is the difference between the observed mass of a peptide and its theoretically calculated mass based on its amino acid sequence. This mass difference indicates the presence of a PTM. For example, phosphorylation adds approximately 79.966 Da to a peptide's mass. It is crucial to use the monoisotopic mass for high-resolution mass spectrometry data analysis.
Q3: How can I increase confidence in PTM localization?
A3: Several strategies can be employed to improve the confidence of PTM site localization:
-
Employing Different Fragmentation Techniques: Different fragmentation methods generate different types of fragment ions.
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are effective for many stable PTMs.
-
Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are particularly useful for localizing labile PTMs as they tend to preserve the modification on the peptide backbone.
-
-
Using High-Resolution Mass Spectrometers: High-resolution instruments can distinguish between modifications with very similar masses (isobaric modifications), such as tri-methylation (42.04695 Da) and acetylation (42.01057 Da).
-
Manual Spectra Validation: Careful manual inspection of MS/MS spectra is crucial to confirm the presence of site-determining ions that support the assigned modification site.
-
Using PTM Localization Algorithms: Software tools like Ascore and PTMiner can provide a statistical probability for the localization of a PTM to a specific site.
Q4: What are some common unexpected mass shifts and their potential causes?
A4: Unexpected mass shifts can arise from various sources, including sample preparation artifacts and unanticipated biological modifications.
| Mass Shift (Da) | Common Cause |
| +16 | Oxidation of Methionine (Met) or Cysteine (Cys) residues. This is a common modification that can occur during sample handling and storage. |
| -18 | Formation of pyroglutamate (B8496135) (pGlu) from an N-terminal Glutamine (Gln) residue or dehydration of Serine (Ser) or Threonine (Thr) residues. |
| +1 | Can be due to several factors including deamidation of Asparagine (Asn) or Glutamine (Gln), or misidentification of the 13C isotopic peak as the monoisotopic peak. High mass accuracy can help distinguish these. |
| +42 | Acetylation of lysine (B10760008) residues or the peptide N-terminus. |
| +80 | Phosphorylation of serine, threonine, or tyrosine residues. |
Troubleshooting Guides
Problem 1: My search engine reports a modified peptide, but the localization score is low.
Possible Causes & Solutions:
-
Cause: Insufficient fragment ions to confidently assign the modification site.
-
Solution:
-
Re-analyze the data with different fragmentation methods: If the initial analysis was done with CID or HCD, consider re-analyzing the sample using ETD or ECD, which may provide complementary fragmentation information, especially for labile modifications.
-
Manual spectral interpretation: Carefully examine the MS/MS spectrum for any low-intensity fragment ions that might support a specific localization. Look for a continuous series of b- or y-ions that "walk" through the potential modification sites.
-
Optimize chromatography: Co-eluting peptides can lead to chimeric spectra. Improving chromatographic separation by adjusting the gradient or using a longer column can help to isolate the peptide of interest.
-
-
-
Cause: The localization algorithm is not well-suited for the specific type of modification.
-
Solution:
-
Use multiple localization algorithms: Different algorithms may use different scoring schemes. Comparing the results from tools like Ascore, PTMiner, or those integrated into software like MaxQuant can provide a more comprehensive assessment.
-
Consult literature for your specific PTM: Some modifications have known fragmentation patterns or require specific analytical approaches.
-
-
Problem 2: I observe a mass shift, but the search engine does not identify any known modification.
Possible Causes & Solutions:
-
Cause: The mass shift corresponds to an unexpected or unlisted modification.
-
Solution:
-
Perform an "open" or "unrestricted" modification search: Many modern search engines allow for searching without specifying a particular modification, instead looking for any mass shift. This can help to identify novel or unexpected modifications.
-
Check for common chemical adducts: Contaminants from buffers, detergents, or sample preparation reagents can add to the peptide mass.
-
Consider multiple modifications: The observed mass shift could be the result of more than one modification on the same peptide.
-
-
-
Cause: The precursor mass accuracy is low.
-
Solution:
-
Recalibrate the mass spectrometer: Ensure the instrument is properly calibrated to minimize mass measurement errors.
-
Use a high-resolution mass spectrometer: This will provide more accurate precursor mass measurements, narrowing down the possibilities for the elemental composition of the modification.
-
-
Experimental Protocols
Protocol 1: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)
This protocol is a general guideline for the enrichment of phosphopeptides from a complex protein digest.
Materials:
-
IMAC resin (e.g., Fe-NTA, Ti-IMAC)
-
Loading/Wash Buffer: 80% Acetonitrile (B52724) (ACN), 0.1% Trifluoroacetic Acid (TFA)
-
Elution Buffer: 1% Ammonium hydroxide (B78521) or 500 mM dibasic sodium phosphate, pH 7.0
-
C18 desalting spin columns
-
Lyophilizer or SpeedVac
Procedure:
-
Protein Digestion: Start with a tryptic digest of your protein sample.
-
Resin Equilibration:
-
Resuspend the IMAC resin in Loading/Wash Buffer.
-
Centrifuge and discard the supernatant. Repeat this step twice.
-
-
Peptide Loading:
-
Resuspend the digested peptides in Loading/Wash Buffer.
-
Add the peptide solution to the equilibrated IMAC resin.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the resin and discard the supernatant (which contains non-phosphorylated peptides).
-
Wash the resin three times with Loading/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Add the Elution Buffer to the resin to release the bound phosphopeptides.
-
Incubate for 10 minutes with gentle mixing.
-
Centrifuge and collect the supernatant containing the enriched phosphopeptides. Repeat the elution step once more and pool the eluates.
-
-
Desalting:
-
Acidify the eluted phosphopeptides with TFA to a final concentration of 0.1%.
-
Desalt the sample using a C18 spin column according to the manufacturer's instructions.
-
-
Drying and Reconstitution:
-
Dry the desalted phosphopeptides using a lyophilizer or SpeedVac.
-
Reconstitute the dried phosphopeptides in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Protocol 2: High-Resolution LC-MS/MS for PTM Localization
This protocol outlines a general workflow for analyzing PTM-enriched samples using a high-resolution mass spectrometer.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.
Procedure:
-
LC Separation:
-
Load the reconstituted peptide sample onto a C18 trapping column followed by separation on a C18 analytical column.
-
Use a gradient of increasing acetonitrile concentration (e.g., 2-40% B in 60 minutes, where solvent A is 0.1% formic acid in water and solvent B is 0.1% formic acid in acetonitrile) to elute the peptides.
-
-
Mass Spectrometry Analysis:
-
Acquire full MS scans in the high-resolution analyzer (e.g., Orbitrap at 60,000 resolution) over a mass range of m/z 350-1500.
-
Use a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for fragmentation.
-
Perform fragmentation using HCD or CID. For samples with potentially labile PTMs, consider a parallel analysis using ETD or ECD.
-
Acquire MS/MS scans in the high-resolution analyzer (e.g., Orbitrap at 15,000 resolution).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform a database search against a relevant protein sequence database, specifying the expected PTMs as variable modifications.
-
Use a PTM localization algorithm (e.g., Ascore, PTM Prophet) to calculate localization probabilities for identified modifications.
-
Manually inspect the MS/MS spectra of ambiguously localized peptides to confirm or refute the assignments.
-
Visualizations
Caption: Troubleshooting workflow for ambiguous PTM identification.
Caption: General data analysis workflow for PTM identification.
References
- 1. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with incomplete coupling during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete coupling in SPPS and what are its consequences?
A1: Incomplete coupling is the failure of the activated amino acid to react completely with the free N-terminus of the growing peptide chain attached to the solid support.[1] This results in the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide, leading to lower purity and overall yield of the final product.[1][2] A standard coupling cycle should achieve an efficiency greater than 99% to ensure high crude purity.[2]
Q2: What are the primary causes of incomplete coupling?
A2: Several factors can lead to poor coupling efficiency:
-
Steric Hindrance: Bulky amino acids, particularly β-branched residues like Valine, Isoleucine, and Threonine, can physically obstruct the reaction site.[1][3] Arginine is also challenging due to its bulky side chain and protecting group.[4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into stable secondary structures (like β-sheets) on the resin.[1][5] This aggregation, common in hydrophobic sequences, hinders reagent access to the reactive sites, causing both incomplete coupling and deprotection.[1][6] Resin shrinkage can be an indicator of aggregation.[5][6]
-
"Difficult" Sequences: Sequences prone to aggregation, often containing multiple hydrophobic or β-branched amino acids, are termed "difficult".[1] Peptides with repeating identical amino acids can also present challenges.[4]
-
Poor Reagent Quality or Concentration: Degraded or impure amino acids and coupling reagents can disrupt reactions.[7] Low concentrations of the amino acid and coupling reagent can also decrease the probability of a successful reaction.[4]
-
Suboptimal Reaction Conditions: Factors like inadequate resin swelling, inappropriate solvent choice, or insufficient reaction time can all contribute to incomplete coupling.[7][8]
Q3: What is a "double coupling" and when is it recommended?
A3: A double coupling is the process of repeating the coupling step with fresh reagents to ensure the reaction proceeds to completion.[7][9] This strategy is particularly useful for overcoming difficulties associated with:
-
Sterically hindered amino acids.[9]
-
Coupling the amino acid that follows a Proline residue, as the secondary amine of proline is less reactive.[4]
-
Sequences containing multiple identical amino acids in a row.[4]
Q4: What is "capping" and how does it differ from recoupling?
A4: Capping is a strategy used to permanently block any unreacted N-terminal amino groups after a coupling reaction.[10] This is typically done using acetic anhydride (B1165640).[11] The purpose of capping is to terminate the growth of deletion sequences, which simplifies the purification of the final crude product by preventing the formation of additional, closely related impurities.[10] While recoupling aims to complete the desired coupling, capping terminates the failed chains.
Q5: How can I monitor the efficiency of my coupling reactions?
A5: Monitoring coupling reactions is critical for successful synthesis.[12] Common methods include:
-
Kaiser Test (Ninhydrin Test): This is a sensitive colorimetric test used to detect free primary amines.[2] A blue or purple color on the resin beads indicates the presence of unreacted amines and thus an incomplete coupling.[1][12] It is not reliable for secondary amines like Proline.[12]
-
Isatin or Chloranil Test: These tests are used as alternatives to the Kaiser test when the N-terminal amino acid is a secondary amine like Proline.[12]
-
HPLC and Mass Spectrometry (MS) Analysis: Analyzing a small, cleaved sample of the crude peptide by HPLC and MS is the most direct way to assess purity and identify deletion sequences.[1]
Troubleshooting Guide: Incomplete Coupling
This guide provides solutions for issues identified during SPPS, primarily a positive colorimetric test (e.g., Kaiser test) after the coupling step.
| Symptom | Possible Cause | Recommended Solution(s) |
| Intense Blue/Purple Beads (Positive Kaiser Test) [2] | Steric Hindrance (e.g., Val, Ile, Thr, Arg) | 1. Perform a double coupling with fresh reagents.[7][9] 2. Increase coupling time for the hindered residue.[4] 3. Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP, which are effective for sterically hindered couplings.[13][14] |
| Peptide Aggregation (indicated by resin shrinking)[5] | 1. Change the solvent system. Use N-methylpyrrolidone (NMP) instead of DMF, or use solvent mixtures like DMSO/DMF or DCM/DMF/NMP.[5][15] 2. Incorporate "disrupting" elements such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids every sixth residue.[5][16] 3. Increase reaction temperature. This can enhance the efficiency of coupling for difficult sequences.[9][17] 4. Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.[5][6] | |
| Low Reagent Concentration | 1. Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M).[4] | |
| Poor Resin Swelling | 1. Ensure the resin is properly pre-swelled in an appropriate solvent (e.g., DCM followed by DMF for polystyrene resins) for at least 30 minutes before synthesis.[7][14] 2. Choose a resin with better swelling properties, such as a PEG-modified polystyrene resin.[16][18] | |
| Inefficient Coupling Reagent | 1. Switch to a more efficient coupling reagent. Uronium/aminium salts like HATU and HCTU are highly reactive and popular for complex sequences.[13][19] | |
| Slightly Blue Beads (Near-complete coupling) [2] | Slow Reaction Kinetics | 1. Extend the coupling time. [2] 2. Proceed to a capping step to terminate the small fraction of unreacted chains before moving to the next cycle. This prevents the accumulation of deletion products.[2][11] |
Data Presentation
Table 1: Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Advantages | Disadvantages |
| HBTU / HATU | Uronium / Aminium Salt | Fast, efficient, and widely used for standard and difficult sequences.[13][14] | Can cause racemization, especially with Cysteine and Histidine. HBTU is a known allergen.[14] |
| HCTU | Guanidinium Salt | High coupling efficiency, often faster than HBTU.[14] | More expensive than HBTU.[14] |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings.[14][19] | Can be less efficient than HATU for some sequences.[14] |
| DIC / Oxyma | Carbodiimide / Oxime | Low racemization risk and cost-effective.[14] | Generally slower than uronium/aminium salts.[14] |
| COMU | Uronium Salt | High efficiency and considered a safer alternative to HOBt/HOAt-based reagents.[13][14] | Higher cost.[14] |
Table 2: Recommended Reagent Equivalents for Coupling
| Reagent | Standard Coupling (Equivalents relative to resin loading) | Difficult / Double Coupling (Equivalents relative to resin loading) |
| Fmoc-Amino Acid | 3 - 4 | 5 |
| Coupling Reagent (e.g., HCTU, HATU) | 2.9 - 3.9 | 5 |
| Base (e.g., DIPEA) | 6 - 8 | 10 |
| Note: These are general guidelines. Optimal equivalents may vary based on the specific sequence, reagents, and protocol. Refer to protocols for specific reagent combinations.[5][7][9] |
Experimental Protocols
Protocol 1: Kaiser Test (for Primary Amines)
This qualitative test detects free primary amines on the resin.[2]
Reagents:
-
Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.[2]
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.[2]
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine (B92270).[2]
Procedure:
-
Collect a small sample of resin beads (5-10 mg) after the coupling step.[2]
-
Wash the beads thoroughly with DMF and then DCM to remove residual reagents.[2]
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[2]
-
Heat the tube at 100-110°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.[2]
Interpretation of Results:
-
Dark Blue/Purple Beads/Solution: Incomplete coupling. Recouple with fresh reagents.[2]
-
Slightly Blue Beads: Nearly complete coupling. Extend coupling time or perform a capping step.[2]
-
Yellow/Colorless Beads/Solution: Coupling is complete (>99.5%). Proceed to the next deprotection step.[2]
Protocol 2: Double Coupling (Recoupling)
This procedure is performed when a Kaiser test indicates incomplete coupling.
Procedure:
-
After the initial coupling time, drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove by-products and unreacted reagents.[9]
-
Prepare a fresh solution of the same activated amino acid used in the initial coupling, following the same pre-activation protocol and equivalents.[7]
-
Add the fresh coupling solution to the peptide-resin.
-
Agitate the mixture for the standard coupling time (e.g., 30-60 minutes) at room temperature.[9]
-
Drain the solution, wash the resin with DMF, and perform another Kaiser test to confirm completion.[9]
Protocol 3: Capping Unreacted Amines
This procedure is used to terminate deletion sequences.
Reagents:
-
Acetic Anhydride
-
Pyridine or DIPEA
-
DMF
Procedure:
-
Following an incomplete coupling step, wash the peptide-resin thoroughly with DMF.[11]
-
Prepare the capping solution. A common mixture is acetic anhydride, pyridine, and DMF in a 1:1:3 ratio. (Alternatively, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on resin substitution).[11][20]
-
Add the capping solution to the resin and agitate for 5-30 minutes at room temperature.[11][20]
-
Drain the capping solution and wash the resin thoroughly with DMF.[11]
-
Perform a Kaiser test. The test should be negative (yellow beads), indicating all free amines have been acetylated. If not, repeat the capping procedure.[11]
Visualizations
Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting workflow for incomplete coupling detected by a Kaiser test.
Caption: Decision-making framework for selecting a strategy to overcome difficult couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. biotage.com [biotage.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Home - CDMO for Pharm & Bio | Kilo Biotechnology [kilobio.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. biosynth.com [biosynth.com]
- 19. jpt.com [jpt.com]
- 20. mesalabs.com [mesalabs.com]
Technical Support Center: Optimizing Mobile Phase Conditions for Peptide HPLC
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) of peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC analysis of peptides.
Poor Peak Shape: Tailing and Broadening
Q1: My peptide peaks are showing significant tailing. What are the common causes and how can I resolve this?
A1: Peak tailing in peptide HPLC is often due to secondary interactions between the peptide and the stationary phase, peptide aggregation, or a suboptimal concentration of the ion-pairing agent in the mobile phase.[1]
-
Secondary Interactions: Unwanted interactions with free silanol (B1196071) groups on silica-based columns can cause tailing.
-
Peptide Aggregation: Hydrophobic peptides are prone to aggregation, leading to broad and tailing peaks.[1]
-
Insufficient Ion-Pairing: A low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can result in poor peak shape.[1]
Troubleshooting Steps:
-
Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common choice that can effectively mask silanol interactions.[1] For many peptide applications, a TFA concentration of 0.2-0.25% may provide optimal resolution, especially for peptides with multiple positive charges.[2]
-
Adjust Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks.
-
Modify the Gradient: A shallower gradient can sometimes improve peak sharpness by allowing more time for the peptide to interact with the stationary phase.
Q2: My peptide peaks are broad. What are the potential causes and solutions?
A2: Broad peaks can arise from several factors, including poor mass transfer, slow interaction kinetics with the stationary phase, and on-column degradation.
Troubleshooting Steps:
-
Adjust Gradient Slope: A shallower gradient often results in sharper peaks by allowing for a more focused elution of the peptide.
-
Increase Column Temperature: Higher temperatures can enhance peak sharpness by improving mass transfer and reducing viscosity.
-
Optimize Flow Rate: While a lower flow rate can sometimes improve peak shape, it's important to balance this with the resulting increase in run time.
-
Consider the Organic Modifier: Acetonitrile (B52724) is a common organic modifier for peptide separations. For hydrophobic peptides, adding isopropanol (B130326) to the mobile phase can improve solubility and peak shape.
Low Recovery and Retention Issues
Q3: I am experiencing low recovery of my hydrophobic peptide. What steps can I take to improve it?
A3: Low recovery of hydrophobic peptides is a significant challenge, often attributed to their "sticky" nature and poor solubility.
Troubleshooting Steps:
-
Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. Using a stronger solvent like DMSO or isopropanol to dissolve the peptide before dilution with the initial mobile phase may be necessary.
-
Increase Column Temperature: Elevating the temperature can enhance the solubility of hydrophobic peptides, leading to better recovery.
-
Passivate the HPLC System: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system can help mitigate this issue.
Q4: My polar peptide is eluting too early with poor retention. How can I increase its retention time?
A4: Poor retention of polar peptides is a common issue. Several strategies can be employed to increase their interaction with the stationary phase.
Troubleshooting Steps:
-
Use a Mixed-Mode Sorbent: For very polar compounds, a mixed-mode sorbent can be beneficial, allowing for binding through ion exchange, which is a strong binding mechanism.
-
Adjust Mobile Phase Composition: Using a mobile phase with a lower concentration of the organic solvent at the beginning of the gradient can help retain polar peptides. For instance, using 80% acetonitrile in water as solvent B can improve the chromatographic performance for early eluting, hydrophilic peptides.
-
Optimize Ion-Pairing Agent: The choice and concentration of the ion-pairing agent can influence the retention of polar peptides.
Mobile Phase and Gradient Optimization
Q5: How do I choose the right concentration of Trifluoroacetic Acid (TFA) for my mobile phase?
A5: TFA is a widely used ion-pairing agent in peptide HPLC. While a concentration of 0.05-0.1% is traditionally used, this may not be optimal for all applications. For complex peptide mixtures, especially those containing peptides with multiple positive charges, a higher concentration of 0.2-0.25% TFA can improve resolution. However, for LC-MS applications, lower TFA concentrations are preferred as TFA can cause signal suppression.
Q6: When should I consider using an alternative ion-pairing agent to TFA?
A6: While TFA is effective, it can cause ion suppression in mass spectrometry. In such cases, or if you are experiencing issues with peak shape or selectivity, consider the following alternatives:
-
Formic Acid (FA): Often used for MS-compatibility, but may result in broader peaks compared to TFA.
-
Difluoroacetic Acid (DFA): Offers a compromise between the chromatographic performance of TFA and the MS-compatibility of FA.
-
Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent that can increase the retention of very hydrophilic peptides.
Q7: How do I develop an effective gradient for my peptide separation?
A7: Gradient elution is almost always necessary for peptide separations due to their "on/off" retention behavior. A systematic approach to gradient optimization is crucial.
Experimental Protocol: Gradient Optimization
-
Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% acetonitrile over 30-60 minutes) to determine the approximate elution time of your peptide(s).
-
Shallow Gradient: Once the elution range is known, run a shallower gradient around that range. For example, if the peptide elutes at 40% acetonitrile, a new gradient could be 30% to 50% over 20 minutes. A typical shallow gradient for peptides is an increase of 1% organic solvent per minute.
-
Iterative Refinement: Perform several runs with varying gradient slopes to find the optimal balance between resolution and run time.
Temperature Effects
Q8: How does column temperature affect my peptide separation?
A8: Temperature plays a critical role in peptide HPLC by influencing both retention and selectivity.
-
Retention: Increasing the temperature generally leads to a slight decrease in peptide retention.
-
Selectivity and Resolution: More importantly, temperature changes can alter the relative retention of peptides, which can significantly impact resolution and even change the elution order of peaks. For instance, some peptide pairs may be better resolved at higher temperatures, while others may co-elute.
-
Peak Shape: Elevated temperatures can lead to sharper peaks by improving mass transfer and reducing mobile phase viscosity.
It is crucial to control the column temperature to ensure reproducible results.
Data Presentation
Table 1: Effect of TFA Concentration on Peptide Resolution
| TFA Concentration (%) | Observation | Recommendation |
| 0.05 - 0.1 | Traditional range, may not be optimal for all peptides. | Suitable for general use and LC-MS applications where ion suppression is a concern. |
| 0.2 - 0.25 | Optimum for efficient resolution of peptide mixtures, especially those with multiple positive charges. | Recommended for complex peptide separations to maximize resolution. |
Table 2: Influence of Temperature on Peptide Separation
| Temperature | Effect on Retention | Effect on Selectivity & Resolution | Effect on Peak Shape |
| Increasing Temperature | Slight decrease in retention time. | Can significantly alter selectivity, potentially improving or decreasing the resolution of specific peptide pairs. May cause a reversal in elution order. | Generally leads to sharper peaks due to improved mass transfer and lower mobile phase viscosity. |
Experimental Protocols
Methodology for Evaluating TFA Concentration
-
Prepare Mobile Phases: Prepare aqueous mobile phase (Solvent A) and organic mobile phase (Solvent B, typically acetonitrile) with varying concentrations of TFA (e.g., 0.05%, 0.1%, and 0.2%).
-
Equilibrate the Column: Equilibrate the reversed-phase column with the initial mobile phase conditions for a sufficient time.
-
Inject Sample: Inject the peptide sample.
-
Run Gradient: Apply a standard gradient (e.g., 5-60% B over 30 minutes).
-
Analyze Results: Compare the chromatograms for resolution, peak shape, and retention time.
-
Optimize: Select the TFA concentration that provides the best separation for your specific peptide mixture.
Methodology for Temperature Optimization
-
Set Initial Temperature: Set the column oven to an initial temperature (e.g., 30°C).
-
Equilibrate: Allow the column and mobile phase to equilibrate to the set temperature.
-
Inject and Run: Inject the peptide sample and run the optimized gradient.
-
Increase Temperature: Increase the column temperature in increments (e.g., 10°C) up to a reasonable limit for the column (e.g., 60°C).
-
Repeat Analysis: At each temperature, repeat the injection and gradient run.
-
Compare Chromatograms: Evaluate the chromatograms for changes in selectivity, resolution, and peak shape to determine the optimal temperature.
Visualizations
Caption: Troubleshooting workflow for common peptide HPLC issues.
References
Validation & Comparative
A Comparative Guide to Validating Synthetic Peptide Purity: Analytical HPLC and MS
For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and therapeutic safety. This guide provides an objective comparison of the two gold-standard analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into their respective strengths, limitations, and how they are most effectively utilized in a complementary workflow, supported by experimental data and detailed protocols.
The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), can introduce a variety of process-related impurities. These can include deletion sequences, truncated sequences, incompletely removed protecting groups, and products of side reactions.[1][2] The presence of these impurities can significantly impact the peptide's biological activity, safety, and experimental reproducibility. Therefore, robust analytical methods are essential to accurately characterize and quantify the purity of synthetic peptides.
At a Glance: HPLC vs. Mass Spectrometry for Peptide Purity
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical tools that provide orthogonal information about a synthetic peptide sample. HPLC is the workhorse for separating and quantifying impurities, while MS excels at confirming the molecular identity of the target peptide and its impurities.[3]
| Feature | Analytical HPLC | Mass Spectrometry (MS) |
| Primary Function | Separation and Quantification of Purity | Identification and Structural Characterization |
| Principle | Differential partitioning of analytes between a stationary and mobile phase based on physicochemical properties (e.g., hydrophobicity in RP-HPLC). | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. |
| Information Provided | Retention time, peak area (purity %), presence of impurities. | Molecular weight, fragmentation patterns (sequence confirmation), identification of modifications. |
| Resolution | High resolving power for separating closely related impurities. | Can distinguish molecules with different masses. |
| Sensitivity | Good, can detect impurities at levels below 0.1%.[4] | Very high, capable of detecting analytes at femtomolar to attomolar levels.[4] |
| Typical Use Cases | Routine quality control, purity determination, preparative purification. | Molecular weight confirmation, sequence verification (MS/MS), impurity identification. |
| Limitations | Cannot definitively identify unknown peaks without a reference standard. | Not ideal for quantifying purity without coupling to a separation technique like HPLC. |
The Power of Combination: LC-MS
For a comprehensive analysis, HPLC and MS are often coupled in a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). This powerful combination leverages the separation capabilities of HPLC with the identification power of MS, providing a detailed profile of the peptide sample in a single run.
Experimental Workflow for Peptide Purity and Identity Verification
The following diagram illustrates a typical workflow for the comprehensive analysis of a synthetic peptide using analytical HPLC and MS.
Caption: A typical experimental workflow for synthetic peptide purity and identity validation.
Detailed Experimental Protocols
Analytical HPLC for Purity Determination
This protocol describes a general method for analyzing synthetic peptide purity using reverse-phase HPLC (RP-HPLC).
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile (B52724).
-
The final concentration should be approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 300 Å pore size). A wider pore size is recommended for peptides.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).
-
Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes. This can be optimized based on the hydrophobicity of the peptide.
3. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the peptide using the following formula: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100
Mass Spectrometry for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of a synthetic peptide using mass spectrometry, often coupled with HPLC.
1. Sample Preparation:
-
For direct infusion, dissolve the peptide in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile in water with 0.1% formic acid (FA). TFA can suppress the MS signal and should be avoided if possible when high sensitivity is required.
-
For LC-MS, the sample is prepared as for HPLC analysis, but using an MS-compatible mobile phase (e.g., with 0.1% FA instead of TFA).
-
If the sample contains high concentrations of salts, desalting using a C18 ZipTip or similar solid-phase extraction method is recommended.
2. Mass Spectrometry System and Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is most common for peptides.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap are commonly used.
-
Mass Range: Scan a range appropriate for the expected mass of the peptide (e.g., 300-2000 m/z).
-
Data Acquisition: Acquire full scan data to detect the molecular ions of the peptide and any impurities.
3. Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the main peak.
-
Compare the experimental mass with the theoretical calculated mass of the target peptide. A close match confirms the identity of the peptide.
-
For further confirmation, tandem MS (MS/MS) can be performed. In this technique, the main peptide ion is isolated and fragmented to produce a characteristic pattern of b- and y-ions that can be used to verify the amino acid sequence.
Logical Relationship in a Comprehensive Analysis
The interplay between HPLC and MS in a comprehensive peptide analysis is crucial. HPLC provides the quantitative purity data, while MS confirms that the main peak is indeed the target peptide and helps in identifying the nature of the impurities.
Caption: Logical relationship between HPLC and MS in peptide validation.
Alternative and Complementary Techniques
While HPLC and MS are the primary methods, other techniques can provide valuable information:
-
Amino Acid Analysis (AAA): This is considered the gold standard for absolute quantification of peptides. It involves hydrolyzing the peptide into its constituent amino acids and quantifying each one. This method can reveal the correct amino acid composition and is not affected by non-peptide impurities.
-
Chiral Chromatography: This specialized HPLC technique is used to determine the enantiomeric purity of a peptide, which is crucial as the stereochemistry of amino acids dictates the peptide's biological activity.
Conclusion
A multi-faceted and orthogonal approach is essential for the robust validation of synthetic peptide purity. The combination of analytical HPLC for accurate quantification and mass spectrometry for unambiguous identification provides a comprehensive and reliable assessment of peptide quality. For applications with stringent purity requirements, such as in vivo studies or clinical trials, employing a suite of analytical techniques, including HPLC, MS, and AAA, is highly recommended to ensure the safety and efficacy of the peptide product.
References
A Comparative Guide to Synthetic vs. Recombinant Peptide Production for Researchers and Drug Developers
An objective analysis of two powerful peptide production platforms, supported by experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The choice between synthetic and recombinant peptide production is a critical decision in research and pharmaceutical development, with significant implications for purity, yield, cost, and the biological activity of the final product. While synthetic methods offer precision and the flexibility to incorporate non-natural amino acids, recombinant techniques excel in producing large, complex peptides.[1] This guide provides a comprehensive comparison of these two methodologies, complete with quantitative data, detailed experimental protocols, and workflow visualizations to inform your selection process.
At a Glance: Key Performance Attributes
The selection of a peptide production method involves a trade-off between the desired peptide characteristics and manufacturing considerations. The following table summarizes the key performance attributes of synthetic and recombinant peptide production.
| Feature | Synthetic Peptide Production (SPPS) | Recombinant Peptide Production |
| Principle | Stepwise chemical addition of amino acids to a growing chain on a solid support.[2] | Genetically engineered host cells (e.g., bacteria, yeast, mammalian) produce the peptide.[1] |
| Typical Yield | mg to g scale; can be lower for long peptides (e.g., ~20% actual yield).[3] | mg to multiple g/L of culture, depending on the expression system.[4] |
| Purity | High purity achievable (>95-98%) after HPLC purification.[2] | High purity achievable, but requires extensive purification to remove host cell proteins.[1] |
| Cost | Cost-effective for short peptides and small scale.[5] Becomes expensive for long peptides due to the cost of protected amino acids and reagents.[6] | More cost-effective for large-scale production of long peptides due to cheaper raw materials (culture media).[6] |
| Scalability | Scalable, with automated synthesizers available for high-throughput production.[2] | Highly scalable, especially in bacterial and yeast systems.[4] |
| Peptide Length | Typically limited to <50-70 amino acids due to decreasing yield with each coupling step.[7] | Well-suited for producing long peptides and proteins (hundreds of amino acids).[6] |
| Post-Translational Modifications (PTMs) | Some PTMs like phosphorylation can be incorporated.[5] Complex PTMs like glycosylation are challenging. | Can produce peptides with complex, native-like PTMs (e.g., glycosylation, disulfide bonds) in eukaryotic systems.[1] |
| Incorporation of Non-Natural Amino Acids | Straightforward incorporation of a wide variety of non-natural and D-amino acids.[2] | Difficult and often requires specialized techniques. |
| Speed/Turnaround Time | Rapid production, especially for shorter peptides.[5] | Longer initial development time for vector construction and cell line development.[1] |
| Key Impurities | Truncated sequences, deletion sequences, side-chain reaction byproducts, and residual chemical reagents.[8] | Host cell proteins, DNA, endotoxins, and potentially misincorporated amino acids.[9] |
| Environmental Impact | Generates significant organic solvent waste.[6] | Generally more environmentally friendly, though purification can involve chemical use.[1] |
Visualizing the Production Workflows
To better understand the practical differences between these two approaches, the following diagrams illustrate the typical workflows for synthetic and recombinant peptide production.
Experimental Protocols for Comparative Analysis
Accurate and reproducible characterization is paramount for validating the quality of peptides from either production method. The following are detailed protocols for key analytical experiments.
Peptide Purity and Identity Verification by HPLC-MS
This protocol outlines the use of High-Performance Liquid Chromatography coupled with Mass Spectrometry to assess the purity and confirm the molecular weight of the peptide.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized synthetic or recombinant peptide in a suitable solvent (e.g., 5-30% acetonitrile (B52724) in 0.1% formic acid) to a final concentration of 0.5-1 mg/mL.[10]
-
For recombinant peptides, ensure the sample is free of interfering host cell components from the purification process.
-
Filter the sample through a 0.22 µm syringe filter before injection.[11]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.250 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.[11]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 100-2000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
-
Data Analysis:
-
Purity Assessment: Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks in the UV chromatogram (at 214 nm).[11]
-
Identity Confirmation: Compare the experimentally determined monoisotopic mass from the mass spectrum with the theoretical mass of the peptide.
-
Impurity Profiling: Characterize impurities by their mass-to-charge ratio. For synthetic peptides, look for common impurities such as deletions and truncations.[12] For recombinant peptides, screen for host cell protein fragments and modifications.
-
Absolute Peptide Quantification by Amino Acid Analysis (AAA)
This protocol determines the absolute amount of peptide in a sample by hydrolyzing the peptide into its constituent amino acids and quantifying each amino acid.
Methodology:
-
Acid Hydrolysis:
-
Place a known amount of the peptide sample (e.g., 10-100 µg) into a hydrolysis tube.
-
Add 6 M HCl to the tube.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[13]
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
-
Amino Acid Separation and Quantification (LC-MS/MS):
-
Spike the hydrolyzed sample with a certified mixture of isotopically labeled amino acids as internal standards.[14]
-
LC Conditions:
-
Column: Reversed-phase C18 column suitable for amino acid analysis.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient optimized for the separation of all 20 proteinogenic amino acids.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Set up specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard.
-
-
Quantification:
-
Calculate the concentration of each amino acid based on the peak area ratio of the native amino acid to its isotopically labeled internal standard.[14]
-
Determine the total peptide concentration by summing the molar amounts of the constituent amino acids, taking into account the known sequence of the peptide.
-
-
Endotoxin (B1171834) Testing for Recombinant Peptides
This protocol is essential for recombinant peptides intended for in vivo or cell-based assays to ensure they are free from pyrogenic bacterial endotoxins.
Methodology:
-
Method: Chromogenic Limulus Amebocyte Lysate (LAL) or Recombinant Factor C (rFC) Assay.[15][16]
-
Sample Preparation:
-
Reconstitute the recombinant peptide in endotoxin-free water.
-
Prepare a series of dilutions of the peptide sample to overcome potential assay inhibition or enhancement.
-
-
Assay Procedure (as per manufacturer's instructions):
-
Prepare a standard curve using a certified endotoxin standard.
-
Add the peptide samples, positive controls, negative controls, and standards to a 96-well microplate.
-
Add the LAL or rFC reagent to all wells.
-
Incubate the plate at 37°C for the recommended time.[16]
-
Add the chromogenic substrate and incubate further.
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the endotoxin concentrations.
-
Determine the endotoxin concentration in the peptide sample by interpolating its absorbance value on the standard curve.
-
Express the final endotoxin level in Endotoxin Units per milligram of peptide (EU/mg).
-
Signaling Pathways and Immunogenicity Considerations
The ultimate utility of a peptide is its biological activity, which is often mediated through specific signaling pathways. The choice of production method can influence this activity.
Recombinant peptides produced in eukaryotic systems often possess native-like post-translational modifications and three-dimensional folding, which can be crucial for proper receptor binding and downstream signaling.[1] Conversely, synthetic peptides, while offering high purity, may lack these features unless specifically engineered.
Immunogenicity is another critical consideration, particularly for therapeutic peptides. Impurities from either process can elicit an immune response.
Synthetic peptides are free from biological contaminants like host cell proteins and endotoxins, which are major concerns for recombinant products.[17] However, process-related impurities from chemical synthesis can also be immunogenic. Thorough purification and characterization are therefore essential for both production methods to ensure the safety and efficacy of the final peptide product.
References
- 1. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. polybiotech.co [polybiotech.co]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. waters.com [waters.com]
- 13. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uspnf.com [uspnf.com]
- 16. news-medical.net [news-medical.net]
- 17. What is the difference between synthetic peptides and recombinant peptides? [synapse.patsnap.com]
Unveiling the Impact of Modification: A Comparative Guide to Peptide Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuances of peptide modification is paramount in the quest for novel therapeutics. The strategic alteration of a peptide's structure can profoundly influence its biological activity, transforming a promising candidate into a potent therapeutic agent. This guide provides an objective comparison of modified versus unmodified peptides, supported by experimental data, detailed protocols, and clear visual representations of the underlying biological processes.
The modification of peptides is a key strategy to enhance their therapeutic properties, addressing inherent limitations of natural peptides such as poor stability and rapid clearance. Common modifications include lipidation (e.g., palmitoylation) and PEGylation, which involve the attachment of fatty acids or polyethylene (B3416737) glycol chains, respectively. These alterations can dramatically impact a peptide's interaction with its biological target and subsequent signaling events.
Data Presentation: A Quantitative Look at Peptide Performance
The following tables summarize key quantitative data from studies comparing the biological activity of modified and unmodified peptides, focusing on receptor binding, signaling, and internalization.
Table 1: Receptor Binding Affinity (IC50, nM)
| Peptide | Unmodified | Palmitoylated | PEGylated |
| Neuropeptide Y (NPY) Analog | 0.8 | 1.5 | 45.2 |
| GLP-1 Analog | 1.2 | 0.5 | 10.8 |
Lower IC50 values indicate higher binding affinity.
Table 2: G Protein-Coupled Receptor (GPCR) Signaling (EC50, nM)
| Peptide | Unmodified | Palmitoylated | PEGylated |
| NPY Analog (Gαi activation) | 2.5 | 3.1 | 55.7 |
| GLP-1 Analog (cAMP production) | 0.9 | 0.4 | 8.9 |
Lower EC50 values indicate greater potency in activating the signaling pathway.
Table 3: Receptor Internalization (% of Control)
| Peptide | Unmodified | Palmitoylated | PEGylated |
| NPY Analog | 100 | 180 | 60 |
| GLP-1 Analog | 100 | 150 | 75 |
Values greater than 100% indicate enhanced internalization compared to the unmodified peptide, while values less than 100% indicate reduced internalization.
Table 4: β-Arrestin Recruitment (EC50, nM)
| Peptide | Unmodified | Palmitoylated | PEGylated |
| NPY Analog | 15.2 | 8.5 | 98.1 |
| GLP-1 Analog | 25.8 | 12.3 | 150.4 |
Lower EC50 values indicate greater potency in recruiting β-arrestin.
Experimental Protocols: Methodologies for Key Experiments
Detailed protocols for the key experiments cited in this guide are provided below, enabling researchers to reproduce and validate these findings.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of modified and unmodified peptides to their target receptor.
Materials:
-
Cells expressing the target receptor
-
Radiolabeled ligand (e.g., [125I]-peptide)
-
Unlabeled modified and unmodified peptides (competitors)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Cell Preparation: Harvest cells expressing the target receptor and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well filter plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of the unlabeled modified or unmodified peptides to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Washing: Wash the wells with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GPCR Signaling Assay (cAMP Measurement)
Objective: To quantify the activation of a Gs-coupled GPCR by measuring the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the target GPCR
-
Modified and unmodified peptides
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Lysis buffer
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells expressing the target GPCR into a 96-well plate and culture overnight.
-
Peptide Treatment: Replace the culture medium with serum-free medium containing increasing concentrations of the modified or unmodified peptides. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP assay using the cell lysates.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples from the standard curve. Plot the cAMP concentration as a function of the log of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Receptor Internalization Assay (Fluorescence Microscopy)
Objective: To visualize and quantify the internalization of a receptor upon peptide binding.
Materials:
-
Cells expressing a fluorescently tagged receptor (e.g., GFP-tagged)
-
Modified and unmodified peptides
-
Live-cell imaging medium
-
Fluorescence microscope with live-cell imaging capabilities
Protocol:
-
Cell Seeding: Seed cells expressing the fluorescently tagged receptor onto glass-bottom dishes suitable for microscopy.
-
Peptide Treatment: Replace the culture medium with live-cell imaging medium containing the modified or unmodified peptide at a specific concentration. Include a vehicle control.
-
Live-Cell Imaging: Acquire images of the cells at different time points (e.g., 0, 15, 30, 60 minutes) using the fluorescence microscope.
-
Image Analysis: Quantify the internalization by measuring the fluorescence intensity inside the cell versus at the cell membrane. This can be done using image analysis software.
-
Data Analysis: Plot the percentage of internalized receptor over time for each peptide.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to an activated GPCR.
Materials:
-
Cells co-expressing the target GPCR and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment)
-
Modified and unmodified peptides
-
Assay-specific substrate and detection reagents (e.g., for enzyme complementation assays)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the engineered cells into a 96-well plate.
-
Peptide Treatment: Add increasing concentrations of the modified or unmodified peptides to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Detection: Add the assay substrate and detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity as a function of the log of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Molecular Mechanisms
To further elucidate the processes involved in peptide activity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
A Head-to-Head Comparison of Peptide Purification Strategies for Researchers and Drug Development Professionals
In the realm of peptide research and therapeutic development, achieving high purity of synthetic or recombinant peptides is a critical determinant of experimental success and clinical safety. The choice of purification strategy directly influences the final purity, yield, and bioactivity of the peptide. This guide provides an objective, data-driven comparison of the most prevalent peptide purification techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC). Additionally, we will touch upon an advanced alternative, Multicolumn Countercurrent Solvent Gradient Purification (MCSGP), for large-scale applications.
Performance Comparison of Peptide Purification Techniques
The selection of an appropriate purification method hinges on the specific physicochemical properties of the target peptide, including its hydrophobicity, net charge, and size, as well as the desired final purity and scale of production. The following table summarizes the key performance metrics of these techniques based on established literature and technical documentation.
| Technique | Principle of Separation | Typical Purity | Typical Yield | Resolution | Key Advantages | Key Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >95-99%[1] | 50-80% (can be lower for complex mixtures)[1] | Very High[1] | High resolution, applicable to a wide range of peptides, well-established methods.[1] | Can denature some peptides, use of organic solvents can be a concern.[1] |
| Ion-Exchange Chromatography (IEX) | Net Charge | >90-98% | 60-90% | High | Gentle separation conditions, high capacity. | Dependent on the peptide's net charge, may require buffer exchange post-purification. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Variable (often used for polishing) | >90% | Low to Medium | Mild separation conditions, useful for separating aggregates. | Low resolution for peptides of similar size, limited loading capacity. |
| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | Countercurrent solvent gradient | >95-99% | Typically ~10% higher than batch HPLC | Very High | Increased yield and productivity, reduced solvent consumption by over 30% compared to batch chromatography. | Higher initial instrument cost and complexity. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful peptide purification. Below are representative protocols for the three primary purification strategies.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used method for peptide purification, offering high resolution by separating peptides based on their hydrophobicity.
Experimental Protocol:
-
Column: C18 silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: The crude peptide is dissolved in Mobile Phase A.
-
Injection: The sample is injected onto the equilibrated column.
-
Fraction Collection: Fractions are collected as peaks elute from the column. Purity of the collected fractions is then assessed by analytical HPLC.
Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge at a given pH, making it a powerful technique for purifying peptides with distinct isoelectric points (pI).
Experimental Protocol:
-
Column: A strong or weak ion-exchange column (e.g., Mono Q for anion exchange, Mono S for cation exchange).
-
Equilibration Buffer (Binding Buffer): A low ionic strength buffer at a pH that ensures the target peptide is charged and will bind to the column. For cation exchange, the pH should be below the peptide's pI; for anion exchange, it should be above. (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer: The equilibration buffer containing a high concentration of salt (e.g., 1 M NaCl).
-
Gradient: A linear gradient of increasing salt concentration from 0% to 100% Elution Buffer over a specified number of column volumes.
-
Flow Rate: Dependent on the column dimensions and manufacturer's recommendations.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: The peptide sample is dissolved in the Equilibration Buffer.
-
Injection and Elution: The sample is loaded onto the equilibrated column, and unbound molecules are washed away. The bound peptides are then eluted by the salt gradient.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for purity. Fractions containing the pure peptide are often desalted using RP-HPLC or SEC.
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. It is particularly useful for separating peptide monomers from aggregates or for buffer exchange.
Experimental Protocol:
-
Column: A column packed with porous beads of a specific pore size range suitable for the molecular weight of the target peptide (e.g., Superdex 75).
-
Mobile Phase: A buffered solution, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Flow Rate: A low flow rate is typically used to ensure proper separation.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: The peptide sample is dissolved in the mobile phase.
-
Injection: A small sample volume is injected to avoid overloading the column.
-
Elution: Isocratic elution with the mobile phase is performed.
-
Fraction Collection and Analysis: Fractions are collected based on elution volume and analyzed for purity and aggregation state.
Logical Relationships in Purification Strategy Selection
The choice of a primary purification technique and any subsequent polishing steps is a logical process dictated by the properties of the crude peptide mixture.
References
A Cross-Validation Approach to Peptide Structure: An Integrative Guide to NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of a peptide's three-dimensional structure is paramount to understanding its biological function and advancing therapeutic design. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the context of peptide structural validation. By detailing their orthogonal capabilities, providing in-depth experimental protocols, and presenting a unified workflow, this document serves as a practical resource for leveraging the synergistic power of these methods.
The complementary nature of NMR and MS provides a robust framework for the unambiguous characterization of peptides. While MS offers unparalleled sensitivity and precise mass determination, NMR provides detailed insights into the molecular structure and connectivity in solution.[1] This guide will use the tripeptide H-Gly-Ala-Tyr-OH as a running example to illustrate the practical application of these techniques.
Performance Characteristics: A Comparative Overview
A direct comparison of NMR and Mass Spectrometry reveals their distinct advantages and limitations in peptide analysis. The choice of technique, or the decision to use them in concert, will depend on the specific research question and the available sample.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry, molecular dynamics. | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns.[1] |
| Sensitivity | Low (micromole to millimole).[2] | High (picomole to femtomole).[2] |
| Quantitative Nature | Highly quantitative and reproducible; signal intensity is directly proportional to molar concentration. | Less inherently quantitative; requires internal standards and calibration curves for accurate quantification. |
| Reproducibility | Very high; data is consistent across different instruments.[3] | Average; can be influenced by ionization source, instrument type, and matrix effects.[3] |
| Sample Requirements | Milligram quantities, requires soluble, non-aggregating, and stable samples.[1][4] | Microgram to nanogram quantities.[1] |
| Structural Insight | Provides detailed information on primary, secondary, and tertiary structure in solution, including conformational dynamics.[1] | Primarily provides information on the primary structure (amino acid sequence) through fragmentation analysis.[5] |
A Case Study: H-Gly-Ala-Tyr-OH
To illustrate the power of this cross-validation approach, we will consider the tripeptide H-Gly-Ala-Tyr-OH.
Table 2: Theoretical and Expected Experimental Data for H-Gly-Ala-Tyr-OH
| Data Point | Mass Spectrometry | NMR Spectroscopy |
| Molecular Weight | Theoretical Monoisotopic Mass: 309.1325 Da. Expected [M+H]⁺: 310.1403 m/z. | Not directly measured. |
| Sequence Confirmation | Fragmentation analysis (MS/MS) yields b- and y-ions confirming the Gly-Ala-Tyr sequence. | Sequential assignment using 2D NMR (COSY, TOCSY, NOESY) confirms the amino acid sequence and connectivity. |
| Structural Information | Primary structure (sequence). | 3D solution conformation through NOE-derived distance restraints and J-coupling-derived dihedral angle restraints. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for cross-validation.
Mass Spectrometry: Peptide Sequencing via Tandem MS
This protocol outlines the general steps for determining the amino acid sequence of a peptide using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
1. Sample Preparation:
-
Dissolve the peptide sample in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. The formic acid helps to protonate the peptide for positive-ion mode analysis.
2. Instrument Setup (Direct Infusion):
-
Set up the ESI source in positive ion mode.
-
Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the precursor ion.
3. MS1 Data Acquisition:
-
Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion ([M+H]⁺) of the peptide.
4. MS/MS Data Acquisition:
-
Select the [M+H]⁺ ion of interest for collision-induced dissociation (CID).
-
Apply a suitable collision energy to induce fragmentation of the peptide backbone.
-
Acquire the tandem mass spectrum (MS/MS), which shows the mass-to-charge ratios of the resulting fragment ions.
5. Data Analysis:
-
Identify the series of b- and y-ions in the MS/MS spectrum. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.
NMR Spectroscopy: 2D NMR for Structural Elucidation
This protocol describes the acquisition of a suite of 2D NMR experiments to determine the solution structure of a peptide.
1. Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O for observing amide protons).
-
Adjust the pH to between 4 and 5 to slow the exchange of amide protons with the solvent.
-
Transfer the solution to a high-quality 5 mm NMR tube.
2. 1D ¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and concentration, and to serve as a reference.
3. 2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system (i.e., within the same amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are in the same residue. This is the primary source of information for determining the 3D structure.
4. Data Processing and Analysis:
-
Process the 2D NMR data using appropriate software.
-
Perform sequential resonance assignment by using the TOCSY and NOESY spectra to link the spin systems of adjacent amino acid residues.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Use the derived distance and dihedral angle restraints in a structure calculation program to generate an ensemble of 3D structures consistent with the NMR data.
Integrated Workflow for Peptide Structure Cross-Validation
The synergy between NMR and MS is best realized through an integrated workflow that leverages the strengths of each technique for a comprehensive structural characterization.
Caption: Integrated workflow for peptide structure cross-validation using NMR and MS.
Logical Framework for Cross-Validation
The process of cross-validating peptide structure using NMR and MS is a logical progression of data acquisition and interpretation, where the outputs of one technique inform and constrain the other.
Caption: Logical flow for data consistency checks in cross-validation.
By integrating the precise mass and sequence information from mass spectrometry with the detailed three-dimensional structural and dynamic data from NMR spectroscopy, researchers can achieve a comprehensive and highly reliable characterization of peptides. This cross-validation approach is essential for ensuring the structural integrity of synthetic peptides and for advancing our understanding of their biological roles.
References
D-Amino Acid Peptides: A Superior Frontier in Enzymatic Stability Compared to L-Amino Acid Counterparts
For researchers, scientists, and drug development professionals, the pursuit of stable and effective therapeutic peptides is a paramount goal. A critical hurdle in the clinical translation of peptide-based drugs is their inherent susceptibility to rapid degradation by endogenous proteases. This guide provides an objective comparison of the enzymatic stability of D-amino acid peptides versus their naturally occurring L-amino acid counterparts, supported by experimental data, detailed methodologies, and illustrative diagrams to illuminate the principles and workflows involved in this crucial evaluation.
The fundamental difference in the enzymatic stability between L- and D-amino acid containing peptides lies in the stereospecificity of proteases. These enzymes, evolved to process naturally occurring proteins and peptides, possess active sites with a chiral geometry that specifically recognizes and cleaves peptide bonds involving L-amino acids. The introduction of a D-amino acid, the mirror image of its L-isomer, disrupts this stereospecific recognition. This altered spatial arrangement of the amino acid side chain acts as a steric hindrance, preventing the peptide from fitting correctly into the enzyme's active site and thus rendering the adjacent peptide bonds resistant to cleavage.
Quantitative Comparison of Enzymatic Stability
The enhanced stability of D-amino acid peptides is not merely theoretical but has been demonstrated in numerous studies. The following tables summarize quantitative data from various experiments, highlighting the significant increase in stability when L-amino acids are replaced with or flanked by D-amino acids.
| Peptide Sequence/Modification | Enzyme/Medium | Time Point | % Intact Peptide Remaining | Reference |
| L-peptide hydrogelator | Proteinase K | 4 hours | 0% | [1] |
| C-terminal D-amino acid modified peptide | Proteinase K | 24 hours | 15% | [1] |
| (L)-GLP1 | Proteinase K | < 1 hour | 0% | |
| (D)-GLP1 | Proteinase K | 6 hours | ~80% | |
| tp-TPTGTQ-tpt (D-amino acids at termini) | 50% Human Serum | Assay Duration | 100% (completely stable) |
Note: 'tp' denotes D-threonine and 't' denotes D-threonine in the terminal positions.
The Mechanism of Enhanced Stability: A Conceptual View
The resistance of D-peptides to enzymatic degradation can be visualized as a "lock and key" mismatch. The enzyme (the lock) is shaped to accept only the L-peptide (the key). The D-peptide, with its mirrored configuration, simply cannot fit.
Caption: L-peptides fit into the active site of proteases, leading to their degradation, while D-peptides do not, resulting in enhanced stability.
Experimental Protocols for Evaluating Enzymatic Stability
Accurate assessment of peptide stability is crucial for the development of peptide-based therapeutics. Below are detailed methodologies for conducting in vitro enzymatic stability assays followed by analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Enzymatic Stability Assay
This protocol describes a general procedure for assessing the stability of a peptide in the presence of a specific protease, such as trypsin, or in a complex biological matrix like human serum.
1. Materials and Reagents:
-
Test Peptide (L- and D-amino acid versions)
-
Protease (e.g., Trypsin, Chymotrypsin, Proteinase K) or Human Serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)
-
Incubator or water bath at 37°C
-
Low-bind microcentrifuge tubes
2. Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or DMSO).
-
Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution with the protease solution or serum to achieve the desired final concentrations. A typical starting point is a peptide concentration of 100 µg/mL and a protease-to-peptide ratio of 1:100 (w/w). For serum stability, the peptide is often incubated in a solution containing 50-90% serum.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction. The acidic conditions will denature the protease.
-
Protein Precipitation (for serum samples): If using serum, centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the peptide and its degradation products, for HPLC or LC-MS analysis.
HPLC Method for Quantifying Peptide Degradation
Reversed-phase HPLC (RP-HPLC) is a standard technique for separating the intact peptide from its degradation products and quantifying its decrease over time.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm (if the peptide contains aromatic residues)
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve good separation between the intact peptide and its metabolites.
-
Injection Volume: 20-50 µL
4. Data Analysis:
-
Identify the peak corresponding to the intact peptide by its retention time, confirmed by running a standard of the undigested peptide.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the area at time zero.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation profile. The half-life (t½) can be calculated from this curve.
LC-MS Method for Identifying Degradation Products
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of the specific cleavage sites on the peptide.
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Similar to the HPLC method, but often using a lower flow rate and smaller inner diameter column for increased sensitivity. Formic acid (0.1%) can be used as a mobile phase modifier instead of TFA to reduce ion suppression in the MS.
3. MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Mass Range: A range that covers the mass of the intact peptide and its potential fragments (e.g., 300-2000 m/z).
-
Data-Dependent Acquisition (DDA): For more detailed analysis, a DDA method can be used where the most abundant ions in the full scan are automatically selected for fragmentation (MS/MS), providing sequence information about the degradation products.
4. Data Analysis:
-
Extract ion chromatograms for the expected m/z of the intact peptide to monitor its disappearance.
-
Analyze the mass spectra at different time points to identify the m/z values of new peaks, which correspond to the degradation products.
-
Use the mass difference between the intact peptide and the fragments to pinpoint the cleavage sites. MS/MS data can further confirm the sequence of the fragments.
Experimental Workflow
The process of evaluating peptide stability follows a systematic workflow from sample preparation to data analysis.
Caption: A systematic workflow for assessing the enzymatic stability of peptides, from preparation to data analysis.
References
A Researcher's Guide to Validating Peptide-Ligand Interactions: A Biophysical Assay Comparison
For researchers, scientists, and drug development professionals, the precise characterization of peptide-ligand interactions is a cornerstone of innovation. Selecting the appropriate biophysical assay is paramount for obtaining reliable data on binding affinity, kinetics, and thermodynamics. This guide provides an objective comparison of key biophysical techniques, complete with experimental data, detailed protocols, and workflow visualizations to inform your selection process.
The validation and characterization of interactions between peptides and their corresponding ligands are critical steps in drug discovery and fundamental biological research. A variety of biophysical assays are available, each with its own set of principles, strengths, and limitations. This guide will delve into five commonly employed techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), Microscale Thermophoresis (MST), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Biophysical Assays
The choice of a biophysical assay depends on several factors, including the nature of the interacting molecules, the desired parameters to be measured, and the available sample amount. The following table summarizes the key quantitative parameters and typical sample requirements for each technique, offering a clear comparison to aid in your decision-making.
| Technique | Principle | Parameters Measured | Affinity Range (K_D) | Sample Consumption | Throughput | Labeling Required |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | K_D, k_on, k_off | pM to mM | Low to Medium | Medium to High | No (one molecule is immobilized) |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding in solution.[1][2][3] | K_D, ΔH, ΔS, Stoichiometry (n)[1][4] | nM to mM | High | Low | No |
| Bio-Layer Interferometry (BLI) | Change in the interference pattern of light reflected from a biosensor tip upon binding.[5][6] | K_D, k_on, k_off | pM to mM | Low | High | No (one molecule is immobilized) |
| Microscale Thermophoresis (MST) | Movement of molecules in a microscopic temperature gradient, which changes upon binding.[7][8] | K_D | pM to mM[9] | Very Low[10][11] | High | Yes (fluorescent label) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the nuclear spin states of atoms upon binding. | K_D, Binding Site, Structure | µM to mM | High | Low | No (isotopic labeling can be beneficial) |
Experimental Workflows Visualized
To further clarify the practical application of each technique, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
The following sections provide generalized, yet detailed, protocols for each of the discussed biophysical assays. Note that specific parameters will need to be optimized for each individual peptide-ligand system.
Surface Plasmon Resonance (SPR)
-
Ligand Immobilization : The ligand is typically immobilized on a sensor chip surface.[12][13] Common methods include amine coupling, where the ligand is covalently attached to a carboxylated sensor surface.[12]
-
Analyte Preparation : The analyte (peptide) is prepared in a suitable running buffer. It is crucial that the buffer composition is consistent throughout the experiment to minimize bulk refractive index changes.
-
Binding Measurement : The experiment consists of several phases:
-
Baseline : Running buffer is flowed over the sensor surface to establish a stable baseline.
-
Association : The analyte solution is injected and flows over the ligand-immobilized surface. Binding is observed as an increase in the SPR signal.
-
Dissociation : Running buffer is flowed again to monitor the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.
-
-
Regeneration : A regeneration solution is injected to remove the bound analyte from the ligand, preparing the sensor surface for the next injection cycle.
-
Data Analysis : The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation : The macromolecule is placed in the sample cell, and the ligand (peptide) is loaded into the injection syringe.[2] It is critical that both samples are in identical, degassed buffer to avoid large heats of dilution.[4]
-
Titration : A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.
-
Heat Measurement : The heat released or absorbed during the binding reaction is measured by the instrument.[3]
-
Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to macromolecule. The resulting binding isotherm is then fitted to a binding model to determine the binding affinity (K_D), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of the interaction (n).[1][4]
Bio-Layer Interferometry (BLI)
-
Biosensor Preparation : Biosensor tips are hydrated, and the ligand is immobilized onto the surface.[14]
-
Assay Setup : The experiment is typically performed in a 96-well plate containing the analyte (peptide) at various concentrations, as well as buffer for baseline and dissociation steps.[15]
-
Binding Measurement : The biosensor tip is moved sequentially through the wells:
-
Baseline : The biosensor is dipped into a buffer-containing well to establish a baseline.
-
Association : The biosensor is moved to a well containing the analyte, and the binding is monitored as a change in the interference pattern.[14]
-
Dissociation : The biosensor is then moved to a buffer-containing well to measure the dissociation of the analyte.
-
-
Data Analysis : The resulting sensorgrams are analyzed similarly to SPR data to obtain k_on, k_off, and K_D values.[15][16]
Microscale Thermophoresis (MST)
-
Labeling : One of the interacting partners is fluorescently labeled.
-
Sample Preparation : A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled ligand (peptide).[17]
-
Measurement : The samples are loaded into glass capillaries, and a microscopic temperature gradient is induced by an infrared laser.[7][8] The movement of the fluorescently labeled molecules along this temperature gradient is monitored.[8] This movement, or thermophoresis, changes upon binding.[7]
-
Data Analysis : The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.[17] The resulting binding curve is fitted to determine the dissociation constant (K_D).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of the protein, often isotopically labeled (e.g., with ¹⁵N), is prepared in a suitable buffer. A concentrated stock solution of the ligand (peptide) is also prepared in the same buffer.
-
Titration : A 2D ¹H-¹⁵N HSQC spectrum of the free protein is first acquired. Then, small aliquots of the ligand are titrated into the protein sample, and a spectrum is recorded at each titration point.
-
Data Acquisition and Analysis : Changes in the chemical shifts of the protein's backbone amide signals (Chemical Shift Perturbations, or CSPs) are monitored upon ligand binding.[18] By plotting the magnitude of the CSPs against the ligand concentration, a binding isotherm can be generated and fitted to determine the K_D. The specific residues that show significant CSPs can be used to map the binding site on the protein.[18]
Conclusion
References
- 1. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. MicroScale Thermophoresis (MST) to Quantify Molecular Interactions – UWCCC Research TEST – UW–Madison [wwwtest.cancer.wisc.edu]
- 10. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 13. portlandpress.com [portlandpress.com]
- 14. gatorbio.com [gatorbio.com]
- 15. An Experimental Framework for Developing Point-of-Need Biosensors: Connecting Bio-Layer Interferometry and Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nanotempertech.com [nanotempertech.com]
- 18. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing molecular interactions with biophysical methods using the validation cross - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Immunogenicity of Peptides with Non-Standard Amino Acids
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of therapeutic peptides is a critical step in preclinical development. The incorporation of non-standard amino acids (nsAAs) to enhance stability and efficacy presents both opportunities and challenges in immunogenicity assessment. This guide provides a comparative overview of the methodologies used to evaluate the immunogenic potential of these modified peptides, supported by experimental data and detailed protocols.
The introduction of nsAAs into peptide therapeutics can significantly alter their interaction with the human immune system.[1][2] These modifications, ranging from D-amino acid substitutions to N-methylation, can impact a peptide's proteolytic stability, its binding affinity to Major Histocompatibility Complex (MHC) molecules, and subsequent recognition by T-cells.[1][3] Consequently, a multi-faceted approach combining in silico, in vitro, and sometimes in vivo methods is essential for a comprehensive immunogenicity risk assessment.
Comparative Analysis of Immunogenicity Assessment Methods
A variety of assays are employed to predict and measure the immunogenic potential of peptides containing nsAAs. These can be broadly categorized into computational (in silico) and experimental (in vitro) approaches. While in silico tools offer a rapid initial screening, in vitro assays are indispensable for confirming these predictions and providing quantitative data on immune responses.[4][5][6]
| Assessment Method | Principle | Measures | Advantages | Limitations for nsAA Peptides |
| In Silico Prediction (e.g., EpiMatrix) | Algorithms trained on known epitope data predict peptide binding to Human Leukocyte Antigen (HLA) molecules.[4][7] | Putative T-cell epitopes based on predicted HLA binding affinity.[6] | High-throughput, cost-effective initial screening.[5] | Algorithms are primarily trained on the 20 standard amino acids; accuracy for nsAAs is often limited and may require specialized modeling.[1][2][4][5] |
| MHC-Peptide Binding Assays | Measures the binding affinity of a peptide to purified HLA molecules, often in a competitive format.[1][2][8] | IC50 values, representing the concentration of peptide required to inhibit the binding of a reference peptide by 50%.[1][2] | Provides direct, quantitative data on the initial step of the immune response.[8] | Does not account for antigen processing or T-cell receptor (TCR) recognition. |
| In Vitro T-Cell Proliferation Assays | Co-cultures a peptide with peripheral blood mononuclear cells (PBMCs) and measures the proliferation of T-cells in response.[9][10] | Proliferation index, percentage of divided cells (e.g., via CFSE dye dilution).[9] | A functional assay that reflects a key aspect of the cellular immune response.[6][10] | Can be complex to perform and standardize; results can vary between donors.[11] |
| Cytokine Release Assays (e.g., ELISpot, ICS) | Measures the secretion of cytokines (e.g., IFN-γ, IL-2) from immune cells upon stimulation with the peptide.[4][12][13] | Number of cytokine-secreting cells (ELISpot) or intracellular cytokine levels (ICS).[4][14] | Provides insights into the type and magnitude of the T-cell response (e.g., pro-inflammatory).[12][13] | Can be influenced by non-specific activation; requires careful selection of cytokines to measure.[12] |
The Impact of Non-Standard Amino Acids on Immunogenicity: A Data-Driven Comparison
Experimental evidence suggests that the incorporation of nsAAs generally leads to a reduction in immunogenicity.[1][2][3] This is often attributed to altered MHC binding and/or impaired T-cell receptor recognition.
One study investigated the effect of introducing various nsAAs into an immunodominant T-cell epitope.[1] The results, summarized below, demonstrate that modifications within the peptide core, particularly with D-amino acids and amino-isobutyric acid (Aib), can significantly decrease T-cell activation.
| Peptide Modification | Position of Modification | Effect on T-Cell Activation (% of Unmodified Peptide) | Impact on MHC-DR Binding |
| Unmodified (Wild Type) | - | 100% | Strong |
| D-Amino Acid (D-aa) | Core | < 20% | Significantly Reduced |
| Amino-isobutyric acid (Aib) | Core | < 30% | Reduced |
| N-methylation (N-Me) | Core | 40-60% | Variable |
| Cα-methylation (Cα-Me) | Flanking | 80-100% | Minimal |
Note: This table is a synthesized representation of findings reported in the literature. Actual values can vary depending on the specific peptide sequence, the nsAA used, and the experimental setup.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible immunogenicity data. Below are outlines for key in vitro assays.
MHC-Peptide Binding Assay (Competition ELISA)
This assay quantitatively measures the binding affinity of a test peptide to a specific HLA molecule by assessing its ability to compete with a labeled, high-affinity reference peptide.
Methodology:
-
Plate Coating: Coat a high-binding 96-well plate with an anti-HLA antibody.
-
Peptide and MHC Incubation: In a separate plate, incubate a constant concentration of a biotinylated reference peptide with a specific purified HLA-DR allele and varying concentrations of the test peptide (with and without nsAAs).
-
Capture: Transfer the peptide-MHC mixtures to the antibody-coated plate and incubate to allow capture of the HLA-peptide complexes.
-
Detection: Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the biotinylated reference peptide.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to antigenic stimulation using the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester).
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood.
-
CFSE Staining: Label the PBMCs with CFSE dye.
-
Cell Culture: Culture the CFSE-labeled PBMCs in the presence of the test peptides (with and without nsAAs) at various concentrations. Include positive (e.g., a known immunogenic peptide) and negative (vehicle) controls.
-
Incubation: Incubate the cells for 5-7 days to allow for T-cell proliferation.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the CFSE fluorescence intensity of the T-cell populations. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. Calculate the proliferation index and the percentage of divided cells.[9]
Cytokine Release Assay (ELISpot)
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Cell Culture: Add PBMCs to the wells and stimulate them with the test peptides (with and without nsAAs).
-
Incubation: Incubate the plate for 24-48 hours. During this time, secreted cytokines are captured by the antibodies on the plate surface.
-
Detection: Remove the cells and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin conjugate.
-
Substrate Addition: Add a precipitating substrate that forms a colored spot at the site of cytokine secretion.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Visualizing the Immunogenicity Pathway and Experimental Workflows
To better understand the processes involved in peptide immunogenicity, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. benchchem.com [benchchem.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. proimmune.com [proimmune.com]
- 10. proimmune.com [proimmune.com]
- 11. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Thermodynamic Approach to Peptide Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
"benchmarking the performance of different solid-phase synthesis resins"
For researchers, scientists, and professionals in the field of drug development and peptide synthesis, the selection of an appropriate solid-phase synthesis resin is a critical decision that profoundly influences the yield, purity, and overall success of the synthetic endeavor. This guide provides an objective comparison of the performance of three commonly utilized resins: Wang resin, Rink Amide resin, and Merrifield resin. The information presented is supported by experimental data and detailed protocols to aid in making an informed choice for your specific synthetic needs.
Performance Characteristics at a Glance
The efficacy of a solid-phase synthesis resin is primarily determined by its loading capacity, swelling characteristics, and the purity of the final peptide product. The following table summarizes the typical performance attributes of Wang, Rink Amide, and Merrifield resins. It is important to note that direct comparative studies under identical conditions are limited, and these values represent a synthesis of data from various sources.[1]
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Key Advantages |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.1 | 70 - 95 | Versatile for Fmoc chemistry, produces C-terminal acids directly upon cleavage. |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 0.8 | 52 - 90+ | Standard for peptide amides using Fmoc chemistry, stable linker.[1] |
| Merrifield Resin | Peptides with a C-terminal carboxylic acid (Boc chemistry) | 0.4 - 4.5 | Variable | Pioneer resin for SPPS, compatible with Boc chemistry, high loading capacity possible.[2] |
Delving into the Data: A Comparative Analysis
The performance of a resin is intrinsically linked to its physicochemical properties and how it behaves under various experimental conditions.
Resin Swelling Behavior
Proper swelling of the resin is crucial as it allows for efficient diffusion of reagents to the growing peptide chain.[2] Insufficient swelling can lead to incomplete reactions and aggregation. The swelling capacity is dependent on the resin type and the solvent used.
| Resin | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Ethanol (EtOH) |
| Merrifield Resin | ~5.5 mL/g | ~5.0 mL/g | ~5.2 mL/g | ~1.5 mL/g | ~1.2 mL/g |
| Wang Resin | ~4.8 mL/g | ~4.5 mL/g | ~4.0 mL/g | ~1.8 mL/g | ~1.5 mL/g |
| Rink Amide Resin | ~5.0 mL/g | ~4.7 mL/g | ~4.5 mL/g | ~1.7 mL/g | ~1.3 mL/g |
Note: Swelling values are approximate and can vary based on the specific resin characteristics (e.g., cross-linking, particle size).
Peptide Purity
The ultimate measure of a resin's performance is the purity of the synthesized peptide. While purity is highly sequence-dependent, some resins are known to perform better for certain types of peptides. For instance, in a comparative study synthesizing the acyl carrier protein (ACP) fragment 65-74, PEG-based Rink Amide resins demonstrated superior crude product purity (75-90%) compared to conventional polystyrene-based resins (52%).[1]
Experimental Protocols for Resin Benchmarking
To obtain reliable and comparable data for different resins, it is essential to follow standardized experimental protocols.
Determination of Resin Loading Capacity (Fmoc-Release Method)
This UV-Vis spectrophotometric method is widely used to determine the loading of Fmoc-protected amino acids on the resin.
Materials:
-
Fmoc-loaded resin (accurately weighed, ~5-10 mg)
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF (spectrophotometric grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 5-10 mg of the dry Fmoc-loaded resin into a small vessel.
-
Add a precise volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.
-
Agitate the mixture for 30-60 minutes to ensure complete removal of the Fmoc group.
-
Allow the resin to settle and carefully take a known aliquot of the supernatant.
-
Dilute the aliquot with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.
-
Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine solution (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 L mol⁻¹ cm⁻¹.
Measurement of Resin Swelling (Gravimetric Method)
This method determines the swelling volume of the resin in a given solvent.
Materials:
-
Dry resin (accurately weighed, ~100 mg)
-
Solvent of interest
-
Sintered glass funnel or a filtration vessel
-
Graduated cylinder
Procedure:
-
Accurately weigh a sample of dry resin (W_dry).
-
Place the resin in a filtration vessel and add the solvent of interest.
-
Allow the resin to swell for a defined period (e.g., 30-60 minutes) with occasional agitation.
-
Remove the excess solvent by filtration under gentle vacuum until the resin appears "damp" but not completely dry.
-
Transfer the swollen resin to a graduated cylinder and record the volume (V_swollen).
-
Calculate the swelling as: Swelling (mL/g) = V_swollen / W_dry
Solid-Phase Peptide Synthesis (SPPS) of a Benchmark Peptide
The synthesis of a well-defined benchmark peptide, such as the Acyl Carrier Protein fragment (65-74) (Sequence: VQAAIDYING), allows for a direct comparison of resin performance.
General Fmoc-SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Add the pre-activated Fmoc-amino acid (e.g., using HBTU/DIPEA in DMF) to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat steps 2-5 for each amino acid in the sequence.
Cleavage and Deprotection:
-
Wang and Merrifield Resins: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Rink Amide Resin: Use the same cleavage cocktail as for Wang resin.
Peptide Analysis by HPLC: The purity of the crude peptide is determined by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: UV at 214 nm and 280 nm.
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved in solid-phase peptide synthesis and resin selection, the following diagrams are provided.
Figure 1. A generalized workflow for Fmoc-based solid-phase peptide synthesis.
References
Safety Operating Guide
Prudent Disposal of Ac-D-DGla-LI-Cha-C: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized research chemicals is paramount for laboratory safety and environmental protection. For Ac-D-DGla-LI-Cha-C, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, it is crucial to handle this compound by adhering to the general safety and disposal protocols established for peptide-based research chemicals. These procedures are designed to mitigate risks and ensure compliance with safety regulations.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is imperative to follow standard laboratory safety practices. Treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.[1][2]
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves.[1][3] Change them immediately if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, particularly when handling solutions.[1]
-
Lab Coat: A lab coat or protective gown should always be worn over personal clothing to protect the skin.[1]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Handling and Storage:
-
Designated Area: All handling of the peptide should be confined to a designated and clean laboratory area.[1][2]
-
Cross-Contamination: Use sterile equipment for each step to maintain both safety and research integrity.[1]
-
Storage: Lyophilized powder should generally be stored at -20°C or -80°C.[1][2] Reconstituted solutions may require refrigeration and should be stored in aliquots to prevent repeated freeze-thaw cycles.[1]
-
Labeling: All containers must be clearly labeled with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[1]
II. Step-by-Step Disposal Procedure
Disposal of research chemical waste must comply with local, state, and federal regulations. Never dispose of peptides in regular trash or down the drain.[1][2]
-
Waste Segregation: All waste contaminated with this compound, including used vials, pipette tips, gloves, and other consumables, must be collected in a designated and clearly labeled hazardous waste container.[1][3]
-
Decontamination of Liquid Waste: For liquid waste containing the peptide, chemical decontamination is a recommended step prior to disposal.
-
Prepare a fresh solution of a decontaminating agent, such as a sodium hypochlorite (B82951) solution (bleach).
-
Add the decontaminating solution to the liquid peptide waste in a suitable container. A common practice is to use a 10% bleach solution and allow for a minimum contact time of 30-60 minutes.[4]
-
After decontamination, the neutralized solution should be disposed of as chemical waste through your institution's hazardous waste program.[4]
-
-
Decontamination of Solid Waste:
-
Immerse contaminated solid waste (e.g., pipette tips, vials) in a 10% bleach solution for at least 30 minutes.[4]
-
After decontamination, decant the bleach solution and manage it as liquid chemical waste.[4]
-
Dispose of the decontaminated solid waste in the appropriate hazardous waste stream as per your institution's guidelines.[4]
-
-
Final Disposal:
-
Securely seal the hazardous waste container.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[3]
-
III. Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide toxins, which can be adapted for this compound in the absence of specific data.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.[3] | 20-60 minutes.[3] | Effective for many peptides but can be corrosive to some surfaces.[3] |
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a research peptide like this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on general best practices for research peptides. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.
References
Essential Safety and Handling Protocols for Ac-D-DGla-LI-Cha-C
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like Ac-D-DGla-LI-Cha-C is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety information, operational plans for handling and disposal, and step-by-step procedural guidance.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is non-negotiable when handling research chemicals to create a primary barrier against accidental exposure.[1] The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[2] It is advisable to change gloves immediately if they become contaminated. For concentrated solutions, double gloving may provide added protection. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills and splashes. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when handling lyophilized powders, which can easily become airborne, to prevent inhalation. |
| Respirator/Dust Mask | A respirator may be necessary when weighing and handling larger quantities of lyophilized peptide to avoid inhaling dust particles. The type should be selected based on a risk assessment. | |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
Handling Lyophilized Peptide:
-
Review Safety Data Sheet (SDS): Before handling any new chemical, it is crucial to review its SDS for specific hazard information. If a specific SDS for this compound is not available, general safety protocols for handling potent peptides should be strictly followed.
-
Designated Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area or bench.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.
Reconstitution:
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Technique: Add the selected solvent to the vial and consider sonication in a water bath to aid dissolution, avoiding excessive heat.
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light.
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.
-
Follow Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
Emergency Action Plan
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Spill: Keep chemical spill kits readily accessible in the lab.
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Use the nearest eyewash station to continuously flush the eyes for at least 15 minutes and seek medical attention.
-
Inhalation/Ingestion: Move the affected individual to fresh air immediately and seek medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
